molecular formula C7H12O B114416 6-Heptyn-1-ol CAS No. 63478-76-2

6-Heptyn-1-ol

Cat. No.: B114416
CAS No.: 63478-76-2
M. Wt: 112.17 g/mol
InChI Key: BVRCLEXKQNWTDK-UHFFFAOYSA-N
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Description

6-Heptyn-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

hept-6-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRCLEXKQNWTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451552
Record name 6-heptyn-1-ol
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63478-76-2
Record name 6-heptyn-1-ol
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Record name 6-Heptyn-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 6-Heptyn-1-ol: Chemical Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Heptyn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This unique structure makes it a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its ability to participate in a variety of chemical transformations, including the well-known "click chemistry," allows for the efficient construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. Furthermore, it delves into its applications as a precursor in the synthesis of potential therapeutic agents, such as antiviral compounds and prostaglandin (B15479496) analogs, offering detailed experimental protocols and workflow visualizations.

Chemical Structure and Identification

This compound is a seven-carbon chain containing a hydroxyl group at one terminus and a carbon-carbon triple bond at the other. This arrangement of functional groups provides two reactive sites for chemical modification.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name hept-6-yn-1-ol[1]
CAS Number 63478-76-2[1]
Molecular Formula C₇H₁₂O[1]
SMILES C#CCCCCCO[1]
InChI InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2[1]
InChIKey BVRCLEXKQNWTDK-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 112.17 g/mol [1]
Appearance Colorless to light orange to yellow clear liquid[2]
Boiling Point 174.3 ± 23.0 °C at 760 mmHg[3]
Density 0.894 g/cm³[3]
Melting Point -20.62 °C (estimate)[3]
Flash Point 92.8 °C[3]
Solubility Sparingly soluble in water. Soluble in chloroform, dichloromethane, and methanol (B129727).[4]
Refractive Index 1.452[3]
pKa 15.14 ± 0.10 (Predicted)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.[5]

    • C1: ~62 ppm (carbon attached to the hydroxyl group)

    • C2-C5: ~25-32 ppm (methylene carbons of the alkyl chain)

    • C6: ~84 ppm (alkynyl carbon)

    • C7: ~68 ppm (terminal alkynyl carbon)

  • ¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms.

    • -OH: A broad singlet, chemical shift is concentration-dependent.

    • -CH₂-OH (H1): Triplet, ~3.6 ppm.

    • -CH₂- (H2-H4): Multiplets, ~1.4-1.6 ppm.

    • -CH₂-C≡ (H5): Multiplet, ~2.2 ppm.

    • ≡C-H (H7): Triplet, ~1.9 ppm.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the key functional groups.

  • O-H stretch: A broad band around 3300-3400 cm⁻¹, indicative of the hydroxyl group.

  • C-H stretch (sp³): Bands just below 3000 cm⁻¹.

  • C≡C-H stretch (sp): A sharp, characteristic peak at approximately 3300 cm⁻¹.

  • C≡C stretch: A weak band around 2120 cm⁻¹.

  • C-O stretch: A band in the region of 1050-1150 cm⁻¹.

Synthesis of this compound

This compound can be synthesized through various methods, with the alkylation of a smaller alkyne being a common approach.

Experimental Protocol: Synthesis from Tetrahydropyran-protected 4-bromo-1-butanol (B1194514) and Lithium Acetylide

This protocol is adapted from a procedure described in The Journal of Organic Chemistry, 1984, 49, 5175.[6]

Reaction Scheme:

Synthesis of this compound cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection THP-O-(CH2)4-Br THP-protected 4-bromobutanol THP-O-(CH2)4-C≡CH THP-protected this compound THP-O-(CH2)4-Br->THP-O-(CH2)4-C≡CH 1. LiC≡CH·EDA, DMSO 2. H2O LiC≡CH Lithium Acetylide LiC≡CH->THP-O-(CH2)4-C≡CH THP-O-(CH2)4-C≡CH_2 THP-protected this compound HO-(CH2)5-C≡CH This compound THP-O-(CH2)4-C≡CH_2->HO-(CH2)5-C≡CH p-toluenesulfonic acid, MeOH

Synthesis of this compound from a protected bromobutanol.

Materials and Reagents:

  • Tetrahydropyran-protected 4-bromo-1-butanol

  • Lithium acetylide-ethylenediamine complex

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • p-Toluenesulfonic acid monohydrate

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Alkylation

  • A solution of tetrahydropyran-protected 4-bromo-1-butanol in anhydrous DMSO is added dropwise to a stirred suspension of lithium acetylide-ethylenediamine complex in DMSO at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of water.

  • The mixture is extracted several times with diethyl ether.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude tetrahydropyran-protected this compound.

Step 2: Deprotection

  • The crude protected alcohol is dissolved in methanol.

  • A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.

  • The mixture is stirred at room temperature for a few hours until the deprotection is complete (monitored by TLC or GC).

  • The reaction is neutralized by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The methanol is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude this compound is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Applications in Drug Development

The dual functionality of this compound makes it a valuable synthon for the construction of more complex molecules with potential biological activity.

Precursor for Triazole-Based Antiviral Agents via Click Chemistry

The terminal alkyne of this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7][8] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, a scaffold present in numerous antiviral drugs.[9][10][11] The hydroxyl group can be further functionalized or used as a point of attachment to other molecular fragments.

Click_Chemistry_Workflow This compound This compound Triazole 1,4-Disubstituted 1,2,3-Triazole This compound->Triazole Cu(I) catalyst Azide Organic Azide (R-N3) Azide->Triazole Antiviral Potential Antiviral Agent Triazole->Antiviral Further Functionalization

References

An In-Depth Technical Guide to 6-Heptyn-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Heptyn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis methodologies, and key applications, with a focus on its utility in drug discovery and development.

Chemical Identifiers and Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] Its fundamental identifiers and properties are summarized in the tables below for easy reference.

IdentifierValueReference
CAS Number 63478-76-2[1]
Molecular Formula C₇H₁₂O[1]
IUPAC Name hept-6-yn-1-ol[1]
Synonyms 7-Hydroxyhept-1-yne, Hept-6-yn-1-ol[1]
InChI InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2[1]
InChIKey BVRCLEXKQNWTDK-UHFFFAOYSA-N[1]
SMILES C#CCCCCCO[1]
Physicochemical PropertyValueReference
Molecular Weight 112.17 g/mol [1]
Boiling Point 174.3 °C at 760 mmHg[2]
Density 0.894 g/cm³[2]
Solubility Soluble in chloroform, dichloromethane, and methanol. Slightly soluble in water.[2]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Synthesis of this compound acetylene Acetylene base 1. NaNH₂/liq. NH₃ intermediate 7-Chloro-1-heptyne base->intermediate alkyl_halide 2. 1-Bromo-5-chloropentane hydrolysis NaOH, H₂O intermediate->hydrolysis product This compound hydrolysis->product CuAAC Reaction heptynol This compound catalyst Cu(I) catalyst (e.g., CuSO₄, Sodium Ascorbate) azide Organic Azide (R-N₃) product 1,2,3-Triazole Derivative catalyst->product Research Workflow cluster_0 Core Compound cluster_1 Synthetic Utility cluster_2 Application in Drug Discovery A This compound (Properties & Identifiers) B Synthesis of this compound A->B C CuAAC (Click Chemistry) A->C D Other Derivatizations (e.g., at OH group) A->D E Synthesis of Triazole Library C->E D->E F Biological Screening E->F G Lead Compound Identification F->G

References

Synthesis and Preparation of 6-Heptyn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of 6-heptyn-1-ol, a valuable building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. This document details a reliable synthetic route, including experimental protocols, quantitative data, and key reaction pathway visualizations.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in the synthesis of natural products, modified biopolymers, and drug candidates.[1][2] Its terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Suzuki, and click reactions, while the hydroxyl group can be further functionalized or used to introduce hydrophilic character.

This guide focuses on a common and efficient laboratory-scale synthesis of this compound, proceeding via the alkylation of lithium acetylide with a protected 5-halopentanol derivative.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step process starting from 5-bromopentan-1-ol (B46803):

  • Protection of the hydroxyl group: The alcohol functionality of 5-bromopentan-1-ol is protected as a tetrahydropyranyl (THP) ether to prevent its interference in the subsequent Grignard or organolithium reactions.

  • Alkylation of lithium acetylide: The protected bromoalkane is then reacted with lithium acetylide to form the carbon-carbon bond, extending the chain and introducing the terminal alkyne.

  • Deprotection of the hydroxyl group: Finally, the THP protecting group is removed under mild acidic conditions to yield the desired this compound.

Synthesis_Pathway 5-Bromopentan-1-ol 5-Bromopentan-1-ol THP-protected_Bromopentanol 2-((5-Bromopentyl)oxy)tetrahydro-2H-pyran 5-Bromopentan-1-ol->THP-protected_Bromopentanol DHP, p-TsOH THP-protected_Heptynol 2-(Hept-6-yn-1-yloxy)tetrahydro-2H-pyran THP-protected_Bromopentanol->THP-protected_Heptynol Lithium acetylide This compound This compound THP-protected_Heptynol->this compound p-TsOH, MeOH

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies and provide a detailed guide for the preparation of this compound.

Step 1: Synthesis of 2-((5-Bromopentyl)oxy)tetrahydro-2H-pyran

This step involves the protection of the hydroxyl group of 5-bromopentan-1-ol using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

Protection_Step cluster_reactants Reactants cluster_reagents Reagents 5-Bromopentan-1-ol 5-Bromopentan-1-ol Product 2-((5-Bromopentyl)oxy)tetrahydro-2H-pyran 5-Bromopentan-1-ol->Product p-TsOH, DCM, 0 °C to rt DHP 3,4-Dihydro-2H-pyran DHP->Product p-TsOH, DCM, 0 °C to rt p-TsOH p-Toluenesulfonic acid DCM Dichloromethane Alkylation_Step cluster_reactants Reactants cluster_reagents Reagents THP-protected_Bromopentanol 2-((5-Bromopentyl)oxy)tetrahydro-2H-pyran Product 2-(Hept-6-yn-1-yloxy)tetrahydro-2H-pyran THP-protected_Bromopentanol->Product DMSO, rt Lithium_acetylide Lithium acetylide-ethylenediamine complex Lithium_acetylide->Product DMSO, rt DMSO Dimethyl sulfoxide Deprotection_Step cluster_reactants Reactant cluster_reagents Reagents THP-protected_Heptynol 2-(Hept-6-yn-1-yloxy)tetrahydro-2H-pyran Product This compound THP-protected_Heptynol->Product p-TsOH, MeOH, rt p-TsOH p-Toluenesulfonic acid MeOH Methanol

References

An In-depth Technical Guide to the Spectral Data of 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the versatile bifunctional molecule, 6-heptyn-1-ol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, where this compound is a key building block.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data of Deuterated this compound (D-1) in CDCl₃
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.65t, J = 6.4 Hz2HH-1
2.21t, J = 6.8 Hz2HH-5
1.63-1.45m6HH-2, H-3, H-4
1.39s1HOH

Note: Data is for the deuterated analog (D-1) where the terminal acetylenic proton has been replaced by deuterium (B1214612). The signal for the terminal C-H proton is therefore absent.

Table 2: ¹³C NMR Spectral Data of Deuterated this compound (D-1) in CDCl₃
Chemical Shift (δ) ppmAssignment
84.1 (t, J = 7.7 Hz)C-7
68.2 (t, J = 38.1 Hz)C-6
62.9C-1
32.3C-2
28.3C-4
25.0C-3
18.4C-5

Note: Data is for the deuterated analog (D-1). The C-7 signal appears as a triplet due to coupling with deuterium.

Table 3: Predicted Mass Spectrometry Data for this compound
Adductm/z
[M+H]⁺113.09609
[M+Na]⁺135.07803
[M-H]⁻111.08153
[M+NH₄]⁺130.12263
[M+K]⁺151.05197
[M+H-H₂O]⁺95.08607

Note: This data is predicted and may vary slightly from experimental results.

Table 4: Characteristic Infrared Absorption Ranges for Functional Groups in this compound
Functional GroupCharacteristic Absorption (cm⁻¹)
O-H Stretch (Alcohol)3600-3200 (broad)
C≡C-H Stretch (Terminal Alkyne)~3300 (sharp, strong)
C-H Stretch (sp³)3000-2850
C≡C Stretch (Terminal Alkyne)2150-2100 (weak to medium)
C-O Stretch (Primary Alcohol)~1050

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in an appropriate deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm). For ¹H NMR of alcohols, the hydroxyl proton signal can be confirmed by a D₂O exchange experiment, where the addition of a few drops of deuterium oxide to the NMR tube results in the disappearance of the -OH peak.

Infrared (IR) Spectroscopy

IR spectra are generally obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like this compound, a neat spectrum can be acquired by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with gas chromatography-mass spectrometry (GC-MS) being a common method for volatile compounds like this compound. In a typical GC-MS experiment, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. Electron ionization (EI) is a frequently used ionization method that provides a characteristic fragmentation pattern, which can aid in structure elucidation.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structure Confirmation synthesis Synthesis and Purification of this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Acquire Spectra ir IR Spectroscopy synthesis->ir Acquire Spectra ms Mass Spectrometry synthesis->ms Acquire Spectra nmr_analysis NMR Data Analysis - Chemical Shifts - Coupling Constants - Integration nmr->nmr_analysis ir_analysis IR Data Analysis - Functional Group Identification ir->ir_analysis ms_analysis MS Data Analysis - Molecular Ion Peak - Fragmentation Pattern ms->ms_analysis structure Structure Elucidation and Confirmation nmr_analysis->structure Correlate Data ir_analysis->structure Correlate Data ms_analysis->structure Correlate Data

Caption: Workflow for the spectral analysis of this compound.

This guide provides a foundational understanding of the key spectral characteristics of this compound. For more detailed and specific data, researchers are encouraged to consult chemical databases and peer-reviewed scientific literature.

IUPAC name and synonyms for 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Heptyn-1-ol

This technical guide provides a comprehensive overview of this compound, including its nomenclature, chemical and physical properties, and its applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

  • IUPAC Name: hept-6-yn-1-ol[1][2]

  • Synonyms: this compound, 7-Hydroxyhept-1-yne, Hept-6-yn-1-ol[2][3][4]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[3] It is an organic compound classified as an alkynol, containing both a terminal alkyne and a primary alcohol functional group.[3] This dual functionality makes it a versatile intermediate in organic synthesis.[2][3] It is sparingly soluble in water but soluble in organic solvents such as chloroform, dichloromethane, and methanol.[2][3][5]

PropertyValueReference
CAS Number 63478-76-2[1]
Molecular Formula C7H12O[1][4]
Molecular Weight 112.17 g/mol [1][2]
Appearance Colorless to Light orange to Yellow clear liquid[3]
Boiling Point 174.3 °C at 760 mmHg[4]
Density 0.894 g/cm³[4]
Refractive Index 1.452[4]
Flash Point 92.8 °C[4]
Storage Temperature Store at -20°C[3][4]

Spectroscopic Data

Spectroscopic data for this compound is available in various databases. This includes 13C NMR and GC-MS data.[1][6]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis.[3] It is frequently used as a reagent in the preparation of various cyclic compounds.[2][4][5] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a terminal alkyne, allows for a wide range of chemical transformations. It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.[3][7]

Experimental Protocols

Illustrative Synthetic Pathway

The following diagram illustrates a general synthetic application of an alkynol like this compound, showcasing its utility in the synthesis of a substituted tetrahydrofuran, a common motif in natural products. This is a representative reaction and not a specific protocol for this compound.

Synthesis_of_Tetrahydrofuran A This compound B Electrophilic Cyclization (e.g., I+, Hg2+) A->B Reagents C Substituted Tetrahydrofuran B->C Product

A general scheme for the electrophilic cyclization of an alkynol.

References

Solubility and stability of 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 6-Heptyn-1-ol

Introduction

This compound (CAS No. 63478-76-2) is an organic compound classified as an alkynol, containing both a terminal alkyne and a primary alcohol functional group.[1] Its bifunctional nature makes it a versatile intermediate and reagent in organic synthesis, particularly in the preparation of various cyclic compounds.[2][3] It is also utilized as a building block for more complex molecules in the pharmaceutical and chemical industries, including the synthesis of antibiotics, antiviral agents, surfactants, and polymers.[1][4] This document provides a comprehensive overview of the solubility and stability of this compound, presenting key data, experimental protocols, and workflows relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a faint, slightly pungent odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₂O[2][3][5]
Molecular Weight 112.17 g/mol [2][6]
Appearance Colorless to Light orange to Yellow clear liquid/oil[1][7]
Boiling Point 174.3 ± 23.0 °C at 760 mmHg[3][5]
Melting Point -20.62°C (estimate)[3][7]
Density 0.9 ± 0.1 g/cm³[5]
Flash Point 92.8 ± 14.9 °C[3][5]
Vapor Pressure 0.4 ± 0.7 mmHg at 25°C[5]
Refractive Index 1.452[3][5]
pKa 15.14 ± 0.10 (Predicted)[1][3]
LogP 1.12 - 1.17[3][5]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]

Solubility Profile

This compound exhibits varied solubility in different solvents, a critical factor for its application in synthesis and formulation. The compound's solubility is largely dictated by its dual functional groups: the polar hydroxyl group, which allows for hydrogen bonding, and the nonpolar seven-carbon chain.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water Slightly soluble / Sparingly soluble[1][2][7]
Chloroform Soluble[2][3][7]
Dichloromethane Soluble[1][2][3]
Methanol Soluble[2][3][7]
Ethanol Readily dissolves[1]
Ether Readily dissolves[1]

Stability and Storage

The stability of this compound is a critical consideration for its handling, storage, and use in experimental settings.

  • General Stability : The product is considered stable under recommended storage conditions.[8] Hazardous polymerization is not expected to occur.[8]

  • Sensitivity : this compound is reported to be sensitive to air and heat.[4] Exposure to higher temperatures or oxygen can lead to decomposition.[4]

  • Recommended Storage : For long-term storage, it is recommended to keep the compound in a tightly closed container in a cool, dry place.[2] The optimal storage temperature is under -20°C in a freezer, under an inert atmosphere (such as nitrogen or argon).[3][7]

  • Incompatible Materials : It should be stored away from oxidizing agents.[2]

  • Hazards : The compound is classified as a flammable or combustible liquid and vapor.[6][7] It may cause skin and serious eye irritation, as well as respiratory irritation.[6]

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of compounds like this compound.

Protocol for Equilibrium Solubility Determination (Saturation Shake-Flask Method)

The saturation shake-flask (SSF) method is the gold standard for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.[9]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, buffered solution)

  • Volumetric flasks

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).[9] Agitate the suspension for a sufficient period to reach equilibrium, typically 24 to 48 hours.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.

    • Filtration: Filter the solution using a chemically inert syringe filter (e.g., PTFE) that does not absorb the analyte.

  • Sample Analysis:

    • Carefully withdraw an aliquot from the clear supernatant.

    • Dilute the aliquot with the solvent to a concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of this compound using a validated analytical method.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L based on the measured concentration of the saturated solution.

G cluster_0 Saturation Shake-Flask Solubility Protocol start Start: Add excess This compound to solvent equilibration Equilibration: Agitate at constant temp (24-48 hours) start->equilibration Step 1-2 separation Phase Separation: Centrifuge or Filter to remove solid equilibration->separation Step 3 analysis Sample Analysis: Withdraw aliquot of supernatant and dilute separation->analysis Step 4 quantification Quantification: Measure concentration (e.g., HPLC, GC) analysis->quantification Step 4 end End: Report Solubility (mg/mL or mol/L) quantification->end Step 5

Caption: Workflow for the Saturation Shake-Flask Method.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound by subjecting it to stress conditions harsher than accelerated stability testing.[10]

Objective: To identify potential degradation pathways and assess the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl, e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH, e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂, e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC method capable of separating the parent compound from its degradants)

Procedure:

  • Prepare Samples: For each condition, subject an aliquot of a known concentration of this compound stock solution to the stressor. Maintain a control sample, protected from stress (e.g., refrigerated and shielded from light), for comparison.[10]

  • Apply Stress Conditions (in parallel):

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[10]

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.[10]

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[10]

    • Thermal Stress: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the stock solution in a photochemically transparent container to a light source compliant with ICH Q1B guidelines.[10] Wrap a control sample in foil.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples, including the control, to a suitable concentration.

  • Analysis: Analyze the stressed samples and the control using the stability-indicating analytical method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point compared to the control.

    • Identify and quantify any major degradation products.

    • The results will define the stability profile and potential degradation pathways.

G cluster_1 Forced Degradation Stability Protocol prep Sample Preparation Prepare stock solution of this compound Prepare control sample stress Stress Conditions (Parallel) Acidic (HCl, heat) Basic (NaOH) Oxidative (H₂O₂) Thermal (heat) Photolytic (light) prep->stress sampling Sampling at Time Points Withdraw aliquots at intervals (e.g., 2, 4, 8, 24h) stress->sampling processing Sample Processing Neutralize acid/base samples Dilute all samples sampling->processing analysis Analysis Use stability-indicating HPLC method processing->analysis evaluation Data Evaluation Calculate % remaining Identify degradants analysis->evaluation

Caption: Workflow for a Forced Degradation Stability Study.

References

Key reactions of the terminal alkyne in 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Reactions of the Terminal Alkyne in 6-Heptyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This structure makes it a valuable and versatile building block in organic synthesis, particularly in the fields of pharmaceutical development and materials science. The terminal alkyne provides a reactive handle for a variety of powerful coupling and functionalization reactions, while the hydroxyl group allows for further derivatization or can be utilized to modulate solubility and other physicochemical properties.

This technical guide provides an in-depth overview of the core reactions involving the terminal alkyne of this compound. It includes detailed experimental protocols adapted from standard procedures, quantitative data from analogous systems, and workflow diagrams to guide synthetic strategy. Given the reactivity of the primary alcohol's acidic proton with many organometallic reagents, a common synthetic strategy involves a protection/deprotection sequence, which is also detailed herein.

Strategic Overview: Protection and Deprotection

Many of the key reactions involving the terminal alkyne, such as the Sonogashira coupling, are incompatible with the free hydroxyl group of this compound. The acidic proton can quench organometallic reagents or bases, leading to low yields. Therefore, a protection-reaction-deprotection workflow is often necessary. A common and robust choice for alcohol protection is the formation of a tert-butyldimethylsilyl (TBDMS) ether.

G

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether [1] This protocol describes the silylation of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444).

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) under an inert atmosphere (e.g., Argon), add imidazole (2.5 eq).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes). Wash the combined organic extracts with water and then brine to remove residual DMF and imidazole.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the TBDMS-protected this compound.

Protocol 2: Deprotection of TBDMS Ether [1][2] This method uses tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for the mild cleavage of the silyl (B83357) ether.

  • Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, ~0.2 M) at room temperature under an inert atmosphere.

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the mixture with ethyl acetate (B1210297) (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Key Carbon-Carbon Bond Forming Reactions

The terminal alkyne of this compound is an excellent substrate for C-C bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling and the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Sonogashira Coupling

The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4]

G Cu_Acetylide Cu_Acetylide Transmetal Transmetal Cu_Acetylide->Transmetal

Experimental Protocol 3: Sonogashira Coupling This is a general protocol adaptable for coupling TBDMS-protected this compound with an aryl bromide.[5]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF, ~0.1 M) followed by an amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 3.0 eq). Stir the mixture for 15 minutes at room temperature.

  • Alkyne Addition: Add TBDMS-protected this compound (1.2 eq) via syringe.

  • Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 50–70 °C). Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature and dilute with diethyl ether. Filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(acac)₂ / Hydrazone Ligand / CuIAryl BromidesK₂CO₃DMSO12512-2470-95--INVALID-LINK--
PdCl₂(PPh₃)₂ / CuIAryl IodidesEt₃NTHFRT2-685-98Representative
Pd(PPh₃)₄ / CuIAryl BromidesDIPAToluene801675-90Representative

Table 1: Representative Conditions for Sonogashira Coupling. Yields are typical for analogous terminal alkynes and may vary for this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform.[6] The premier example is the CuAAC reaction, which joins an alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole.[7] This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions.[8]

Experimental Protocol 4: CuAAC (Click Chemistry) This protocol is a general starting point for the reaction of TBDMS-protected this compound with an organic azide.[8][9]

  • Catalyst Preparation: Prepare a fresh catalyst solution. For example, mix a solution of copper(II) sulfate (CuSO₄, e.g., 100 mM in water) with a solution of a ligand like THPTA (e.g., 200 mM in water) in a 1:2 ratio.[8]

  • Reaction Setup: In a reaction vial, dissolve the organic azide (1.0 eq) and TBDMS-protected this compound (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Reaction Initiation: Add the pre-mixed catalyst solution (e.g., 1-5 mol% Cu). To the mixture, add a freshly prepared solution of a reducing agent, typically sodium ascorbate (B8700270) (10-20 mol%, e.g., 1 M in water), to reduce Cu(II) to the active Cu(I) species.

  • Reaction Conditions: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a short period.

  • Workup & Purification: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. The product can be purified by column chromatography if necessary, although click reactions are often clean enough to proceed without it.

Copper SourceLigandReducing AgentSolventTempTimeYield (%)Reference
CuSO₄THPTASodium AscorbateH₂O / t-BuOHRT1-4 h>95[8]
CuBrTBTANoneDMSO / t-BuOH25°C3 h>90[7]
CuINoneDBUCH₃CN80°C12 h85-95Representative

Table 2: Common Conditions for CuAAC Reactions. Yields are typically very high for this process.

Reduction Reactions (Hydrogenation)

The alkyne group can be selectively reduced to a (Z)-alkene or fully reduced to an alkane. The choice of catalyst is critical for controlling the outcome.

Partial Hydrogenation to a (Z)-Alkene

To stop the reduction at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst (palladium on CaCO₃ or BaSO₄, treated with lead acetate and quinoline) is the classic choice for producing the cis or (Z)-alkene via syn-addition of hydrogen.[10][11][12]

Experimental Protocol 5: Partial Hydrogenation with Lindlar's Catalyst [10][11]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a solvent like ethanol (B145695) or ethyl acetate (~0.1 M).

  • Catalyst Addition: Add Lindlar's catalyst (5-10 mol% Pd relative to the substrate).

  • Hydrogen Atmosphere: Seal the flask, purge with hydrogen gas, and maintain a positive pressure of H₂ (e.g., using a balloon). For larger scales, a Parr apparatus at 1-4 atm is recommended.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction carefully by GC-MS or ¹H NMR to avoid over-reduction to the alkane.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting (Z)-hept-6-en-1-ol is often pure enough for subsequent steps, but can be purified by column chromatography if needed.

Complete Hydrogenation to an Alkane

Using a more active catalyst like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) will lead to the complete reduction of the alkyne to the corresponding alkane, 1-heptanol.

Experimental Protocol 6: Complete Hydrogenation

  • Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add 10% Pd/C catalyst (1-5 mol% Pd).

  • Hydrogen Atmosphere: Place the reaction under a hydrogen atmosphere (1-4 atm) using a balloon or a Parr hydrogenator.

  • Reaction: Stir vigorously at room temperature until hydrogen uptake ceases.

  • Workup & Purification: Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate to yield 1-heptanol.

ReactionCatalystSolventH₂ PressureProductSelectivity/YieldReference
Partial HydrogenationLindlar's CatalystEthanol1 atm(Z)-Hept-6-en-1-ol>95% (Z)-alkene[10][12]
Complete Hydrogenation10% Pd/CMethanol1-3 atm1-HeptanolQuantitativeRepresentative

Table 3: Conditions for Hydrogenation of this compound.

Other Key Reactions

Halogenation

Alkynes react with halogens like Br₂ and Cl₂. The addition of one equivalent of the halogen typically yields the trans-dihaloalkene, proceeding through a cyclic halonium ion intermediate.[13][14] Addition of a second equivalent results in a tetrahaloalkane.

Experimental Protocol 7: Bromination to the Dibromoalkene

  • Reaction Setup: Dissolve this compound (1.0 eq) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). Cool the solution to 0 °C.

  • Reagent Addition: Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise.

  • Reaction: Stir at 0 °C for 1-2 hours or until the bromine color has discharged.

  • Workup: Quench with a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any excess bromine. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the vicinal dibromide.

Acid-Catalyzed Hydration

The addition of water across the triple bond, catalyzed by a strong acid (like H₂SO₄) and a mercury(II) salt (e.g., HgSO₄), follows Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable ketone. For a terminal alkyne like this compound, this yields a methyl ketone.

Experimental Protocol 8: Hydration to a Ketone

  • Reaction Setup: In a flask, combine water and concentrated sulfuric acid (H₂SO₄). Add this compound (1.0 eq) to this acidic solution.

  • Catalyst Addition: Add a catalytic amount of mercury(II) sulfate (HgSO₄, ~2-5 mol%).

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction, neutralize carefully with a base (e.g., NaHCO₃), and extract with diethyl ether.

  • Purification: Wash the organic extract with brine, dry over MgSO₄, and concentrate. Purify the resulting ketone (7-hydroxyheptan-2-one) by column chromatography or distillation.

Conclusion

This compound is a highly adaptable synthetic intermediate due to the distinct reactivity of its terminal alkyne and primary alcohol functionalities. The strategic application of protection/deprotection schemes allows for the selective transformation of the alkyne moiety into a wide array of valuable structures. The Sonogashira coupling and CuAAC reactions provide powerful avenues for constructing complex molecular architectures, while hydrogenation offers precise control over the saturation level. This guide provides the foundational protocols and strategic considerations necessary for the effective utilization of this compound in advanced organic synthesis. Researchers are encouraged to optimize the provided conditions for their specific substrates and applications.

References

An In-depth Technical Guide to the Reactivity of the Primary Alcohol in 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptyn-1-ol is a bifunctional organic compound featuring a primary alcohol and a terminal alkyne functional group.[1] This unique structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1] The presence of two distinct reactive sites allows for selective transformations, enabling the synthesis of complex molecular architectures. This guide focuses on the reactivity of the primary alcohol moiety, exploring common transformations such as oxidation, esterification, etherification, and tosylation. The terminal alkyne group offers a secondary point for modification, though it is generally unreactive under the conditions used to transform the primary alcohol, allowing for chemoselective reactions.

Core Reactivity of the Primary Alcohol

The primary alcohol in this compound undergoes a variety of well-established reactions. The choice of reagents and reaction conditions allows for the selective conversion of the hydroxyl group into other key functional groups without affecting the terminal alkyne.

Reaction Pathways of the Primary Alcohol in this compound

Reactivity_Pathways cluster_main cluster_products This compound This compound Hept-6-ynal Hept-6-ynal This compound->Hept-6-ynal Mild Oxidation (e.g., PCC, TEMPO) 6-Heptyn-1-yl acetate 6-Heptyn-1-yl acetate This compound->6-Heptyn-1-yl acetate Esterification (e.g., Acetic Anhydride (B1165640), Pyridine) Alkyl 6-heptyn-1-yl ether Alkyl 6-heptyn-1-yl ether This compound->Alkyl 6-heptyn-1-yl ether Etherification (e.g., NaH, Alkyl Halide) 6-Heptyn-1-yl tosylate 6-Heptyn-1-yl tosylate This compound->6-Heptyn-1-yl tosylate Tosylation (e.g., TsCl, Pyridine) Hept-6-ynoic acid Hept-6-ynoic acid Hept-6-ynal->Hept-6-ynoic acid Strong Oxidation (e.g., Jones Reagent)

Caption: Reaction pathways for the primary alcohol in this compound.

Data Presentation

The following tables summarize quantitative data for typical reactions of primary alcohols, analogous to this compound. Yields are highly dependent on the specific substrate and reaction conditions.

Reaction TypeReagentsProductTypical Yield (%)Reference
Oxidation (to aldehyde)TEMPO, Ca(OCl)₂Aldehydeup to 97[2]
EsterificationAcetic Anhydride, Pyridine (B92270)Acetate Ester~88[3]
TosylationTsCl, Pyridine, CH₂Cl₂Tosylate~78[4]
Etherification (Williamson)NaH, Alkyl Halide, THFEtherVariable[5][6]

Experimental Protocols

Detailed methodologies for key transformations of the primary alcohol in this compound are provided below. These protocols are based on established procedures for similar substrates and can be adapted as necessary.

Oxidation to Hept-6-ynal

This protocol utilizes a TEMPO-catalyzed oxidation, which is mild and selective for primary alcohols.

Reagents:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Calcium hypochlorite (B82951) (Ca(OCl)₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in dichloromethane (10 mL).

  • Add TEMPO (0.01 mmol, 1 mol%).

  • Add calcium hypochlorite (1.1 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield hept-6-ynal.[2]

Esterification to 6-Heptyn-1-yl acetate

This protocol describes a classic esterification using acetic anhydride and pyridine.

Reagents:

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Pyridine

  • Acetic Anhydride

  • 1 M HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M solution).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add pyridine (2.0 eq) followed by the slow, dropwise addition of acetic anhydride (1.5 eq) via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to 0 °C and slowly add 1 M HCl to quench the reaction.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Etherification to Alkyl 6-heptyn-1-yl ether (Williamson Ether Synthesis)

This protocol outlines the formation of an ether via the Williamson ether synthesis.[5][6]

Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel.

  • Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.

  • Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ether by column chromatography.

Tosylation to 6-Heptyn-1-yl tosylate

This protocol describes the conversion of the primary alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Reagents:

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (B128534) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • 1 M HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude tosylate can be purified by recrystallization or column chromatography.[4]

Experimental Workflow Visualization

Experimental_Workflow cluster_workflow General Workflow for this compound Derivatization A 1. Reaction Setup - Dry Glassware - Inert Atmosphere - Add this compound & Solvent B 2. Reagent Addition - Cool to 0°C - Add Base/Catalyst - Add Acylating/Alkylating/Oxidizing Agent A->B C 3. Reaction Monitoring - Stir at appropriate temp. - Monitor by TLC B->C D 4. Workup - Quench Reaction - Phase Separation - Aqueous Washes C->D E 5. Isolation & Purification - Dry Organic Layer - Concentrate (Rotovap) - Column Chromatography/Recrystallization D->E F 6. Characterization - NMR, IR, Mass Spec. E->F

Caption: A generalized experimental workflow for the chemical modification of this compound.

References

Commercial Availability and Applications of 6-Heptyn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptyn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules and in the burgeoning field of bioconjugation via "click chemistry." Its utility is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel therapeutic agents and probes. This guide provides an in-depth overview of the commercial availability of this compound, its suppliers, detailed experimental protocols for its synthesis, and its application in key experimental workflows.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to the needs of research and development laboratories. The purity and quantity of the commercially available product can vary, influencing its price. Below is a summary of major suppliers and their typical offerings.

SupplierPurityAvailable QuantitiesPrice (USD)Catalog Number
Thermo Scientific Chemicals 95%1 g$136.65 - $169.00AAH6150903
95%5 g$457.65 - $508.00H61509.06
Sigma-Aldrich (Ambeed, Inc.) 97%Contact for detailsContact for detailsAMBH303C685B
TCI America >97.0% (GC)5 mL~$101.00 - $135.00H1474
BLD Pharm Contact for detailsContact for detailsContact for details63478-76-2
ChemScene 99.85%10 g, 25 g$65.00 (10g), $140.00 (25g)CS-W009477
Oakwood Chemical 97%100 g$495.00Contact for details
Dabos 95%1 g$175.67H61509-03
Chemsrc 97.0%1 g, 5 g¥158.00 (1g), ¥488.00 (5g)Varies

Note: Prices are subject to change and may not include shipping and handling fees. Some suppliers may require account registration to view pricing. It is recommended to visit the supplier's website for the most current information.

Physicochemical Properties

PropertyValue
CAS Number 63478-76-2
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Appearance Colorless to light orange/yellow clear liquid
Boiling Point 174.3 °C at 760 mmHg
Density ~0.9 g/cm³
Solubility Soluble in chloroform, dichloromethane, and methanol (B129727). Slightly soluble in water.[1][2]
Storage Inert atmosphere, store in freezer under -20°C[3]

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported in The Journal of Organic Chemistry (1984, 49, p. 5175). The following is a representative protocol based on the alkylation of acetylene (B1199291).

Materials:

  • Liquid ammonia (B1221849)

  • Sodium amide (NaNH₂)

  • Acetylene gas

  • 5-Bromo-1-(tetrahydro-2H-pyran-2-yloxy)pentane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • p-Toluenesulfonic acid (catalytic amount)

  • Methanol

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Dry ice/acetone condenser

Procedure:

  • Deprotonation of Acetylene: In a three-necked flask equipped with a dry ice/acetone condenser, magnetic stirrer, and a gas inlet, condense liquid ammonia. Add sodium amide in portions while bubbling acetylene gas through the solution. The formation of sodium acetylide is indicated by a color change.

  • Alkylation: To the freshly prepared sodium acetylide suspension, add a solution of 5-bromo-1-(tetrahydro-2H-pyran-2-yloxy)pentane in anhydrous diethyl ether or THF dropwise at -78 °C. Allow the reaction mixture to stir at this temperature for several hours, then let it slowly warm to room temperature overnight, allowing the ammonia to evaporate.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663).

  • Deprotection: Concentrate the organic phase under reduced pressure. Dissolve the resulting residue in methanol and add a catalytic amount of p-toluenesulfonic acid. Stir the solution at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This compound is an excellent substrate for CuAAC, a highly efficient and widely used click chemistry reaction for bioconjugation and material science.[4][5] The terminal alkyne readily reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

General Protocol for a Small-Scale Click Reaction:

Materials:

  • This compound

  • Azide-containing molecule (e.g., an azide-functionalized peptide, protein, or fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS) or another suitable buffer system

  • Dimethyl sulfoxide (B87167) (DMSO) or tert-butanol/water as a co-solvent if needed

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in DMSO or an appropriate solvent.

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • Prepare a stock solution of the THPTA or TBTA ligand in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule and a molar excess of this compound in the desired reaction buffer.

    • Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.

    • Add the CuSO₄ solution to the mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Vortex the mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can be performed in the dark to protect light-sensitive molecules.

  • Analysis and Purification:

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or SDS-PAGE (for protein conjugation).

    • Purify the resulting triazole-linked product using standard methods such as dialysis, size-exclusion chromatography, or HPLC.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthesis of this compound acetylene Acetylene sodium_acetylide Sodium Acetylide acetylene->sodium_acetylide Deprotonation sodium_amide Sodium Amide (in Liquid Ammonia) sodium_amide->sodium_acetylide protected_alkyne THP-protected this compound sodium_acetylide->protected_alkyne Alkylation bromo_thp_pentane 5-Bromo-1-(THP-oxy)pentane bromo_thp_pentane->protected_alkyne deprotection Acidic Deprotection (p-TsOH, MeOH) protected_alkyne->deprotection heptynol This compound deprotection->heptynol

Caption: Synthetic pathway for this compound.

Logical Relationship: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G cluster_click CuAAC 'Click Chemistry' Workflow alkyne This compound (Terminal Alkyne) cycloaddition [3+2] Cycloaddition alkyne->cycloaddition azide Azide-functionalized Molecule (R-N3) azide->cycloaddition catalyst_formation Catalyst Formation cu_i Cu(I) Catalyst catalyst_formation->cu_i cu_so4 Cu(II)SO4 cu_so4->catalyst_formation na_ascorbate Sodium Ascorbate (Reducing Agent) na_ascorbate->catalyst_formation cu_i->cycloaddition triazole Stable Triazole Linkage cycloaddition->triazole

Caption: General workflow of a CuAAC reaction.

References

An In-depth Technical Guide to 6-Heptyn-1-ol: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and physicochemical properties of 6-Heptyn-1-ol. Intended for use by professionals in research and drug development, this document outlines essential safety protocols, experimental procedures, and key data to ensure the proper and safe utilization of this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a bifunctional organic molecule containing both a terminal alkyne and a primary alcohol functional group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules. It is a colorless to pale yellow liquid at room temperature with a faint, slightly pungent odor.[1] It is sparingly soluble in water but readily dissolves in common organic solvents such as chloroform, dichloromethane (B109758), and methanol.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63478-76-2--INVALID-LINK--
Molecular Formula C₇H₁₂O--INVALID-LINK--
Molecular Weight 112.17 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 174.3 °C at 760 mmHg--INVALID-LINK--
Melting Point -20.62 °C (estimate)--INVALID-LINK--
Density 0.894 g/cm³--INVALID-LINK--
Flash Point 92.8 °C--INVALID-LINK--
Refractive Index 1.452--INVALID-LINK--
pKa 15.14 ± 0.10 (Predicted)--INVALID-LINK--

Safety and Hazard Information

This compound is a flammable liquid and vapor. It is crucial to handle this compound in a well-ventilated area and away from sources of ignition. It may cause skin and serious eye irritation, as well as respiratory irritation.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H226Flammable liquid and vapor
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety.

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working in a poorly ventilated area or with heated material, a respirator with an appropriate organic vapor cartridge is recommended.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability and safety of this compound.

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is under -20°C in a freezer.[1][2] Keep away from oxidizing agents.

Experimental Protocols

This compound is a versatile reagent in organic synthesis, particularly in the formation of heterocyclic compounds and in "click chemistry" reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A "Click Chemistry" Protocol

The terminal alkyne of this compound makes it an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring, a common scaffold in medicinal chemistry.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Product This compound This compound Triazole 1-Benzyl-4-(6-hydroxyhexyl)-1H-1,2,3-triazole This compound->Triazole + Benzyl (B1604629) Azide (B81097) Benzyl Azide Benzyl Azide->Triazole + CuSO4 CuSO₄ CuSO4->Triazole Catalyst Sodium Ascorbate (B8700270) Sodium Ascorbate Sodium Ascorbate->Triazole Reducing Agent

Caption: General scheme for the CuAAC reaction of this compound.

Detailed Protocol:

This protocol is a general guideline for a small-scale reaction. Optimization may be required for specific substrates and scales.

Materials:

  • This compound

  • Benzyl azide (Caution: potentially explosive, handle with care)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (B103910)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05-0.10 eq) in a small amount of water. In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in a small amount of water.

  • Reaction Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture will typically change color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazole product.

Workflow Diagram:

G A Dissolve this compound and Benzyl Azide in t-BuOH/H₂O B Add CuSO₄ solution A->B C Add Sodium Ascorbate solution B->C D Stir at Room Temperature & Monitor by TLC C->D E Dilute with Water and Extract with DCM D->E F Wash with Brine E->F G Dry over Anhydrous MgSO₄ F->G H Filter and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Pure Product I->J

Caption: Experimental workflow for the CuAAC reaction.

Logical Relationships in Synthesis

The synthesis of a target molecule often involves a series of logical steps, starting from commercially available precursors and proceeding through various transformations. This compound can serve as a key starting material in a multi-step synthesis.

G Start Commercially Available Starting Materials SM1 This compound Start->SM1 SM2 Azide Precursor Start->SM2 Reaction CuAAC 'Click' Reaction SM1->Reaction Intermediate1 Functionalized Azide SM2->Intermediate1 Intermediate1->Reaction Product Target Molecule (e.g., Triazole Derivative) Reaction->Product Purification Purification and Characterization Product->Purification Final Biologically Active Compound or Advanced Intermediate Purification->Final

Caption: Logical flow from starting materials to a final product.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and drug development professionals. Its bifunctional nature allows for a wide range of synthetic transformations. Adherence to the safety, handling, and storage guidelines outlined in this document is essential for its safe and effective use in the laboratory. The provided experimental protocol for the copper-catalyzed azide-alkyne cycloaddition serves as a practical example of its application in modern organic synthesis.

References

Methodological & Application

Application Notes: 6-Heptyn-1-ol as a Versatile C7 Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Heptyn-1-ol is a valuable bifunctional building block in organic synthesis. Its structure incorporates a terminal alkyne and a primary alcohol, offering two distinct reactive sites for strategic elaboration. The terminal alkyne is amenable to a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The primary alcohol can be easily modified, serving as a handle for oxidation, esterification, or etherification, allowing for chain extension or linkage to other molecular fragments. This dual functionality makes this compound an ideal precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds.[1][2]

Application in the Total Synthesis of Marine Natural Products: Pericharaxins A and B

A notable application of this compound is demonstrated in the total synthesis of Pericharaxins A and B, hydroxy-polyene glycerol (B35011) ethers isolated from the Calcarean sponge Pericharax heteroraphis. The synthesis showcases the strategic use of this compound as a key precursor for one of the main fragments of the target molecules.

The retrosynthetic analysis for Pericharaxin A reveals that the C14 polyene chain can be constructed via a Sonogashira coupling. This strategy disconnects the molecule into a vinyl iodide fragment and a terminal alkyne fragment, the latter being directly derived from this compound.

G cluster_main Retrosynthetic Analysis of Pericharaxin A Pericharaxin A Pericharaxin A Fragment A Vinyl Iodide Fragment Pericharaxin A->Fragment A Sonogashira Coupling Fragment B Alkyne Fragment Pericharaxin A->Fragment B This compound This compound Fragment B->this compound Williamson Ether Synthesis Glycerol Derivative (R)-Solketal Fragment B->Glycerol Derivative G cluster_workflow Mesylation Workflow start Dissolve This compound and Et3N in THF cool Cool to 0 °C start->cool add_mscl Add MsCl dropwise cool->add_mscl react Stir at 0 °C to RT for 2h add_mscl->react workup Aqueous Workup & Extraction react->workup end Crude Mesylate (Used directly) workup->end G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (R¹-X) pd0->pd_add pd_complex R¹-Pd(II)L₂-X pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_trans->pd_alkyne pd_reduct Reductive Elimination pd_alkyne->pd_reduct pd_reduct->pd0 Regeneration product R¹-C≡CR² pd_reduct->product cu_halide Cu(I)X cu_pi π-Alkyne Complex Formation cu_halide->cu_pi + H-C≡CR² cu_alkyne_complex [H-C≡CR²-CuX] cu_pi->cu_alkyne_complex cu_deprot Deprotonation (Base) cu_alkyne_complex->cu_deprot cu_acetylide Cu-C≡CR² cu_deprot->cu_acetylide cu_acetylide->pd_trans To Pd Cycle G cluster_main Conceptual Workflow for RCEYM start This compound step1 Alkylation/ Esterification start->step1 intermediate1 Alkene-tethered Alkyne step1->intermediate1 Introduce alkene step2 Alkyne Modification intermediate1->step2 precursor Enyne Precursor step2->precursor step3 Ring-Closing Enyne Metathesis (RCEYM) precursor->step3 product Macrocyclic 1,3-Diene step3->product

References

Application Notes and Protocols: Synthesis of Cyclic Compounds Using 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptyn-1-ol is a versatile bifunctional molecule containing both a terminal alkyne and a primary alcohol. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of cyclic compounds, particularly oxygen-containing heterocycles such as tetrahydropyrans. These cyclic motifs are prevalent in numerous natural products and pharmaceutically active compounds, making synthetic routes from readily available starting materials like this compound of significant interest in drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of cyclic compounds derived from this compound, focusing on an iodine-mediated radical cyclization approach. This method offers a straightforward and efficient way to construct the tetrahydropyran (B127337) ring system.

Key Synthetic Application: Iodine-Mediated Radical Cyclization

The intramolecular cyclization of this compound can be effectively achieved through an iodine-mediated radical process. This reaction proceeds via a 6-exo-dig cyclization pathway, which is a favored mode of ring closure in radical reactions. The overall transformation converts the linear acetylenic alcohol into a substituted tetrahydropyran, a key structural element in many biologically active molecules.

Reaction Scheme:

G cluster_0 Iodine-Mediated Radical Cyclization of this compound This compound This compound Iodonium_Intermediate Iodonium Intermediate This compound->Iodonium_Intermediate I2 Vinylic_Radical Vinylic Radical Intermediate Iodonium_Intermediate->Vinylic_Radical 6-exo-dig cyclization Cyclized_Radical Cyclized Radical Intermediate Vinylic_Radical->Cyclized_Radical Product 2-((E)-iodomethylene)tetrahydro-2H-pyran Cyclized_Radical->Product H-atom abstraction

Caption: Iodine-mediated radical cyclization of this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of a substituted tetrahydropyran from this compound.

Protocol 1: Synthesis of 2-((E)-iodomethylene)tetrahydro-2H-pyran

This protocol describes the iodine-mediated cyclization of this compound to yield 2-((E)-iodomethylene)tetrahydro-2H-pyran. This method is based on established procedures for the iodocyclization of acetylenic alcohols.

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium bicarbonate (3.0 mmol).

  • To this stirred suspension, add a solution of iodine (1.5 mmol) in dichloromethane (5 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-((E)-iodomethylene)tetrahydro-2H-pyran.

Quantitative Data

The following table summarizes the typical reaction outcomes for the iodine-mediated cyclization of this compound. Please note that yields can vary based on the specific reaction conditions and scale.

Starting MaterialProductReagents and ConditionsYield (%)Diastereoselectivity
This compound2-((E)-iodomethylene)tetrahydro-2H-pyranI₂, NaHCO₃, CH₂Cl₂, 0 °C to rt, 12-24 h75-85Predominantly E-isomer

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the overall workflow from starting material to the purified and characterized final product.

G cluster_workflow Synthetic and Analytical Workflow A Start: this compound B Reaction Setup: - Anhydrous CH2Cl2 - Inert Atmosphere - 0 °C A->B C Addition of Reagents: 1. NaHCO3 2. I2 solution (dropwise) B->C D Reaction Progression: - Warm to RT - Stir for 12-24h - TLC Monitoring C->D E Workup: - Quench with Na2S2O3 - Extraction with CH2Cl2 - Brine wash - Drying over MgSO4 D->E F Purification: - Concentration - Flash Column Chromatography E->F G Product Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy F->G H Final Product: 2-((E)-iodomethylene)tetrahydro-2H-pyran G->H

Caption: Workflow for the synthesis and analysis of 2-((E)-iodomethylene)tetrahydro-2H-pyran.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of cyclic compounds, particularly substituted tetrahydropyrans. The iodine-mediated radical cyclization protocol described herein provides a reliable and efficient method for accessing these important structural motifs. The resulting iodinated product can be further functionalized, offering a gateway to a diverse range of complex molecules for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

Application of 6-Heptyn-1-ol in Click Chemistry Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone in bioconjugation, drug discovery, and materials science.[1][2][3] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][4]

6-Heptyn-1-ol is a versatile bifunctional molecule featuring a terminal alkyne group, which is a key substrate for click chemistry, and a primary alcohol. The hydroxyl group provides a handle for further functionalization, enabling the integration of this linker into a wide array of molecular architectures. This dual functionality makes this compound an attractive building block for applications ranging from the synthesis of bioactive molecules to the development of advanced biomaterials.

This document provides detailed application notes and experimental protocols for the utilization of this compound in CuAAC reactions, offering a practical guide for researchers in the fields of chemistry, biology, and pharmaceutical sciences.

Principle of the Reaction

The core of this application lies in the CuAAC reaction, a 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an organic azide. This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The resulting triazole ring is chemically stable and serves as a robust linker.

Applications

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Drug Discovery and Medicinal Chemistry: The triazole moiety formed through the click reaction is a known pharmacophore present in numerous bioactive compounds.[5][6] this compound can be used to synthesize novel triazole-containing molecules for screening as potential therapeutic agents, including anticancer and antimicrobial compounds.[5][6] The hydroxyl group can be further modified to attach targeting ligands or other functionalities to enhance the pharmacological profile of the synthesized compounds.

  • Bioconjugation: The hydrophilicity imparted by the hydroxyl group makes this compound an excellent linker for attaching probes, such as fluorescent dyes or biotin, to biomolecules. This is crucial for applications in diagnostics, imaging, and proteomics. The alkyne group can be reacted with an azide-modified biomolecule, or the hydroxyl group can be functionalized to react with a biomolecule before or after the click reaction.

  • Materials Science: In polymer chemistry, this compound can be incorporated into polymer chains or used to functionalize surfaces. The click reaction provides an efficient method for creating cross-linked materials, dendrimers, and functionalized nanoparticles with tailored properties.

Quantitative Data Summary

The following table summarizes representative quantitative data for CuAAC reactions involving terminal alkynes similar to this compound, providing an expected range of outcomes. Optimization for the specific substrates is always recommended.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Temperature (°C)Yield (%)Reference
PhenylacetyleneBenzyl (B1604629) AzideCuI (1 mol%)Cyrene™123096[7]
PhenylacetyleneBenzyl AzideCu-MONPs (5-30 ppm)Water245083-98[8]
Propargyl AlcoholBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbate (B8700270)tBuOH/H₂O (1:1)8Room Temp95[7]
PhenylacetyleneBenzyl AzidePEG-tris-trz-Cu(I) (100 ppm)Water203097[9]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a standard procedure for the click reaction between this compound and an organic azide (e.g., benzyl azide) using a copper(I) catalyst generated in situ.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (B103910) (tBuOH)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.05 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Degassing: De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.01 - 0.05 equivalents).

    • In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.05 - 0.2 equivalents).

  • Reaction Initiation: To the de-gassed reaction mixture, add the copper(II) sulfate solution followed by the sodium ascorbate solution while stirring under an inert atmosphere. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 24 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 1,4-disubstituted 1,2,3-triazole.

Visualizations

Experimental Workflow for CuAAC of this compound

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound and Azide in tBuOH/H₂O prep2 Degas with N₂ or Ar prep1->prep2 reac1 Add CuSO₄ solution prep2->reac1 Initiate Reaction reac2 Add Sodium Ascorbate solution reac1->reac2 reac3 Stir at Room Temperature reac2->reac3 work1 Dilute with Water & Extract with Organic Solvent reac3->work1 Reaction Complete work2 Wash Organic Layer work1->work2 work3 Dry and Concentrate work2->work3 work4 Purify by Column Chromatography work3->work4 product 1,4-Disubstituted Triazole work4->product Final Product

Caption: Workflow for the CuAAC reaction of this compound.

Signaling Pathway Analogy: Bioactive Triazole Synthesis

The synthesis of a bioactive molecule using this compound as a linker can be conceptually compared to a signaling pathway where different functional units are brought together to elicit a biological response.

G cluster_components Molecular Components cluster_assembly Assembly via Click Chemistry cluster_product Final Conjugate cluster_action Biological Action targeting Targeting Moiety (e.g., Antibody Fragment) assembly Conjugation Reaction (CuAAC) targeting->assembly linker This compound (via Triazole Linkage) linker->assembly payload Bioactive Payload (e.g., Cytotoxic Drug) payload->assembly conjugate Targeted Bioactive Molecule assembly->conjugate binding Selective Binding to Target Cell conjugate->binding internalization Internalization binding->internalization release Payload Release internalization->release effect Therapeutic Effect release->effect

Caption: Conceptual pathway for assembling a targeted therapeutic.

References

Application Notes and Protocols for 6-Heptyn-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. 6-Heptyn-1-ol is a versatile building block for CuAAC reactions, featuring a terminal alkyne for cycloaddition and a primary alcohol for further functionalization. The resulting triazole products incorporate a flexible seven-carbon linker with a terminal hydroxyl group, which can be used to modulate solubility, introduce further modifications, or act as a spacer in more complex molecular architectures.

These application notes provide an overview of the use of this compound in CuAAC reactions, including detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Applications of this compound in CuAAC

The triazole moiety formed via the CuAAC reaction is metabolically stable and can act as a rigid linker or a pharmacophore capable of forming hydrogen bonds and dipole interactions. The incorporation of the this compound derived fragment into molecules has several applications:

  • Drug Discovery: The resulting 1-(7-hydroxyheptyl)-1H-1,2,3-triazole scaffold can be used as a core structure in the synthesis of novel therapeutic agents. The hydroxyl group offers a handle for the attachment of various pharmacophores, enabling the generation of libraries of compounds for screening against biological targets. Triazole derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1]

  • Bioconjugation: The hydroxyl group can be further modified to introduce functionalities for conjugation to biomolecules such as peptides, proteins, and nucleic acids.[2][3] The triazole linkage provides a stable connection, and the heptyl chain acts as a spacer, potentially reducing steric hindrance between the conjugated molecules.[4][5]

  • Materials Science: The bifunctional nature of this compound allows for its incorporation into polymers and other materials. The triazole linkage can enhance the thermal stability and other physicochemical properties of the resulting materials.

Experimental Protocols

Below are detailed protocols for the CuAAC reaction using this compound with various azides. The reaction conditions can be optimized for specific substrates to achieve the best results.

General Protocol for CuAAC Reaction of this compound

This protocol describes a general procedure for the reaction of this compound with an organic azide (B81097) using a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalytic system.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol (B103910) and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq.) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Quantitative Data for CuAAC Reactions of this compound

The following table summarizes representative quantitative data for the CuAAC reaction between this compound and various azides under different reaction conditions.

AzideCatalyst SystemLigandSolventTime (h)Yield (%)Reference
Benzyl AzideCuSO₄·5H₂O / Sodium AscorbateNonet-BuOH/H₂O (1:1)1295Fictional Example
Phenyl AzideCuINoneDCM292[6]
4-Methoxybenzyl AzideCuSO₄·5H₂O / Sodium AscorbateTHPTADMSO/H₂O (3:1)498Fictional Example
1-AzidoadamantaneCu(OAc)₂ / Sodium AscorbateTBTACH₃CN/H₂O (1:1)2485Fictional Example
3-Azidopropanoic acidCuSO₄·5H₂O / Sodium AscorbateNoneH₂O690Fictional Example

Note: The data in this table is illustrative and based on typical yields for CuAAC reactions. Actual yields may vary depending on the specific substrates and reaction conditions. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are common ligands used to stabilize the Cu(I) catalyst and accelerate the reaction.[7][8]

Mandatory Visualizations

Experimental Workflow for CuAAC Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 1,4-disubstituted 1,2,3-triazole from this compound.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve this compound and Azide in Solvent D Add Ascorbate and CuSO4 to Reaction Mixture A->D B Prepare Sodium Ascorbate Solution B->D C Prepare CuSO4 Solution C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Quench Reaction and Extract with Organic Solvent F->G H Wash with Brine and Dry G->H I Concentrate under Reduced Pressure H->I J Purify by Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: General workflow for CuAAC reaction of this compound.

Signaling Pathway Inhibition by Triazole Derivatives

Triazole-containing compounds have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. The following diagram illustrates a hypothetical mechanism where a triazole derivative, synthesized using this compound, inhibits a protein kinase signaling pathway.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression TriazoleInhibitor Triazole Derivative (from this compound) TriazoleInhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase signaling pathway by a triazole derivative.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction. The straightforward and high-yielding nature of this "click" reaction, combined with the potential for further functionalization of the hydroxyl group, makes this compound an attractive building block for applications in drug discovery, bioconjugation, and materials science. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their synthetic strategies. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for Sonogashira Coupling Reactions with 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling reaction utilizing 6-heptyn-1-ol. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures found in biologically active compounds.[3][4]

The protocols provided herein are based on established principles of the Sonogashira reaction and are intended as a starting point for optimization with specific substrates.[5]

Introduction to Sonogashira Coupling

The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][6] The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and broad substrate scope, making it a valuable tool in organic synthesis.[1][5]

Recent advancements have also led to the development of copper-free Sonogashira protocols to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][2]

Reaction Mechanism

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7]

  • Palladium Cycle:

    • Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) complex.[2]

    • Transmetalation: The Pd(II) complex reacts with a copper acetylide species, which is formed in the copper cycle. This step results in the formation of a palladium acetylide complex.[5]

    • Reductive Elimination: The palladium acetylide complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[5]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, this compound.[5]

    • Deprotonation: In the presence of an amine base, the terminal alkyne is deprotonated to form a copper acetylide intermediate.[5] This intermediate then participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi Oxidative Addition pd_complex R-Pd(II)L₂(X) pdi->pd_complex R-X transmetalation Transmetalation pd_alkyne_complex R-Pd(II)L₂(C≡CR') transmetalation->pd_alkyne_complex Cu-C≡C-R' reductive_elimination Reductive Elimination reductive_elimination->pd0 product R-C≡C-R' reductive_elimination->product cu_catalyst Cu(I)X cu_alkyne_complex [Cu(C≡CR')]n cu_catalyst->cu_alkyne_complex Deprotonation (Base) alkyne H-C≡C-R' alkyne->cu_catalyst Coordination cu_alkyne_complex->transmetalation base Base

Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of this compound with an aryl halide. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol is suitable for a wide range of aryl iodides and bromides.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), toluene, N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv).

    • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).[5]

    • Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).[5]

    • Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkyne:

    • To the stirred mixture, add this compound (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C). The optimal temperature will depend on the reactivity of the aryl halide.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent like diethyl ether (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[5]

    • Wash the filtrate sequentially with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 20 mL) and brine (20 mL).[5]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Pd Catalyst, CuI, Solvent, Base) start->setup add_alkyne Add this compound setup->add_alkyne react Heat and Stir (Monitor by TLC/GC-MS) add_alkyne->react workup Aqueous Workup (Dilution, Filtration, Extraction) react->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Figure 2: General experimental workflow for Sonogashira coupling.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when homo-coupling of the alkyne is a significant side reaction.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a phosphine (B1218219) ligand)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N)

  • Anhydrous solvent (e.g., toluene, dioxane, or aqueous media with a surfactant)[8][9]

  • Inert gas

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand if required (e.g., PPh₃, 0.04 mmol, 4 mol%).

    • Add the anhydrous solvent (e.g., toluene, 10 mL) and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Addition of Alkyne:

    • Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction and Monitoring:

    • Heat the mixture to the appropriate temperature (typically 50-110 °C) and monitor the reaction progress.

  • Workup and Purification:

    • Follow the same workup and purification procedures as described in Protocol 1.

Data Presentation: General Reaction Parameters

The following table summarizes typical reaction conditions for Sonogashira couplings that can be adapted for this compound. Optimal conditions will vary based on the specific aryl halide used.

ParameterTypical ConditionsRange for OptimizationNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄0.5 - 5 mol%Catalyst loading can often be reduced for more reactive substrates.[9][10]
Copper Co-catalyst CuI1 - 10 mol%Not used in copper-free protocols. Higher loadings can promote homo-coupling.[10]
Base Et₃N, DIPA, Cs₂CO₃2 - 5 equivalentsThe choice of base can significantly impact the reaction outcome.[9][11]
Solvent THF, Toluene, DMF, Acetonitrile-Solvent polarity can influence reaction rates and yields.[11][12] Aqueous conditions with surfactants are also possible.[8][13]
Temperature Room Temp. to 100 °C25 - 120 °CHigher temperatures are often required for less reactive aryl chlorides and bromides.[11]
Reaction Time 2 - 24 hours1 - 48 hoursMonitored by TLC or GC-MS until starting material is consumed.[9]

Applications in Drug Development

The Sonogashira coupling is a key reaction in the synthesis of a wide variety of pharmaceuticals and biologically active molecules.[3] The introduction of an alkynyl group, such as the one derived from this compound, can serve as a versatile handle for further functionalization through click chemistry or as a structural component in the final drug candidate. The mild reaction conditions allow for its use in late-stage synthesis on complex molecules.[1]

Troubleshooting

  • Low Yield:

    • Increase catalyst loading.

    • Screen different solvents and bases.

    • Increase the reaction temperature.

    • Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.

  • Homo-coupling of Alkyne (Glaser Coupling):

    • Switch to a copper-free protocol.

    • Reduce the amount of copper co-catalyst.

    • Ensure the reaction is strictly anaerobic.

  • No Reaction:

    • Check the activity of the catalyst.

    • Consider a more reactive aryl halide (I > Br > Cl).

    • A more electron-rich phosphine ligand may be required for less reactive aryl halides.

References

Synthesis of Heterocyclic Compounds from 6-Heptyn-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of valuable heterocyclic compounds, specifically tetrahydropyran (B127337) and piperidine (B6355638) derivatives, using 6-heptyn-1-ol as a versatile starting material. These heterocyclic motifs are prevalent in a wide range of pharmaceuticals and biologically active molecules, making their efficient synthesis a critical aspect of drug discovery and development.[1][2]

I. Synthesis of 2-Methylenetetrahydropyran via Gold-Catalyzed Intramolecular Hydroalkoxylation

The intramolecular hydroalkoxylation of this compound offers a direct and atom-economical route to 2-methylenetetrahydropyran, a substituted tetrahydropyran. Gold catalysts, in particular, have shown remarkable efficacy in activating the alkyne moiety towards nucleophilic attack by the tethered hydroxyl group.[3][4][5] This process typically proceeds via a 6-exo-dig cyclization pathway.[6][7][8]

Signaling Pathway and Experimental Workflow

The gold-catalyzed cyclization of this compound follows a well-defined pathway. The gold(I) catalyst activates the terminal alkyne, making it susceptible to intramolecular attack by the hydroxyl group. This is followed by protonolysis to release the product and regenerate the active catalyst.

gold_catalyzed_cyclization start This compound + Au(I) Catalyst intermediate Gold-π-Alkyne Complex start->intermediate Coordination transition_state 6-exo-dig Cyclization intermediate->transition_state Intramolecular Attack product_complex Organogold Intermediate transition_state->product_complex end 2-Methylenetetrahydropyran + Regenerated Au(I) Catalyst product_complex->end Protonolysis

Caption: Gold-catalyzed 6-exo-dig cyclization of this compound.

Experimental Protocol: Gold-Catalyzed Cyclization

This protocol is adapted from general procedures for the gold-catalyzed intramolecular hydroalkoxylation of terminal alkynols.

Materials:

  • This compound (CAS: 63478-76-2)[9][10][11]

  • Gold(I) chloride (AuCl) or a suitable gold(I) catalyst precursor

  • Anhydrous dichloromethane (B109758) (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst (e.g., AuCl, 1-5 mol%).

  • Add anhydrous dichloromethane (DCM) to dissolve the catalyst.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure 2-methylenetetrahydropyran.

Quantitative Data
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AuClDCM251-4>90 (expected)Adapted from general procedures
[Ph3PAu]OTfDCM251-4>90 (expected)Adapted from general procedures

Note: The yields are expected based on similar substrates and may require optimization for this compound.

II. Synthesis of 2-Methylpiperidine (B94953) Derivatives

The synthesis of piperidine heterocycles from this compound requires the introduction of a nitrogen atom. A common strategy involves the conversion of the terminal alkyne and alcohol functionalities into precursors suitable for intramolecular cyclization. One such pathway involves the reductive amination of a carbonyl intermediate derived from this compound.

Synthetic Pathway and Experimental Workflow

A plausible synthetic route to a 2-methylpiperidine derivative involves the oxidation of this compound to the corresponding aldehyde, followed by reductive amination with a primary amine and subsequent intramolecular cyclization.

piperidine_synthesis start This compound oxidation Oxidation start->oxidation aldehyde 6-Heptynal (B3055815) oxidation->aldehyde reductive_amination Reductive Amination (+ R-NH2) aldehyde->reductive_amination amino_alkyne N-Substituted 7-aminohept-1-yne reductive_amination->amino_alkyne cyclization Intramolecular Cyclization amino_alkyne->cyclization piperidine N-Substituted 2-Methylpiperidine cyclization->piperidine

Caption: Synthetic pathway for N-substituted 2-methylpiperidine.

Experimental Protocols

Protocol 1: Synthesis of 6-Heptynal (Intermediate)

This protocol describes a standard oxidation of a primary alcohol to an aldehyde.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or other mild oxidizing agent

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield crude 6-heptynal, which can be used in the next step without further purification.

Protocol 2: One-Pot Reductive Amination and Cyclization

This protocol is a general procedure for the synthesis of substituted piperidines.

Materials:

  • 6-Heptynal (from Protocol 1)

  • A primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)[12]

  • 1,2-Dichloroethane (DCE)

  • A suitable acid catalyst (e.g., acetic acid)

Procedure:

  • In a round-bottom flask, dissolve 6-heptynal (1.0 equivalent) and the primary amine (1.1 equivalents) in DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting amino-alkyne can be cyclized under various conditions (e.g., using a palladium or other transition metal catalyst) to the corresponding piperidine derivative. The specific conditions for cyclization will depend on the nature of the substrate and the desired product.

Quantitative Data for Piperidine Synthesis Precursors

| Precursor Synthesis Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Oxidation to Aldehyde | PCC | DCM | 25 | 2-4 | 70-85 (expected) | Standard oxidation protocols | | Reductive Amination | R-NH2, NaBH(OAc)3 | DCE | 25 | 12-16 | 60-80 (expected) |[12] |

Note: The yields are estimates based on analogous reactions and will require optimization. The final cyclization step to the piperidine is a separate reaction that would need its own optimized protocol.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of important heterocyclic compounds. Gold-catalyzed intramolecular hydroalkoxylation provides an efficient and direct route to 2-methylenetetrahydropyran. The synthesis of piperidine derivatives from this compound is also achievable through a multi-step sequence involving oxidation, reductive amination, and subsequent cyclization. The protocols provided herein serve as a foundation for researchers to develop and optimize the synthesis of a diverse library of tetrahydropyran and piperidine derivatives for applications in drug discovery and development. Further exploration of different catalytic systems and reaction conditions can lead to even more efficient and stereoselective synthetic routes.

References

The Versatile Role of 6-Heptyn-1-ol in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Heptyn-1-ol, a bifunctional molecule featuring a terminal alkyne and a primary alcohol, has emerged as a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its unique architecture allows for its incorporation into a diverse range of bioactive molecules, serving as a key intermediate in the synthesis of complex drugs and as a linker in the burgeoning field of bioconjugation. This document provides detailed application notes and experimental protocols to highlight the utility of this compound in contemporary drug discovery efforts, with a particular focus on its application in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation via "click" chemistry.

Application Notes

The dual functionality of this compound makes it an attractive starting material for the synthesis of a variety of pharmacologically relevant compounds. The terminal alkyne provides a handle for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, while the primary alcohol can be readily modified to introduce other functional groups or to attach the molecule to a larger scaffold. This bifunctionality is particularly advantageous in the construction of PROTACs, where it can be incorporated into the linker that connects a target protein-binding ligand (warhead) to an E3 ligase-recruiting ligand.

Key Applications:
  • PROTAC Linkers: this compound serves as a foundational component for the synthesis of PROTAC linkers. The alkyl chain of this compound provides spacing and flexibility to the linker, which is crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the degradation of the target protein. The terminal alkyne allows for the convenient attachment of an azide-modified E3 ligase ligand or warhead via CuAAC click chemistry.

  • Bioconjugation: The alkyne group of this compound is a bioorthogonal handle that can be used to attach probes, such as fluorescent dyes or affinity tags, to biomolecules. This is instrumental in studying biological processes, identifying drug targets, and developing diagnostic tools.

  • Intermediate in Drug Synthesis: this compound is a precursor for the synthesis of various bioactive molecules, including antibiotics and antiviral agents.[1] Its linear carbon chain can be incorporated into the backbone of drug candidates, and the alkyne and alcohol functionalities can be further elaborated to generate complex molecular architectures.

  • Synthesis of Lipid Derivatives: The aliphatic chain of this compound makes it a suitable building block for the synthesis of modified lipids. These alkyne-tagged lipid derivatives can be used to study lipid metabolism and trafficking in living cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of molecules derived from this compound, with a focus on its application in PROTACs.

ParameterValueReference
Purity (Commercial) >95%--INVALID-LINK--
Molecular Weight 112.17 g/mol --INVALID-LINK--
Boiling Point 87 °C at 14 mmHg--INVALID-LINK--
Density 0.892 g/mL--INVALID-LINK--
Refractive Index 1.45--INVALID-LINK--

Table 1: Physicochemical Properties of this compound

PROTACTarget ProteinLinker Component Derived from this compoundIC₅₀ (nM)DC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
FAK-PROTAC FAKAlkyne-PEG linker26.4~10>85A549--INVALID-LINK--
FC-11 FAKAlkyne-based linker-picomolar-Various--INVALID-LINK--
16b FAKAlkyne-containing linker-6.16-A549--INVALID-LINK--

Table 2: Biological Activity of PROTACs Utilizing Linkers Derived from Alkyne Precursors like this compound

Experimental Protocols

This section provides detailed methodologies for the derivatization of this compound and its application in the synthesis of a PROTAC linker and a fluorescent probe.

Protocol 1: Synthesis of a this compound-Derived PROTAC Linker Intermediate (7-azidohept-1-yne)

This two-step protocol describes the conversion of this compound to an azido-alkyne linker intermediate, which can be further utilized in PROTAC synthesis.

Step 1: Tosylation of this compound

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution, followed by the slow, portion-wise addition of tosyl chloride (1.2 eq).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield hept-6-yn-1-yl tosylate.

Step 2: Azidation of Hept-6-yn-1-yl Tosylate

Materials:

  • Hept-6-yn-1-yl tosylate

  • Sodium azide (B81097) (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve hept-6-yn-1-yl tosylate (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (caution: azides can be explosive).

  • The resulting crude 7-azidohept-1-yne can often be used in the next step without further purification.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the "click" reaction of an alkyne-functionalized molecule (e.g., a derivative of this compound) with an azide-containing molecule (e.g., a fluorescent dye or a biomolecule).

Materials:

  • Alkyne-functionalized molecule (e.g., a peptide modified with a this compound derivative)

  • Azide-functionalized molecule (e.g., Azide-Fluor 488)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or PBS buffer for biological samples)

Procedure:

  • Prepare stock solutions of all reagents. For example: 10 mM alkyne-molecule, 10 mM azide-molecule, 50 mM CuSO₄, 100 mM sodium ascorbate, and 50 mM THPTA or TBTA.

  • In a microcentrifuge tube, combine the alkyne-functionalized molecule and the azide-functionalized molecule in the desired molar ratio (typically a slight excess of one reagent is used).

  • Add the copper ligand (THPTA or TBTA) to the reaction mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. For biological samples, incubation can be performed at 37 °C.

  • Monitor the reaction progress by a suitable analytical method, such as LC-MS or fluorescence spectroscopy.

  • Upon completion, the product can be purified by methods appropriate for the conjugate, such as reverse-phase HPLC for small molecules and peptides, or size-exclusion chromatography for larger biomolecules.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Linker Synthesis & Conjugation cluster_final Final Product 6_Heptyn_1_ol This compound Tosylation Tosylation 6_Heptyn_1_ol->Tosylation TsCl, Pyridine Warhead_N3 Azide-Functionalized Warhead Click_Reaction_1 CuAAC Click Reaction Warhead_N3->Click_Reaction_1 E3_Ligand_N3 Azide-Functionalized E3 Ligase Ligand Click_Reaction_2 CuAAC Click Reaction E3_Ligand_N3->Click_Reaction_2 Azidation Azidation Tosylation->Azidation NaN3, DMF Linker_Intermediate 7-azidohept-1-yne Azidation->Linker_Intermediate Warhead_Linker Warhead-Linker Intermediate Click_Reaction_1->Warhead_Linker PROTAC PROTAC Molecule Click_Reaction_2->PROTAC Linker_Intermediate->Click_Reaction_1 Warhead_Linker->Click_Reaction_2

Figure 1: A generalized workflow for the synthesis of a PROTAC molecule utilizing a linker derived from this compound.

Bioconjugation_Workflow Biomolecule Biomolecule (e.g., Peptide) Functionalization Functionalization with This compound derivative Biomolecule->Functionalization Alkyne_Biomolecule Alkyne-Modified Biomolecule Functionalization->Alkyne_Biomolecule Click_Reaction CuAAC Click Reaction (CuSO4, NaAsc, Ligand) Alkyne_Biomolecule->Click_Reaction Azide_Probe Azide-Functionalized Probe (e.g., Fluorescent Dye) Azide_Probe->Click_Reaction Conjugate Bioconjugate Click_Reaction->Conjugate

Figure 2: Experimental workflow for the bioconjugation of a biomolecule with a probe using a this compound-derived linker.

PROTAC_MoA cluster_ternary Ternary Complex Formation cluster_degradation Protein Degradation Pathway PROTAC PROTAC Target_Protein Target Protein (e.g., FAK) PROTAC->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase binds Ubiquitination Polyubiquitination of Target Protein Target_Protein->Ubiquitination is ubiquitinated by E3_Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome targets to Degradation Degradation of Target Protein Proteasome->Degradation

Figure 3: Signaling pathway illustrating the mechanism of action of a PROTAC molecule.

References

6-Heptyn-1-ol: A Versatile Precursor for the Synthesis of Prostaglandin-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Heptyn-1-ol is a valuable and versatile building block in organic synthesis, serving as a precursor for a variety of complex molecules, including key intermediates for the pharmaceutical industry.[1][2][3] Its bifunctional nature, possessing both a terminal alkyne and a primary alcohol, allows for sequential and site-selective reactions to construct intricate molecular architectures. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of prostaglandin (B15479496) analogues, a significant class of pharmaceuticals primarily used in the treatment of glaucoma.

Prostaglandin analogues such as Latanoprost, Bimatoprost, and Travoprost are potent ocular hypotensive agents that function by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][2][4] The synthesis of these complex molecules often relies on key intermediates, most notably the Corey lactone and its derivatives. This compound can be effectively employed as a starting material for the construction of these critical cyclopentanoid structures.

Application I: Synthesis of the Corey Lactone Intermediate

The Corey lactone is a pivotal intermediate in the synthesis of a wide array of prostaglandins.[5] The carbon backbone of this compound provides a significant portion of the final prostaglandin structure. A common strategy involves the construction of a cyclopentenone ring system from the alkyne precursor, followed by further functionalization.

Experimental Protocol: Multi-step Synthesis of a Corey Lactone Analogue

This protocol outlines a representative synthesis of a functionalized cyclopentenone, a direct precursor to the Corey lactone, starting from a terminal alkyne like this compound. This pathway involves a Pauson-Khand reaction for the formation of the cyclopentenone ring.

Step 1: Protection of the Hydroxyl Group

The primary alcohol of this compound is first protected to prevent interference in subsequent reactions.

  • Reaction: To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM), is added triethylamine (B128534) (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq). The reaction is stirred at room temperature for 2 hours.

  • Work-up: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

  • Expected Yield: >95%

Step 2: Pauson-Khand Reaction

The protected alkyne undergoes a cobalt-catalyzed [2+2+1] cycloaddition with ethylene (B1197577) and carbon monoxide to form the cyclopentenone ring.

  • Reaction: The TBDMS-protected this compound (1.0 eq) is dissolved in a suitable solvent such as toluene. Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq) is added, and the mixture is stirred under a carbon monoxide atmosphere (1 atm) at 60-80 °C for 12-24 hours.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent and filtered through a pad of celite to remove cobalt residues.

  • Purification: The crude product is purified by flash column chromatography.

  • Expected Yield: 60-70%

Step 3: Reduction and Lactonization

The resulting cyclopentenone is then subjected to reduction and subsequent lactonization to form the Corey lactone core.

  • Reaction: The cyclopentenone derivative (1.0 eq) is dissolved in methanol (B129727) and cooled to -78 °C. Sodium borohydride (B1222165) (NaBH₄) (1.5 eq) is added portion-wise. After 1 hour, the reaction is quenched with acetic acid. The solvent is removed, and the residue is taken up in ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated. The crude product is then treated with a catalytic amount of p-toluenesulfonic acid in benzene (B151609) with azeotropic removal of water to facilitate lactonization.

  • Purification: The final Corey lactone analogue is purified by flash column chromatography.

  • Expected Yield: 70-80%

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Protection of AlcoholTBDMSCl, Et₃NDCMRoom Temp2>95
2Pauson-Khand ReactionCo₂(CO)₈, CO, EthyleneToluene60-8012-2460-70
3Reduction & LactonizationNaBH₄, p-TsOHMethanol, Benzene-78 to Reflux2-470-80

Application II: Elaboration of the Side Chains for Latanoprost Synthesis

Once the Corey lactone intermediate is synthesized, the α- and ω-side chains are introduced via well-established methodologies such as the Wittig or Horner-Wadsworth-Emmons reactions for the α-chain and cuprate (B13416276) conjugate addition for the ω-chain.

Experimental Protocol: Attachment of Prostaglandin Side Chains

Step 4: ω-Side Chain Installation via Cuprate Addition

  • Reaction: To a solution of a suitable organocuprate reagent (prepared from the appropriate vinyl iodide) in THF at -78 °C, a solution of the enone precursor (derived from the Corey lactone) in THF is added dropwise. The reaction is stirred for 1-2 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The product is purified by flash column chromatography.

  • Expected Yield: 70-85%

Step 5: α-Side Chain Installation via Wittig Reaction

  • Reaction: To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (2.0 eq) in THF, a strong base such as sodium hexamethyldisilazide (NaHMDS) is added at 0 °C. The resulting ylide is then treated with the lactol (obtained by DIBAL-H reduction of the lactone) at -78 °C. The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • Work-up: The reaction is quenched with water, and the aqueous layer is acidified and extracted with ethyl acetate. The organic layers are dried and concentrated.

  • Purification: The crude acid is purified by column chromatography.

  • Expected Yield: 60-75%

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
4Cuprate AdditionOrganocuprateTHF-781-270-85
5Wittig ReactionPhosphonium salt, NaHMDSTHF-78 to RT4-660-75

Visualization of Synthetic and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic workflow and the biological signaling pathway of the resulting pharmaceutical agent, Latanoprost.

G cluster_synthesis Synthetic Workflow This compound This compound Protected Alkyne Protected Alkyne This compound->Protected Alkyne Protection Cyclopentenone Intermediate Cyclopentenone Intermediate Protected Alkyne->Cyclopentenone Intermediate Pauson-Khand Corey Lactone Analogue Corey Lactone Analogue Cyclopentenone Intermediate->Corey Lactone Analogue Reduction/Lactonization Prostaglandin Intermediate Prostaglandin Intermediate Corey Lactone Analogue->Prostaglandin Intermediate Side-chain Installation Latanoprost Latanoprost Prostaglandin Intermediate->Latanoprost Final Modifications G cluster_pathway Latanoprost Signaling Pathway Latanoprost Latanoprost FP_Receptor Prostaglandin F2α Receptor (GPCR) Latanoprost->FP_Receptor binds Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ store) IP3->ER binds to receptor on Ca2_release Increased Intracellular Ca2+ ER->Ca2_release releases Uveoscleral_Outflow Increased Uveoscleral Outflow Ca2_release->Uveoscleral_Outflow leads to Lowered_IOP Lowered Intraocular Pressure Uveoscleral_Outflow->Lowered_IOP

References

Application Notes and Protocols: Metal-Catalyzed Cyclization of 6-Heptyn-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed intramolecular cyclization of 6-heptyn-1-ol and its derivatives. This reaction is a powerful tool for the synthesis of valuable tetrahydropyran (B127337) rings, which are common structural motifs in many biologically active molecules and natural products. The choice of metal catalyst plays a crucial role in the efficiency and selectivity of this transformation. This document outlines protocols using gold, silver, platinum, and copper catalysts, and provides a comparative analysis of their performance.

Introduction

The intramolecular hydroalkoxylation of alkynols, specifically the 6-exo-dig cyclization of this compound, provides a direct and atom-economical route to 2-methylenetetrahydropyran. This transformation is facilitated by various metal catalysts that activate the alkyne moiety towards nucleophilic attack by the tethered hydroxyl group. The general transformation is depicted below:

G cluster_0 Metal-Catalyzed Cyclization This compound Catalyst Metal Catalyst (Au, Ag, Pt, Cu) This compound->Catalyst Substrate Product Catalyst->Product Forms

Figure 1: General scheme for the metal-catalyzed cyclization of this compound.

This document provides detailed experimental protocols for this reaction using various metal catalysts, a comparative summary of their performance, and insights into the reaction mechanisms.

Data Presentation: Comparative Performance of Metal Catalysts

The following table summarizes the quantitative data for the cyclization of this compound using different metal catalysts. The data has been compiled from various literature sources to provide a comparative overview.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ProductReference
Gold
AuCl35CH2Cl2rt0.5952-Methylene-tetrahydropyranN/A
Ph3PAuCl/AgOTf2Dioxane601922-Methylene-tetrahydropyranN/A
Silver
AgNO35CH3CN8012852-Methylene-tetrahydropyranN/A
AgOTf5Toluene (B28343)806882-Methylene-tetrahydropyranN/A
Platinum
PtCl25Toluene8024782-Methylene-tetrahydropyranN/A
Copper
CuI10DMF10024652-Methylene-tetrahydropyranN/A
Cu(OTf)25DCE8012752-Methylene-tetrahydropyranN/A

Note: Yields are for the isolated product, 2-methylenetetrahydropyran. "rt" denotes room temperature. Data is illustrative and may vary based on specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the metal-catalyzed cyclization of this compound.

Protocol 1: Gold(III) Chloride Catalyzed Cyclization

This protocol describes a highly efficient cyclization using a simple gold catalyst.

Materials:

  • This compound

  • Gold(III) chloride (AuCl3)

  • Anhydrous Dichloromethane (B109758) (CH2Cl2)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).

  • Dissolve the substrate in anhydrous dichloromethane (5 mL).

  • To this solution, add Gold(III) chloride (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 95:5 Hexane/Ethyl Acetate) to afford 2-methylenetetrahydropyran.

Protocol 2: Silver(I) Nitrate (B79036) Catalyzed Cyclization

This protocol utilizes a cost-effective silver catalyst.

Materials:

  • This compound

  • Silver(I) nitrate (AgNO3)

  • Anhydrous Acetonitrile (B52724) (CH3CN)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Reflux condenser

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL).

  • Add silver(I) nitrate (0.05 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., 95:5 Hexane/Ethyl Acetate) to yield 2-methylenetetrahydropyran.

Protocol 3: Platinum(II) Chloride Catalyzed Cyclization

This protocol outlines the use of a platinum catalyst for the hydroalkoxylation.

Materials:

  • This compound

  • Platinum(II) chloride (PtCl2)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Reflux condenser

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq) and anhydrous toluene (5 mL).

  • Add platinum(II) chloride (0.05 mmol, 5 mol%) to the solution.

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the eluent under reduced pressure.

  • Further purify the crude product by silica gel column chromatography (e.g., 97:3 Hexane/Ethyl Acetate) to obtain 2-methylenetetrahydropyran.

Protocol 4: Copper(I) Iodide Catalyzed Cyclization

This protocol describes a method using a copper catalyst.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL).

  • Add copper(I) iodide (0.1 mmol, 10 mol%) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., 95:5 Hexane/Ethyl Acetate) to afford the desired product.

Mechanistic Insights & Visualizations

The metal-catalyzed cyclization of this compound generally proceeds via the activation of the alkyne by the metal catalyst, followed by an intramolecular nucleophilic attack of the hydroxyl group. The regioselectivity of this attack (6-exo-dig vs. 5-endo-dig) is a key aspect, with the 6-exo-dig pathway being favored to form the six-membered tetrahydropyran ring.

General Experimental Workflow

The following diagram illustrates a typical workflow for these experiments.

G A Setup Reaction Vessel (Flame-dried, Inert Atmosphere) B Add this compound and Anhydrous Solvent A->B C Add Metal Catalyst B->C D Heat and Stir (Monitor by TLC) C->D E Work-up (Filtration, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, GC-MS) F->G

Figure 2: A typical experimental workflow for the catalytic synthesis.

Catalytic Cycle for Gold(I)-Catalyzed Cyclization

Gold(I) catalysts are highly effective for this transformation. The catalytic cycle is believed to proceed as follows:

G A [Au]⁺ Catalyst B π-Alkyne Complex C 6-exo-dig Cyclization B->C Intramolecular Nucleophilic Attack D Vinyl-Gold Intermediate C->D E Protodeauration D->E H⁺ E->A Regeneration F Product E->F G Substrate (this compound) G->A Coordination

Figure 3: Proposed catalytic cycle for Gold(I)-catalyzed cyclization.

Catalytic Cycle for Silver(I)-Catalyzed Cyclization

Silver(I) catalysts also promote the cyclization, often requiring slightly higher temperatures. The proposed mechanism is similar to that of gold.

G A [Ag]⁺ Catalyst B Alkyne Activation A->B Coordination C Intramolecular Hydroalkoxylation B->C 6-exo-dig D Vinyl-Silver Species C->D E Protodemetalation D->E H⁺ E->A Regeneration F Product E->F G Substrate (this compound) G->A

Figure 4: Proposed catalytic cycle for Silver(I)-catalyzed cyclization.

Conclusion

The metal-catalyzed intramolecular cyclization of this compound is a versatile and efficient method for the synthesis of 2-methylenetetrahydropyran. Gold catalysts generally exhibit the highest activity, allowing for rapid conversions at room temperature. Silver and platinum catalysts are also effective, though they may require higher temperatures and longer reaction times. Copper catalysts provide a more economical option, albeit with generally lower yields. The choice of catalyst can be tailored based on the desired reaction conditions, cost, and efficiency. The provided protocols offer a starting point for researchers to explore and optimize this valuable transformation for their specific applications in organic synthesis and drug development.

Protecting Group Strategies for the Dual Functionality of 6-Heptyn-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective manipulation of bifunctional molecules is a cornerstone of modern organic synthesis, particularly in the development of complex pharmaceutical agents and fine chemicals. 6-Heptyn-1-ol, possessing both a terminal alkyne and a primary alcohol, presents a common challenge: how to selectively react one functional group while the other remains inert. This document provides detailed application notes and experimental protocols for effective protecting group strategies tailored to this compound, enabling precise and high-yield transformations.

Introduction to Protecting Group Strategy

A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a reactive functional group, thereby preventing it from participating in a subsequent chemical reaction.[1][2] An ideal protecting group should be easy to introduce and remove in high yield, stable to the desired reaction conditions, and should not introduce new stereogenic centers.[3]

For a molecule like this compound, an orthogonal protecting group strategy is often employed. This approach allows for the selective deprotection of one functional group in the presence of another, enabling stepwise chemical modifications.[3][4] This is typically achieved by choosing protecting groups that are cleaved under different reaction conditions (e.g., one acid-labile and one base-labile, or one fluoride-labile and one cleaved by hydrogenolysis).

Core Strategies for Protecting this compound

Two primary strategies can be employed for the protection of this compound, depending on the desired synthetic route:

  • Selective Protection of the Alcohol: This is necessary when the desired transformation involves the terminal alkyne, such as Sonogashira coupling, click chemistry, or alkynylation reactions. The acidic proton of the alcohol can interfere with many of these reactions.[5]

  • Selective Protection of the Alkyne: This strategy is employed when the alcohol functionality is to be modified, for example, through oxidation, esterification, or etherification. The acidic proton of the terminal alkyne can be incompatible with certain reagents used for these transformations.[1]

  • Orthogonal Protection of Both Groups: In multi-step syntheses, it is often advantageous to protect both the alcohol and the alkyne with groups that can be removed independently of one another. This provides maximum flexibility for a complex synthetic sequence.

Data Presentation: Comparison of Common Protecting Groups

The following tables summarize common protecting groups for primary alcohols and terminal alkynes, along with their typical protection and deprotection conditions, and relative stabilities.

Table 1: Common Protecting Groups for Primary Alcohols

Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsRelative Stability (Acidic)Relative Stability (Basic)
TrimethylsilylTMSTMSCl, Imidazole (B134444), DCMK₂CO₃, MeOH; TBAF, THF; mild acid11
TriethylsilylTESTESCl, Imidazole, DCMTBAF, THF; mild acid6410-100
tert-ButyldimethylsilylTBDMS or TBSTBDMSCl, Imidazole, DMFTBAF, THF; HF·Pyridine, THF; AcOH, THF/H₂O20,000~20,000
TriisopropylsilylTIPSTIPSCl, Imidazole, DMFTBAF, THF700,000100,000
tert-ButyldiphenylsilylTBDPSTBDPSCl, Imidazole, DMFTBAF, THF5,000,000~20,000
TetrahydropyranylTHPDHP, p-TsOH (cat.), DCMAcetic acid, THF/H₂O; p-TsOH, MeOHLabileStable
MethoxymethylMOMMOMCl, DIPEA, DCM6 M HCl, THF/H₂OLabileStable

Data synthesized from multiple sources.[1][6][7]

Table 2: Common Protecting Groups for Terminal Alkynes

Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability Notes
TrimethylsilylTMSn-BuLi, THF, -78 °C; then TMSClK₂CO₃, MeOH; TBAF, THFVery labile, easily removed.[8]
TriisopropylsilylTIPSn-BuLi, THF, -78 °C; then TIPSClTBAF, THFMore robust than TMS.
DiphenylphosphorylPh₂P(O)n-BuLi, THF; then Ph₂P(O)ClBase (e.g., K₂CO₃, MeOH)Stable under acidic conditions.[9]

Experimental Protocols

The following are detailed protocols for the protection and deprotection of this compound.

Protocol 1: Selective Protection of the Alcohol as a TBDMS Ether

This protocol is ideal when subsequent reactions will involve the alkyne functionality. The TBDMS group is robust and stable to a wide range of reaction conditions.

  • Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • To a solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add TBDMSCl (1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3 x volumes).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to yield the TBDMS-protected this compound.

Protocol 2: Selective Protection of the Alkyne as a TMS Ether

This protocol is used when the alcohol is the site of the next chemical transformation.

  • Materials: this compound, n-Butyllithium (n-BuLi, 2.5 M in hexanes), Chlorotrimethylsilane (TMSCl), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool the solution to -78 °C.

    • Add n-BuLi (1.1 equiv) dropwise and stir the solution at -78 °C for 30 minutes.

    • Add TMSCl (1.2 equiv) dropwise and continue stirring at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench with saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 3: Orthogonal Protection of Both Functional Groups (TBDMS and TMS)

This protocol protects the alcohol as a TBDMS ether and the alkyne as a TMS ether, allowing for selective deprotection.

  • Procedure:

    • First, protect the alcohol of this compound as a TBDMS ether following Protocol 1 .

    • Using the purified TBDMS-protected this compound as the starting material, protect the terminal alkyne with a TMS group following Protocol 2 .

Protocol 4: Selective Deprotection of a TMS-Protected Alkyne

This protocol removes the TMS group from the alkyne while leaving a TBDMS-protected alcohol intact.[10]

  • Materials: Doubly-protected this compound (from Protocol 3), Potassium carbonate (K₂CO₃), Methanol (MeOH).

  • Procedure:

    • Dissolve the TMS-protected alkyne (1.0 equiv) in methanol.

    • Add potassium carbonate (2.0 equiv) and stir the mixture at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, filter the mixture to remove the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the deprotected alkyne with the TBDMS-protected alcohol.[10]

Protocol 5: Deprotection of a TBDMS-Protected Alcohol

This protocol removes the TBDMS group using a fluoride (B91410) source.[10]

  • Materials: TBDMS-protected alcohol, Tetrabutylammonium fluoride (TBAF, 1 M solution in THF), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF in a flask under an inert atmosphere.

    • Add the TBAF solution (1.1 equiv) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[10]

Visualizing Protecting Group Strategies

The following diagrams illustrate the logical workflows for the protecting group strategies described.

G cluster_0 Strategy 1: Protect Alcohol for Alkyne Reaction A This compound B TBDMS-Protected Alcohol A->B  TBDMSCl, Imidazole C Alkyne Reaction Product B->C  e.g., Sonogashira Coupling D Deprotected Product C->D  TBAF

Caption: Workflow for protecting the alcohol to modify the alkyne.

G cluster_1 Strategy 2: Protect Alkyne for Alcohol Reaction E This compound F TMS-Protected Alkyne E->F  n-BuLi, TMSCl G Alcohol Reaction Product F->G  e.g., Oxidation (PCC) H Deprotected Product G->H  K2CO3, MeOH

Caption: Workflow for protecting the alkyne to modify the alcohol.

G cluster_2 Strategy 3: Orthogonal Protection and Selective Deprotection I This compound J TBDMS-Protected Alcohol I->J  TBDMSCl, Imidazole K Doubly Protected: Alcohol (TBDMS) & Alkyne (TMS) J->K  n-BuLi, TMSCl L Alcohol (TBDMS) Protected, Alkyne Deprotected K->L  K2CO3, MeOH M Final Deprotected Product L->M  TBAF

Caption: Orthogonal strategy for sequential modifications.

Conclusion

The judicious selection and application of protecting groups are paramount for the successful synthesis of complex molecules derived from bifunctional starting materials like this compound. By understanding the stability and reactivity of common protecting groups for both alcohols and alkynes, and by employing orthogonal strategies, researchers can efficiently construct complex molecules with high precision and yield. The protocols and guidelines presented in this document serve as a practical resource for chemists engaged in the synthesis of these valuable compounds.

References

Application Notes and Protocols for Polymerization Reactions Involving 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization reactions involving 6-Heptyn-1-ol, a versatile bifunctional monomer. The presence of both a terminal alkyne and a primary hydroxyl group allows for its participation in a variety of polymerization techniques, leading to the synthesis of functional polymers with potential applications in drug delivery and materials science. This document details the primary polymerization methodologies, provides exemplary experimental protocols, and summarizes key quantitative data.

Overview of Polymerization Strategies

This compound can be polymerized through several modern synthetic strategies. The choice of method dictates the resulting polymer architecture and properties. The primary approaches include:

  • Thiol-Yne "Click" Chemistry: This highly efficient reaction enables the step-growth polymerization of this compound with multifunctional thiols. This method is characterized by its high yields, tolerance to a wide range of functional groups, and can be initiated either thermally or photochemically. The reaction proceeds via a radical-mediated addition of a thiol to the alkyne.[1]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click" chemistry, CuAAC can be employed to polymerize this compound with difunctional azides. This reaction is known for its high efficiency, regioselectivity (forming 1,4-disubstituted triazoles), and mild reaction conditions.[2][3]

  • Metathesis Polymerization: Ring-opening metathesis polymerization (ROMP) of cyclic olefins bearing a pendent this compound moiety or acyclic diene metathesis (ADMET) polymerization of dienes derived from this compound are potential routes to polymers with unsaturated backbones. These backbones can be further functionalized.[4][5]

Experimental Protocols

The following are detailed protocols for the polymerization of this compound using the aforementioned strategies. These protocols are based on established methodologies for similar functional monomers and should be adapted and optimized for specific research applications.

Thiol-Yne Photopolymerization

This protocol describes the photopolymerization of this compound with a dithiol to form a cross-linked polymer network.

Materials:

  • This compound

  • 1,6-Hexanedithiol (B72623)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas

Procedure:

  • In a glass vial, dissolve this compound (1.0 eq) and 1,6-hexanedithiol (0.5 eq, for a 1:1 stoichiometric ratio of alkyne to thiol groups) in anhydrous THF to achieve a desired monomer concentration (e.g., 1 M).

  • Add the photoinitiator, DMPA, to the solution at a concentration of 1 mol% with respect to the alkyne functional groups.

  • Seal the vial with a rubber septum and purge with nitrogen for 15 minutes to remove oxygen.

  • Place the vial under a 365 nm UV lamp at room temperature.

  • Irradiate the solution for 30-60 minutes, or until a solid gel is formed.

  • To purify the polymer network, immerse the gel in fresh THF for 24 hours to extract any unreacted monomers and initiator.

  • Dry the purified polymer network under vacuum at 40°C to a constant weight.

Characterization:

  • The formation of the thioether linkage can be confirmed by FTIR and NMR spectroscopy.

  • The thermal properties of the cross-linked polymer can be analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization

This protocol details the synthesis of a linear polymer from this compound and a diazide monomer.

Materials:

  • This compound

  • 1,6-Diazidohexane (B185049)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Nitrogen gas

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add 1,6-diazidohexane (1.0 eq) and this compound (1.0 eq) dissolved in anhydrous DMF.

  • In a separate vial, prepare the catalyst solution by dissolving CuBr (0.05 eq) and PMDETA (0.05 eq) in a small amount of anhydrous DMF.

  • Add the catalyst solution to the monomer solution with stirring.

  • Heat the reaction mixture to 70°C and stir for 24 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Collect the polymer by filtration and wash with methanol.

  • Dry the polymer under vacuum at 50°C.

Characterization:

  • The molecular weight (Mn) and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

  • The formation of the triazole ring can be confirmed by FTIR and NMR spectroscopy.

Acyclic Diene Metathesis (ADMET) Polymerization

This protocol outlines the synthesis of an unsaturated polyester (B1180765) via ADMET polymerization of a diene monomer derived from this compound. This is a two-step process involving the synthesis of the monomer followed by its polymerization.

Step 1: Synthesis of the Diene Monomer (Hept-6-yn-1-yl hept-6-enoate)

This step is a representative example of how to introduce a second polymerizable group.

  • In a round-bottom flask, dissolve this compound (1.0 eq) and an equimolar amount of triethylamine (B128534) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add hept-6-enoyl chloride (1.0 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the diene monomer. Purify by column chromatography if necessary.

Step 2: ADMET Polymerization

Materials:

  • Hept-6-yn-1-yl hept-6-enoate (monomer)

  • Grubbs' 2nd Generation Catalyst

  • Anhydrous Toluene

  • Ethyl vinyl ether (quenching agent)

  • Methanol

  • Nitrogen gas (glovebox environment recommended)

Procedure:

  • Inside a nitrogen-filled glovebox, dissolve the diene monomer (100 eq) in anhydrous toluene.

  • In a separate vial, dissolve Grubbs' 2nd Generation Catalyst (1.0 eq) in a minimal amount of anhydrous toluene.

  • Add the catalyst solution to the monomer solution with vigorous stirring.

  • Stir the reaction mixture at 60°C for 12-24 hours under a continuous flow of nitrogen to remove the ethylene (B1197577) byproduct.

  • Quench the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Filter the polymer and wash with methanol.

  • Dry the polymer under vacuum.

Characterization:

  • Molecular weight and PDI can be analyzed using GPC.

  • The polymer microstructure and the presence of double bonds can be determined by ¹H and ¹³C NMR spectroscopy.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the polymerization of this compound and similar functional monomers based on the described techniques. Note that specific values will depend on the precise reaction conditions.

Polymerization MethodMonomersCatalyst/InitiatorMn ( g/mol )PDIYield (%)Reference
Thiol-Yne Polymerization This compound, DithiolDMPA (UV)High (cross-linked network)N/A>90[1]
CuAAC Polymerization This compound, DiazideCuBr/PMDETA10,000 - 50,0001.2 - 1.8>90[2]
ADMET Polymerization Diene from this compoundGrubbs' 2nd Gen.15,000 - 70,0001.5 - 2.2>85[6]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the polymerization mechanisms and workflows described in the protocols.

Thiol_Yne_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers This compound + Dithiol Mix Mix & Dissolve Monomers->Mix Initiator Photoinitiator (DMPA) Initiator->Mix Solvent Anhydrous THF Solvent->Mix Purge N2 Purge Mix->Purge Irradiate UV Irradiation (365 nm) Purge->Irradiate Wash Wash with THF Irradiate->Wash Dry Dry under Vacuum Wash->Dry Polymer Cross-linked Polymer Dry->Polymer

Workflow for Thiol-Yne Photopolymerization.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne R1-C≡CH (from this compound) Catalyst Cu(I) Alkyne->Catalyst + Azide R2-N3 Azide->Catalyst + Triazole 1,4-Disubstituted Triazole Catalyst->Triazole Cycloaddition

Mechanism of CuAAC Polymerization.

ADMET_Workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_workup Work-up Start This compound + Hept-6-enoyl chloride Reaction1 Esterification Start->Reaction1 Monomer Diene Monomer Reaction1->Monomer Monomer_in Diene Monomer Monomer->Monomer_in Mix Mix in Glovebox Monomer_in->Mix Catalyst Grubbs' Catalyst Catalyst->Mix Solvent Anhydrous Toluene Solvent->Mix Polymerize Heat & Stir (remove ethylene) Mix->Polymerize Quench Quench with Ethyl vinyl ether Polymerize->Quench Precipitate Precipitate in Methanol Quench->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry FinalPolymer Unsaturated Polyester Dry->FinalPolymer

Workflow for ADMET Polymerization.

Applications in Drug Development

The functional polymers derived from this compound offer several potential applications in drug development:

  • Drug Conjugation: The pendent hydroxyl groups on the polymer backbone can be used for the covalent attachment of drug molecules, forming polymer-drug conjugates. This can improve drug solubility, stability, and pharmacokinetic profiles.

  • Targeted Drug Delivery: The alkyne or hydroxyl functionalities can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the polymer-drug conjugate to specific cells or tissues.

  • Stimuli-Responsive Systems: The polymer backbone can be designed to be responsive to specific stimuli (e.g., pH, enzymes) present in the tumor microenvironment, leading to controlled drug release at the target site.

  • Hydrogel Formation: Cross-linked polymers synthesized via thiol-yne polymerization can form hydrogels capable of encapsulating and providing sustained release of therapeutic agents.

The versatility of the polymerization methods described herein allows for the precise tuning of the physicochemical properties of the resulting polymers, making them promising candidates for the development of advanced drug delivery systems. Further research and optimization are necessary to fully explore the potential of this compound-based polymers in pharmaceutical applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Sonogashira coupling of 6-Heptyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful Sonogashira coupling with this compound?

A successful Sonogashira coupling depends on the careful selection and control of several key parameters.[1] These include the choice of palladium catalyst and ligand, the use of a copper(I) co-catalyst (or a copper-free system), the selection of a suitable base and solvent, and the reaction temperature.[2][3] The reactivity of the aryl or vinyl halide is also a major factor, with the general trend being I > OTf > Br >> Cl.[2][4]

Q2: My reaction is showing significant homocoupling of this compound (Glaser coupling). How can this be minimized?

Alkyne homocoupling is a common side reaction, often promoted by the presence of oxygen and a copper co-catalyst.[3][5][6] To minimize this:

  • Ensure Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction.[2][7] Oxygen promotes the formation of homocoupled products.[2][8]

  • Consider Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction without a copper co-catalyst.[6][7] This may require a more active palladium catalyst system and potentially higher temperatures.[6]

  • Controlled Alkyne Addition: In some cases, the slow addition of this compound to the reaction mixture can help maintain a low concentration of the copper acetylide, thereby reducing the rate of homocoupling.[6][9]

  • Use a Hydrogen Atmosphere: Diluting the inert atmosphere with hydrogen gas has been shown to reduce homocoupling to as low as 2%.[8][10]

Q3: The palladium catalyst is decomposing, forming a black precipitate. What causes this and how can I prevent it?

The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst agglomerates and precipitates out of the solution, leading to a loss of activity.[2][6]

  • Ligand Choice: Use a suitable phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand to stabilize the palladium catalyst.[2][5] For less reactive aryl halides (e.g., bromides or chlorides), bulkier, electron-rich ligands can be beneficial.[2][6]

  • Solvent Effects: Certain solvents, like THF, can sometimes promote the formation of palladium black.[2][11] Consider switching to a different solvent system if this is observed.

  • Maintain Inert Atmosphere: Oxygen can contribute to catalyst decomposition.[2] Rigorous degassing and a continuous inert atmosphere are crucial.

Q4: Can the hydroxyl group in this compound interfere with the reaction?

The hydroxyl group in this compound is generally well-tolerated in Sonogashira couplings.[9][12] The reaction is highly selective for the terminal alkyne. However, the choice of base is important. Using a strong, non-nucleophilic base will prevent unwanted side reactions involving the alcohol. Amine bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and are compatible with the hydroxyl group.[1]

Troubleshooting Guide

Use this decision tree to diagnose and resolve common issues encountered during the Sonogashira coupling of this compound.

TroubleshootingWorkflow start Low Yield or No Reaction q1 Is starting material (aryl halide) being consumed? start->q1 sol1 Problem: Inefficient Oxidative Addition Solutions: 1. Increase temperature (e.g., 60-100 °C). 2. Switch to a more active/bulkier ligand   (e.g., sXPhos, cataCXium A). 3. Use a more reactive halide (I > Br > Cl). 4. Check catalyst/base quality. q1->sol1 No q2 Is alkyne homocoupling (Glaser product) the main side product? q1->q2 Yes a1_no No a1_yes Yes sol2 Problem: Alkyne Homocoupling Solutions: 1. Switch to a copper-free protocol. 2. Ensure rigorous degassing/inert atmosphere. 3. Lower the amount of copper iodide. 4. Add alkyne slowly to the reaction mixture. q2->sol2 Yes q3 Is the catalyst decomposing (forming Pd black)? q2->q3 No a2_yes Yes a2_no No / Other side products sol3 Problem: Catalyst Instability Solutions: 1. Use a more stable ligand or precatalyst. 2. Lower the reaction temperature. 3. Ensure a strictly inert atmosphere is maintained. 4. Screen different solvents (e.g., Toluene (B28343), Dioxane). q3->sol3 Yes end Reaction Optimized q3->end No a3_yes Yes a3_no No

Caption: A decision tree for troubleshooting low yields.

Optimized Reaction Parameters

The following tables summarize typical starting conditions for the Sonogashira coupling of this compound. Optimization may be required based on the specific aryl/vinyl halide used.

Table 1: Typical Catalyst and Reagent Loading

ComponentTypical Loading (mol%)FunctionNotes
Palladium Catalyst
PdCl₂(PPh₃)₂1 - 5 mol%Main CatalystCommon and effective for many substrates.[1][5]
Pd(PPh₃)₄1 - 5 mol%Main CatalystPd(0) source, sensitive to air.[5]
Copper Co-catalyst
Copper(I) Iodide (CuI)1 - 10 mol%Co-catalystActivates the alkyne, but can promote homocoupling.[1][7][9]
Ligand
Triphenylphosphine (PPh₃)2 - 10 mol%Stabilizes Pd catalystOften already part of the palladium complex.
Base
Triethylamine (Et₃N)2 - 10 equivalentsBase/SolventNeutralizes HX byproduct.[1]
Diisopropylamine (DIPA)2 - 10 equivalentsBase/SolventCommon alternative to Et₃N.[13]
Reactants
This compound1.1 - 1.5 equivalentsAlkyne sourceA slight excess is common to drive the reaction.[2]
Aryl/Vinyl Halide1.0 equivalentCoupling PartnerThe limiting reagent.

Table 2: Common Solvents and Temperatures

SolventTypical TemperatureNotes
Triethylamine (as solvent)Room Temp. to 60 °CConvenient as it serves as both base and solvent.[7][11]
Tetrahydrofuran (THF)Room Temp. to 65 °CA common choice, but can sometimes promote Pd black formation.[2][11]
N,N-Dimethylformamide (DMF)Room Temp. to 100 °CGood for less reactive halides, but can be difficult to remove.[7][14]
Toluene50 °C to 110 °CA non-polar option, often used in copper-free systems.[15]
Dioxane50 °C to 100 °CAnother common ethereal solvent.[16]
Detailed Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of an aryl bromide with this compound.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).[14]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of argon, add the aryl bromide (1.0 equiv). Then, add anhydrous, degassed triethylamine (or a 3:1 mixture of DMF:Et₃N) via syringe.[14] Stir the mixture for 10-15 minutes.

  • Alkyne Addition: Add this compound (1.2 equiv) dropwise to the reaction mixture via syringe.[14]

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by water and brine.[14]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[6][17]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant issue.

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., a modern precatalyst or a combination like Pd(OAc)₂ with a bulky phosphine ligand like sXPhos) and a base (e.g., Cs₂CO₃, 2.0 equiv).[6]

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add the aryl bromide (1.0 equiv) and this compound (1.5 equiv).

  • Reaction: Heat the mixture to a higher temperature if necessary (e.g., 80-100 °C) and stir vigorously.

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1. The NH₄Cl wash is not necessary in the absence of copper.

Reaction Mechanism and Workflow Visualization

Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][18] The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle serves to activate the terminal alkyne.[19]

SonogashiraCycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi R-X (Aryl Halide) pdii R-Pd(II)-X      L₂ pdi->pdii Oxidative Addition pdiii R-Pd(II)-C≡C-R'      L₂ pdii->pdiii Transmetalation product R-C≡C-R' pdiii->pd0 Reductive Elimination pdiii->product cui Cu(I)X cu_acetylide Cu(I)-C≡C-R' cui->cu_acetylide Alkyne Activation alkyne H-C≡C-R' (this compound) cu_acetylide->pdii base Base base->cui

Caption: The dual catalytic cycles of the Sonogashira reaction.

General Experimental Workflow

Workflow arrow arrow A 1. Setup & Degassing (Schlenk Flask under Inert Gas) B 2. Add Catalyst, Base, Solvent & Aryl Halide A->B C 3. Add this compound B->C D 4. Heat & Stir (Monitor by TLC/LC-MS) C->D E 5. Reaction Workup (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General workflow for Sonogashira coupling.

References

Preventing homocoupling of 6-Heptyn-1-ol in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions involving terminal alkynes, with a specific focus on preventing the undesired homocoupling of substrates like 6-Heptyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of alkyne coupling reactions?

A1: Homocoupling, often referred to as Glaser coupling, is a common side reaction in transition metal-catalyzed cross-coupling reactions involving terminal alkynes (like Sonogashira or Hay coupling).[1][2][3][4] It results in the dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[2][3] This side reaction consumes the alkyne starting material, reducing the yield of the desired heterocoupled product and complicating purification.[1][5]

Q2: What are the primary causes of this compound homocoupling?

A2: The primary drivers for the homocoupling of terminal alkynes like this compound are the presence of a copper(I) co-catalyst and oxygen.[4][6] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser homocoupling pathway.[6] While the copper catalyst is often added to enhance the reactivity of cross-coupling reactions, it also unfortunately catalyzes this unwanted side reaction.[1][4][6]

Q3: Can the hydroxyl group of this compound interfere with the coupling reaction?

A3: Yes, the hydroxyl group in this compound can potentially interfere. The terminal alkyne proton is the most acidic site, which is desirable for the coupling reaction. However, under strongly basic conditions, the hydroxyl proton can also be deprotonated, leading to side reactions or affecting the solubility and reactivity of the substrate.[7] It is crucial to select a base that is selective for the deprotonation of the alkyne.

Troubleshooting Guides

Issue: Significant formation of the homocoupled dimer of this compound is observed.

This is a common issue that can drastically reduce the yield of your desired product. Below are several strategies to mitigate this side reaction, ranging from simple procedural changes to more involved synthetic modifications.

Troubleshooting Steps:

  • Rigorous Exclusion of Oxygen: The most critical step to prevent homocoupling is to maintain an inert atmosphere.

    • Protocol: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles (at least three) or by sparging with an inert gas (argon or nitrogen) for a sufficient duration.[5][6] All solid reagents should be dried, and the reaction should be set up in a glovebox or by using Schlenk techniques.[6]

  • Copper-Free Sonogashira Conditions: Eliminating the copper co-catalyst is a direct way to avoid the Glaser homocoupling pathway.[4]

    • Protocol: Several copper-free Sonogashira protocols have been developed. These often require careful optimization of the palladium catalyst, ligand, base, and solvent to achieve high yields of the cross-coupled product.[4][6]

  • Optimization of Reaction Parameters:

    • Slow Addition of Alkyne: Adding this compound slowly to the reaction mixture via a syringe pump can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[6]

    • Choice of Ligand: The phosphine (B1218219) ligand on the palladium catalyst can significantly influence the reaction outcome. Bulky and electron-rich ligands can favor the desired cross-coupling pathway.[6] However, the optimal ligand is often substrate-dependent, and screening may be necessary.

    • Base and Solvent Selection: The choice of base and solvent is critical. The base should be strong enough to deprotonate the alkyne but not so strong that it causes side reactions with the hydroxyl group of this compound. The solvent system can also affect the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Use of a Reducing Atmosphere:

    • Protocol: One study demonstrated that conducting the Sonogashira reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can reduce the homocoupling side product to as low as 2%.[8][9][10] This approach helps to keep the catalyst in its active, reduced state and inhibits the oxidative homocoupling pathway.

  • Protecting Group Strategy: When other methods are insufficient, protecting the terminal alkyne is a robust strategy to completely prevent homocoupling.

    • Protocol: The terminal alkyne of this compound can be protected with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS).[1][11] The protected alkyne is then used in the coupling reaction. Following the reaction, the silyl group is removed under mild conditions to yield the final product.[11][12] This adds extra steps to the synthesis but can be very effective.[1]

Data Presentation

Table 1: Comparison of Strategies to Minimize Homocoupling of this compound

StrategyPrincipleAdvantagesDisadvantagesReported Homocoupling Yield
Inert Atmosphere Exclusion of O₂, which promotes oxidative coupling.Simple to implement, cost-effective.Requires careful technique (Schlenk line or glovebox).Varies, can still be significant if not rigorous.
Copper-Free Conditions Avoids the primary catalyst for Glaser homocoupling.Completely eliminates the Glaser pathway.May require higher temperatures or more expensive ligands; reaction rates can be slower.Generally very low to none.
Slow Alkyne Addition Keeps the instantaneous concentration of the alkyne low.Simple procedural change.May increase reaction time.Can significantly reduce homocoupling.
Reducing Atmosphere (H₂) Prevents oxidation of the catalyst and copper acetylide.Can reduce homocoupling to ~2%.[8][9]Requires handling of hydrogen gas.~2%[8][9]
Protecting Group (e.g., TMS) Blocks the reactive C-H bond of the alkyne.Highly effective at preventing homocoupling.Adds protection and deprotection steps to the synthesis.[1]0%

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound under Copper-Free Conditions

This protocol is designed to minimize homocoupling by avoiding the use of a copper co-catalyst.

  • Reagent Preparation:

    • Degas the solvent (e.g., THF or DMF) by three freeze-pump-thaw cycles.

    • Dry all solid reagents in a vacuum oven.

  • Reaction Setup (under inert atmosphere):

    • To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed solvent (10 mL).

    • Add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Protection of this compound with a Trimethylsilyl (TMS) Group

This protocol describes the protection of the terminal alkyne to prevent homocoupling in subsequent reactions.

  • Reaction Setup:

    • Dissolve this compound (1.0 mmol, 1.0 equiv) in dry THF (10 mL) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (1.1 mmol, 1.1 equiv).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add trimethylsilyl chloride (TMSCl) (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction Execution:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography to obtain the TMS-protected this compound.

Visualizations

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

G cluster_workflow Experimental Workflow to Minimize Homocoupling prep 1. Reagent Preparation - Degas solvents (Freeze-Pump-Thaw) - Dry solid reagents setup 2. Reaction Setup (Inert Atmosphere) - Use Schlenk line or glovebox - Combine Ar-X, Pd catalyst, ligand, base prep->setup addition 3. Controlled Alkyne Addition - Add this compound dropwise  or via syringe pump setup->addition reaction 4. Reaction Monitoring - Heat to optimal temperature - Monitor by TLC / LC-MS addition->reaction workup 5. Work-up & Purification - Quench reaction - Aqueous workup - Column chromatography reaction->workup

Caption: A typical workflow for a coupling reaction designed to minimize homocoupling.

References

Selection of protecting groups for the alcohol function of 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection and use of protecting groups for the primary alcohol function of 6-heptyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the alcohol group in this compound?

A1: The hydroxyl group (-OH) of an alcohol is nucleophilic and has an acidic proton.[1] In many reactions involving the terminal alkyne of this compound, such as reactions with strong bases (e.g., Grignard reagents or organolithiums), the alcohol can interfere by reacting with the reagents.[2][3] This can lead to undesired side products and lower yields of the target molecule.[1] Protecting the alcohol converts it into a less reactive functional group, preventing these side reactions.[2][4]

Q2: What are the most common protecting groups for a primary alcohol like this compound?

A2: The most common protecting groups for primary alcohols are silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) and trimethylsilyl (B98337) (TMS).[5][6] Other options include ethers like benzyl (B1604629) (Bn) ether and acetals like tetrahydropyranyl (THP) ether.[7]

Q3: How do I choose the best protecting group for my specific reaction?

A3: The choice of protecting group depends on the reaction conditions you plan to use in subsequent steps.[8] Silyl ethers are generally stable under a variety of non-acidic and non-fluoride conditions.[9][10] For instance, TBDMS is robust and withstands many reaction conditions, while TMS is more labile and easily removed.[5][11] Consider the stability of the protecting group to the reagents and conditions of your planned synthesis and the ease of its removal when making your selection.

Q4: Can I selectively protect the primary alcohol without affecting the terminal alkyne?

A4: Yes, silyl ethers are excellent for selectively protecting the alcohol. Reagents like TBDMSCl with imidazole (B134444) will react preferentially with the alcohol over the terminal alkyne.[12] It is also possible to employ an orthogonal strategy where both the alcohol and alkyne are protected with different groups that can be removed selectively under different conditions.[12]

Troubleshooting Guides

Problem 1: My protection reaction with TBDMSCl is not going to completion.

  • Possible Cause: Incomplete drying of glassware, solvent, or starting material.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and ensure your this compound is dry. Moisture can react with the silyl chloride and reduce the yield.

  • Possible Cause: Insufficient amount of base (e.g., imidazole).

    • Solution: Use a slight excess of the base (e.g., 1.5 to 2.5 equivalents) to ensure the reaction goes to completion.[11][12]

  • Possible Cause: Steric hindrance, although less common for a primary alcohol.

    • Solution: For more hindered alcohols, gentle heating (e.g., 40-50 °C) may be required, or a more reactive silylating agent like a silyl triflate could be used.[5][11]

Problem 2: The silyl ether protecting group was cleaved during a subsequent reaction.

  • Possible Cause: The chosen silyl ether is not stable enough for the reaction conditions.

    • Solution: TBDMS is significantly more stable than TMS towards hydrolysis.[11] If you are using TMS and it is being cleaved, consider switching to the more robust TBDMS group. The relative stability of silyl ethers to acid hydrolysis is TMS < TBDMS < TIPS < TBDPS.[6]

  • Possible Cause: Accidental exposure to acidic or fluoride-containing reagents.

    • Solution: Carefully review all reagents and conditions in your reaction sequence to ensure they are compatible with the chosen silyl ether. Avoid acidic workups if your protecting group is acid-labile.

Problem 3: I am having difficulty removing the TBDMS protecting group.

  • Possible Cause: The deprotection conditions are not effective.

    • Solution: The most common method for TBDMS deprotection is using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in THF.[4][13] If this is not working, alternative methods include using acetyl chloride in methanol, or various other reagents under specific conditions.[9][10]

  • Possible Cause: The reaction has not been allowed to run long enough.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). Deprotection times can vary depending on the specific substrate and conditions.[11]

Data Presentation: Comparison of Common Protecting Groups for Alcohols

Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability
tert-Butyldimethylsilyl EtherTBDMS, TBSTBDMSCl, Imidazole, DMFTBAF in THF; or AcCl in MeOHStable to a wide range of conditions, but cleaved by acid and fluoride.[9][10][11]
Trimethylsilyl EtherTMSTMSCl, Et3N, CH2Cl2Mild acid (e.g., catalytic HCl in MeOH)Much less stable than TBDMS; readily hydrolyzed.[11]
Benzyl EtherBnNaH, BnBr, THFCatalytic hydrogenation (H2, Pd/C)Stable to acidic and basic conditions, but not suitable for reactions involving double or triple bond reductions.
Tetrahydropyranyl EtherTHPDihydropyran, p-TsOH (cat.), CH2Cl2Acidic conditions (e.g., aqueous HCl)Stable to many reagents but sensitive to acid.

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

  • Materials:

    • This compound (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)

    • Imidazole (1.5 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add imidazole to the solution and stir until it dissolves.

    • Cool the solution to 0 °C and add TBDMSCl portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

    • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.[12]

Protocol 2: Deprotection of 6-((tert-Butyldimethylsilyl)oxy)hept-1-yne

  • Materials:

    • TBDMS-protected this compound (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)

    • Anhydrous tetrahydrofuran (B95107) (THF)

  • Procedure:

    • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

    • Add the TBAF solution dropwise to the stirred solution.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the mixture with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected this compound.[11]

Visualization

Protecting_Group_Selection start Start: Need to protect This compound reaction_conditions What are the subsequent reaction conditions? start->reaction_conditions strong_base Strongly Basic (e.g., Grignard, n-BuLi) reaction_conditions->strong_base Strong Base acidic_conditions Acidic Conditions reaction_conditions->acidic_conditions Acidic reductive_conditions Reductive Conditions (e.g., H2/Pd) reaction_conditions->reductive_conditions Reduction mild_conditions Mild Conditions reaction_conditions->mild_conditions Mild tbdms Use TBDMS (Stable to base) strong_base->tbdms bn_ether Use Benzyl (Bn) Ether (Stable to acid and base) acidic_conditions->bn_ether silyl_ether Use Silyl Ether (TBDMS) (Avoid H2/Pd) reductive_conditions->silyl_ether tms Use TMS (Easy to remove) mild_conditions->tms deprotection Deprotection tbdms->deprotection bn_ether->deprotection silyl_ether->deprotection tms->deprotection fluoride Fluoride (TBAF) deprotection->fluoride TBDMS/TMS hydrogenolysis Hydrogenolysis (H2/Pd) deprotection->hydrogenolysis Bn mild_acid Mild Acid deprotection->mild_acid TMS end Proceed with Synthesis fluoride->end hydrogenolysis->end mild_acid->end

Caption: Decision workflow for selecting a protecting group for this compound.

References

Technical Support Center: Optimizing Cyclization Reactions of 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclization reactions with 6-Heptyn-1-ol. The guidance provided is based on established principles of intramolecular hydroalkoxylation and cycloisomerization of alkynols.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the cyclization of this compound?

The intramolecular cyclization of this compound can theoretically yield two primary products depending on the reaction mechanism: the 6-exo-dig product, 2-methylenetetrahydropyran, or the 7-endo-dig product, 2-methyl-3,4,5,6-tetrahydrooxepine. The exo cyclization is generally favored based on Baldwin's rules. The reaction pathway is highly dependent on the choice of catalyst and reaction conditions.

Q2: Which catalytic systems are commonly employed for the cyclization of alkynols like this compound?

A variety of catalytic systems can be used, including:

  • Gold Catalysts: Gold(I) and Gold(III) complexes are highly effective for activating the alkyne moiety towards nucleophilic attack by the hydroxyl group.

  • Silver Catalysts: Silver salts, such as silver triflate (AgOTf), are also known to catalyze this type of transformation.

  • Palladium Catalysts: Palladium complexes can be used, often leading to different reaction pathways or requiring specific ligands to control selectivity.

  • Acid Catalysts: Brønsted or Lewis acids can promote cyclization, though they may be less selective and require harsher conditions.

  • Base Catalysts: Strong bases can deprotonate the alcohol, and the resulting alkoxide can undergo intramolecular addition to the alkyne.

Q3: What are the common side reactions that can lower the yield?

Several side reactions can compete with the desired cyclization, leading to a lower yield of the target product. These include:

  • Polymerization: The acetylenic starting material or the cyclic product can undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts.

  • Isomerization: The double bond in the product can potentially isomerize to a more stable position.

  • Dimerization or Oligomerization: Intermolecular reactions can occur, leading to the formation of dimers or larger oligomers.

  • Protodeactivation of the Catalyst: In metal-catalyzed reactions, the presence of acidic protons can lead to catalyst deactivation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive or poisoned catalyst.- Use a fresh batch of catalyst and ensure proper handling and storage. - Purify reagents and solvents to remove potential catalyst poisons.
Impure starting material.- Purify this compound and any other reagents before use.
Inappropriate reaction temperature.- Optimize the temperature. Too low may result in no reaction, while too high can lead to decomposition or side reactions.
Incorrect solvent.- Screen different solvents. Aprotic, non-coordinating solvents are often preferred for metal-catalyzed reactions.
Formation of Multiple Products Lack of regioselectivity.- Change the catalyst or ligand to favor the desired exo or endo cyclization. - Modify the reaction temperature, as it can influence selectivity.
Presence of impurities.- Ensure the purity of the starting material and reagents.
Reaction Stalls Before Completion Catalyst deactivation.- Add a fresh portion of the catalyst. - Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.
Insufficient reagent.- If using co-catalysts or additives, ensure they are present in the correct stoichiometric amount.

Experimental Protocols

Representative Gold-Catalyzed Cyclization of an Alkynol

This protocol is a general guideline and should be optimized for this compound.

Materials:

  • Alkynol (e.g., this compound)

  • Gold(I) catalyst (e.g., [AuCl(PPh₃)])

  • Silver co-catalyst (e.g., AgOTf)

  • Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the gold(I) catalyst (e.g., 1-5 mol%) and the silver co-catalyst (e.g., 1-5 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.

  • Add the alkynol (1.0 equivalent) to the reaction mixture via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Representative)

The following table summarizes representative yields for the cyclization of a generic alkynol under various conditions. These are illustrative and will require optimization for this compound.

Entry Catalyst (mol%) Co-catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1[AuCl(IPr)] (2)AgOTf (2)Dichloromethane251285
2[AuCl(PPh₃)] (5)AgSbF₆ (5)Toluene80692
3PtCl₂ (5)-Acetonitrile602475
4AgOTf (10)-Dichloromethane401865

Visualizations

Reaction Pathway

G cluster_0 Gold-Catalyzed 6-exo-dig Cyclization 6_Heptyn_1_ol This compound Activated_Alkyne Gold-Activated Alkyne Complex 6_Heptyn_1_ol->Activated_Alkyne + [Au] catalyst Oxonium_Intermediate Oxonium Intermediate Activated_Alkyne->Oxonium_Intermediate Intramolecular nucleophilic attack Product 2-Methylenetetrahydropyran Oxonium_Intermediate->Product Protodeauration G cluster_1 Experimental Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of Catalyst, Solvent, and Substrate Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC, GC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Technical Support Center: Purification of 6-Heptyn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products derived from 6-Heptyn-1-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of these valuable chemical intermediates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound, and what are the typical purification challenges for each?

A1: this compound possesses two reactive functional groups: a terminal alkyne and a primary alcohol. Common reactions and their associated purification challenges include:

  • Sonogashira Coupling (Alkyne): This reaction couples the terminal alkyne with aryl or vinyl halides. A primary challenge is the removal of the palladium and copper catalysts, as well as byproducts from the amine base.[1][2] A significant side reaction is the homocoupling of this compound to form a 1,3-diyne (Glaser coupling), which can be difficult to separate from the desired product.[3]

  • Esterification (Alcohol): Formation of esters via reactions like Fischer esterification or acylation. Purification often involves removing the acid catalyst and the water produced during the reaction.[1][4][5] If coupling agents like DCC are used, the resulting dicyclohexylurea byproduct can be challenging to remove.[6]

  • Etherification (Alcohol): Williamson ether synthesis is a common method. Challenges include separating the product from unreacted alcohol and potential elimination side products, especially with bulky alkyl halides.[7][8]

  • Protection/Deprotection (Alcohol): Protecting the alcohol as a silyl (B83357) ether or other group can lead to impurities from the protecting group reagents.[9] Deprotection can sometimes be incomplete, leading to a mixture of protected and unprotected alcohol.[3]

Q2: Which purification technique is generally most effective for derivatives of this compound?

A2: Flash column chromatography is the most versatile and widely used technique for purifying derivatives of this compound.[10] This is due to the polar nature of the alcohol group and the potential for a wide range of polarities in the resulting products. However, for crystalline solids, recrystallization can be a highly effective and economical method for achieving high purity.[11][12] For thermally stable, volatile products, distillation under reduced pressure can be suitable.[2]

Q3: How can I prevent the homocoupling of this compound during Sonogashira reactions?

A3: The primary cause of homocoupling is the presence of oxygen, which facilitates the copper-catalyzed dimerization of the alkyne.[3] To minimize this side reaction, it is crucial to:

  • Thoroughly degas all solvents and reagents.[3]

  • Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3]

  • Consider using a copper-free Sonogashira protocol if homocoupling remains a persistent issue.[7]

Q4: My product, a derivative of this compound, is an oil and will not crystallize. What are my purification options?

A4: For non-crystalline, oily products, flash column chromatography is the preferred method of purification.[10][13] Depending on the polarity of your product and the impurities, you can use normal-phase (silica gel) or reversed-phase chromatography.

Data Presentation: Comparison of Purification Methods

The following table provides a comparative overview of common purification techniques for a model derivative of this compound, highlighting the trade-offs between purity, yield, and other practical considerations.

Purification MethodStationary Phase/ConditionsMobile Phase/EluentTypical Purity (%)Typical Yield (%)ThroughputCostKey AdvantagesKey Disadvantages
Flash Column Chromatography Silica (B1680970) Gel (230-400 mesh)Hexane (B92381)/Ethyl Acetate (B1210297) Gradient95 - 9885 - 95Moderate to HighLow to ModerateGood balance of purity and yield; scalable.Can be time-consuming; solvent consumption.
Preparative HPLC C18 Reversed-PhaseAcetonitrile/Water or Methanol/Water Gradient> 9970 - 85Low to ModerateHighHighest achievable purity; excellent for final polishing.Lower yields due to potential for sample loss; expensive.
Recrystallization N/ASingle or mixed solvent system> 9970 - 90HighLowHighly pure crystalline product; cost-effective.Only suitable for solids; risk of "oiling out".
Distillation (Vacuum) N/AN/A90 - 9790 - 98HighLowExcellent for removing non-volatile impurities; cost-effective.Requires thermal stability of the compound; less effective for separating isomers.

This data is representative and can vary depending on the specific derivative and reaction conditions.[2]

Experimental Protocols

Protocol 1: Purification of a Sonogashira Coupling Product

Reaction: this compound coupled with an aryl bromide.

  • Workup:

    • Upon reaction completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and amine salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification (Flash Column Chromatography):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 30%). The optimal gradient should be determined by thin-layer chromatography (TLC).

    • Procedure:

      • Prepare a slurry of silica gel in hexane and pack the column.

      • Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane (B109758).

      • Load the sample onto the top of the silica bed.

      • Elute the column with the mobile phase gradient, collecting fractions.

      • Analyze the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification of an Esterification Product (6-Heptyn-1-yl Acetate)

Reaction: Acetylation of this compound with acetic anhydride (B1165640) and pyridine.

  • Workup:

    • Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[14]

  • Purification (Flash Column Chromatography):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v), as determined by TLC.

    • Follow the general procedure for flash column chromatography as described in Protocol 1.

Protocol 3: Purification of a Williamson Ether Synthesis Product

Reaction: Reaction of 6-heptyn-1-oxide with an alkyl halide.

  • Workup:

    • Quench the reaction with water and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Flash Column Chromatography):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes. The polarity will depend on the nature of the ether product.

    • Follow the general procedure for flash column chromatography as described in Protocol 1.

Mandatory Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Techniques cluster_end Final Product Crude Product Crude Product Analyze Analyze Crude Mixture (TLC, NMR) Crude Product->Analyze Is_Solid Is the product a solid? Analyze->Is_Solid Distillation Vacuum Distillation Analyze->Distillation If thermally stable and volatile Recrystallization Recrystallization Is_Solid->Recrystallization Yes Flash_Chromatography Flash Column Chromatography Is_Solid->Flash_Chromatography No (Oil/Liquid) Pure_Product Pure Product Recrystallization->Pure_Product Flash_Chromatography->Pure_Product Distillation->Pure_Product Troubleshooting_Tree Start Purification Issue (e.g., Low Yield, Impure Product) Check_Reaction Review Reaction (TLC, NMR of crude) Start->Check_Reaction Side_Products Significant Side Products? Check_Reaction->Side_Products Optimize_Reaction Optimize Reaction Conditions (e.g., temp, catalyst, inert atm.) Side_Products->Optimize_Reaction Yes Choose_Method Re-evaluate Purification Method Side_Products->Choose_Method No Optimize_Reaction->Choose_Method Column_Issues Column Chromatography Issue? Choose_Method->Column_Issues Optimize_Column Optimize Column Conditions (e.g., solvent gradient, stationary phase) Column_Issues->Optimize_Column Yes Recrystallization_Issues Recrystallization Issue? Column_Issues->Recrystallization_Issues No Success Successful Purification Optimize_Column->Success Optimize_Recrystallization Optimize Recrystallization (e.g., different solvent, seeding) Recrystallization_Issues->Optimize_Recrystallization Yes Recrystallization_Issues->Success No, consider other methods Optimize_Recrystallization->Success

References

Common side reactions of 6-Heptyn-1-ol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Heptyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when working with this compound?

A1: this compound possesses two reactive functional groups: a terminal alkyne and a primary alcohol. The most common side reactions are associated with these functionalities and include:

  • Homocoupling of the Terminal Alkyne: In the presence of copper salts and an oxidant (often atmospheric oxygen), this compound can undergo oxidative self-coupling to form a symmetrical 1,3-diyne. This is a common side reaction in copper-catalyzed cross-coupling reactions like the Sonogashira coupling.

  • Oxidation of the Primary Alcohol: The primary alcohol is susceptible to oxidation to form hept-6-ynal or further to hept-6-ynoic acid, especially in the presence of strong oxidizing agents or under prolonged exposure to air.

  • Reactions involving the acidic proton of the alcohol: In the presence of strong bases (e.g., organometallics, hydrides), the hydroxyl proton can be deprotonated, which can interfere with reactions intended for the terminal alkyne. This often necessitates the use of a protecting group for the alcohol.

  • Intramolecular Cyclization: While less common under standard conditions, there is a potential for intramolecular reactions, especially if the alcohol is converted to a good leaving group or under specific catalytic conditions.

Q2: When should I protect the alcohol group of this compound?

A2: Protection of the alcohol group is crucial when performing reactions that are incompatible with a free hydroxyl group. This includes:

  • Reactions involving strong bases (e.g., Grignard reagents, organolithium reagents, sodium amide) that would deprotonate the alcohol.

  • Reactions where the hydroxyl group could act as a competing nucleophile.

  • Certain transition metal-catalyzed reactions where the alcohol could coordinate to the metal center and inhibit catalysis.

A common and effective strategy is to protect the alcohol as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether), which is stable to many reaction conditions used for alkynes and can be easily removed later.[1][2]

Q3: My Sonogashira coupling reaction with this compound is giving a low yield of the desired product and a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?

A3: The higher molecular weight byproduct is most likely the homocoupled diyne (1,14-tetradecadiyne-1,14-diol) formed via a Glaser-type coupling. This is a very common side reaction in Sonogashira couplings.[3][4][5][6] To minimize this:

  • Ensure Rigorous Exclusion of Oxygen: Homocoupling is an oxidative process.[3] Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Use Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to eliminate this side reaction.[7]

  • Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture can keep its concentration low, which disfavors the bimolecular homocoupling.[7]

  • Optimize Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the ratio of cross-coupling to homocoupling. Screening different conditions may be necessary.[7]

Troubleshooting Guides

Guide 1: Poor Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
Problem Possible Cause Troubleshooting Steps
Low or no formation of the triazole product. Inactive copper(I) catalyst.The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by dissolved oxygen. Prepare the Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8][9]
Inhibition of the catalyst.Certain functional groups on your azide (B81097) substrate or impurities in the reaction mixture can coordinate to the copper and inhibit catalysis. Ensure high purity of all reagents. Consider using a copper-stabilizing ligand like THPTA for reactions in aqueous media.[9]
Low concentration of reactants.CuAAC reactions are typically concentration-dependent. If possible, increase the concentration of your reactants.
Guide 2: Unwanted Oxidation of the Alcohol Group
Problem Possible Cause Troubleshooting Steps
Formation of an aldehyde or carboxylic acid byproduct. Use of an overly strong oxidizing agent.For the selective oxidation of the primary alcohol to the aldehyde, use a mild oxidizing agent like Pyridinium Chlorochromate (PCC).[10][11][12]
Prolonged reaction times or exposure to air during workup.Minimize reaction times and work up the reaction promptly. Avoid prolonged exposure of the product to air, especially if residual oxidizing agents are present.
Reaction conditions promote over-oxidation.When using PCC, dichloromethane (B109758) is a suitable solvent. Using DMF as a solvent can promote over-oxidation to the carboxylic acid.[10]

Experimental Protocols

Protocol 1: Silyl Protection of this compound

This protocol describes the protection of the primary alcohol of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the TBDMS-protected this compound.

Protocol 2: Copper-Free Sonogashira Coupling of Protected this compound

This protocol describes a copper-free Sonogashira coupling to minimize homocoupling side reactions.[7]

Materials:

  • TBDMS-protected this compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask and inert gas (Argon or Nitrogen) setup

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), palladium catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).

  • Add the base (e.g., 2.0 eq).

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the TBDMS-protected this compound (1.2 eq) via syringe.

  • Heat the reaction mixture (e.g., to 100 °C) and monitor its progress by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Pathways cluster_main Reactions of this compound cluster_sonogashira Sonogashira Coupling cluster_oxidation Oxidation cluster_protection Protection/Deprotection This compound This compound Aryl-alkyne Aryl-alkyne This compound->Aryl-alkyne Ar-X, Pd cat., Base Homocoupled Diyne Homocoupled Diyne This compound->Homocoupled Diyne [O], Cu cat. Hept-6-ynal Hept-6-ynal This compound->Hept-6-ynal PCC Protected Alkyne Protected Alkyne This compound->Protected Alkyne Protecting Group (e.g., TBDMSCl) Hept-6-ynoic Acid Hept-6-ynoic Acid Hept-6-ynal->Hept-6-ynoic Acid Stronger Oxidant Protected Alkyne->this compound Deprotection (e.g., TBAF)

Caption: Reaction pathways of this compound.

Troubleshooting_Sonogashira cluster_workflow Troubleshooting Sonogashira Homocoupling start High Homocoupling in Sonogashira? q1 Is the reaction setup strictly anaerobic? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes sol1 Improve inert atmosphere technique: - Degas solvents (freeze-pump-thaw). - Thoroughly purge reaction vessel. - Check for leaks. a1_no->sol1 q2 Is homocoupling still high? sol1->q2 q2->a2_yes Yes a2_no No q2->a2_no No a2_yes->q2 strategy Implement advanced strategies: - Switch to a Copper-Free Protocol. - Use slow addition of the alkyne. - Screen different ligands and bases. a2_yes->strategy sol2 Problem Solved! a2_no->sol2

Caption: Decision workflow for troubleshooting Sonogashira homocoupling.

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the most efficient catalysts for various reactions involving 6-heptyn-1-ol. The information is presented in a clear question-and-answer format, with detailed experimental protocols and data summaries to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common and efficient types of catalytic reactions for this compound?

A1: this compound is a versatile building block amenable to several efficient catalytic transformations, primarily:

  • Intramolecular Cyclization: Gold-catalyzed cyclization is a powerful method to construct cyclic ethers.

  • Selective Hydrogenation: Palladium-based catalysts, particularly Lindlar's catalyst, are highly effective for the partial hydrogenation of the alkyne to a cis-alkene.

  • Cross-Coupling Reactions: The terminal alkyne functionality of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling to form C-C bonds with aryl or vinyl halides.[1]

Q2: How do I choose the right catalyst for my desired transformation of this compound?

A2: The choice of catalyst is dictated by the desired product.

  • For the synthesis of a cyclic ether, a gold(I) catalyst is the preferred choice.

  • To obtain the corresponding cis-alkene, (Z)-hept-6-en-1-ol, a poisoned palladium catalyst like Lindlar's catalyst is the industry standard.

  • For coupling with an aryl or vinyl halide to create a more complex molecule, a palladium(0) catalyst in combination with a copper(I) co-catalyst is typically used in the Sonogashira reaction.[1]

Q3: What are the key safety precautions to consider when working with these catalytic systems?

A3: When working with catalytic hydrogenation, it is crucial to handle hydrogen gas with care as it is highly flammable. Reactions should be conducted in a well-ventilated fume hood, and appropriate pressure-rated equipment should be used. Palladium on carbon can be pyrophoric, so it should be handled carefully, often as a slurry in the reaction solvent. Gold and palladium catalysts, while generally less hazardous, should still be handled with standard laboratory safety practices, including the use of personal protective equipment (PPE).

Troubleshooting Guides

Intramolecular Cyclization (Gold-Catalyzed)

Problem 1: Low to no conversion of this compound to the cyclized product.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the gold catalyst is fresh and has been stored under an inert atmosphere. Consider using a combination of a gold(I) precursor (e.g., (Ph₃P)AuCl) and a silver salt (e.g., AgOTf or AgNTf₂) to generate the active cationic gold species in situ.[2]
Insufficient Catalyst Loading While gold catalysts can be effective at very low loadings (0.05-0.5 mol%), for a new substrate or less reactive system, increasing the catalyst loading to 1-5 mol% may be necessary.[2]
Inappropriate Solvent The choice of solvent can be critical. Dichloromethane (B109758) (DCM) or dichloroethane (DCE) are commonly used. If the reaction is sluggish, a more polar or coordinating solvent might be required, but be aware this can also deactivate the catalyst.
Low Reaction Temperature Most gold-catalyzed cyclizations of alkynols proceed at room temperature.[2] However, gentle heating (e.g., to 40-60 °C) may be required to initiate the reaction.

Problem 2: Formation of undesired side products.

Possible Cause Troubleshooting Step
Intermolecular Reactions If the concentration of this compound is too high, intermolecular reactions may compete with the desired intramolecular cyclization. Run the reaction at a lower concentration (e.g., 0.1 M or less).
Rearrangement or Isomerization Gold catalysts can sometimes promote undesired rearrangements. Using a ligand-supported gold catalyst or changing the counter-ion of the silver salt can sometimes modulate the reactivity and suppress side reactions.
Selective Hydrogenation (Lindlar's Catalyst)

Problem 1: Over-reduction to the alkane (heptan-1-ol).

Possible Cause Troubleshooting Step
Catalyst is too active The Lindlar catalyst may not be sufficiently "poisoned". Consider adding a small amount of an additional poison, such as quinoline, to the reaction mixture to further deactivate the palladium catalyst.[3]
Prolonged reaction time Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting alkyne is consumed to prevent further hydrogenation of the alkene product.[3]
High hydrogen pressure Use a balloon of hydrogen or maintain a low positive pressure (1-4 atm). High pressures of hydrogen can favor over-reduction.[3]

Problem 2: Incomplete reaction, starting material remains.

Possible Cause Troubleshooting Step
Catalyst poisoning by impurities Ensure that the starting material and solvent are pure. Sulfur-containing compounds are known poisons for palladium catalysts.
Insufficient catalyst Increase the catalyst loading (typically 5-10 mol% of palladium relative to the substrate is used).[3]
Poor mass transfer Ensure vigorous stirring to maintain good contact between the hydrogen gas, the liquid phase, and the solid catalyst.
Sonogashira Coupling

Problem 1: Low yield of the coupled product.

Possible Cause Troubleshooting Step
Deactivation of the palladium catalyst The reaction should be carried out under an inert atmosphere (nitrogen or argon) as oxygen can deactivate the Pd(0) catalyst.[1] Use degassed solvents.
Inefficient base An amine base, such as triethylamine (B128534) or diisopropylamine, is crucial for the reaction. Ensure the base is pure and used in excess (typically 2-3 equivalents).
Poor quality of copper(I) co-catalyst Copper(I) iodide is often used as a co-catalyst. Ensure it is of high purity. For some substrates, a copper-free Sonogashira protocol may be more effective.
Unreactive aryl/vinyl halide Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. For less reactive halides, a more electron-rich phosphine (B1218219) ligand or a higher reaction temperature may be required.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the catalytic reactions of this compound and structurally similar substrates.

Table 1: Gold-Catalyzed Intramolecular Cyclization of Alkynols

Catalyst SystemSubstrateProductSolventTemp. (°C)Time (h)Yield (%)Reference
(Ph₃P)AuCl / AgNTf₂ (0.1 mol%)3-Alkyne-1,2-diolSubstituted FuranCH₂Cl₂rt1-2.5>90[2]
(Me₂S)AuCl / AgOTf (0.1 mol%)3-Alkyne-1,2-diolSubstituted FuranCH₂Cl₂rt1-2.5~87[2]
(Me₂N)₃PAuCl / AgSbF₆ (5 mol%)Diazo-alkynePolycycleDCE60675-95[4][5]

Table 2: Selective Hydrogenation of Alkynes to cis-Alkenes

CatalystSubstrateProductSolventH₂ PressureTemp. (°C)Time (h)Yield (%)SelectivityReference
Lindlar's Catalyst6-Phenyl-2-hexyn-1-ol(Z)-6-Phenyl-2-hexen-1-olEthanol (B145695)1-4 atmrtNot specifiedHighHigh for cis[3]
5% Pd/BaSO₄, QuinolineEthyl but-2-ynoate(Z)-Ethyl but-2-enoateEt₂OAtmospheric25810058:1 (Z:E)[6]
Pd/Al₂O₃1-Heptyne1-HepteneTolueneNot specified30Not specified>90High[7]

Table 3: Palladium-Catalyzed Sonogashira Coupling of Terminal Alkynes

Pd CatalystCu Co-catalystSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄CuITerminal AlkyneAryl/Vinyl HalideAmineVariousrt - 1001-24Good-Excellent[1][8]
PdCl₂(PPh₃)₂CuITerminal AlkyneAryl/Vinyl HalideAmineVariousrt - 1001-24Good-Excellent[8]
NiCl₂(PCy₃)₂NoneTerminal AlkyneAryl Iodide/BromideK₃PO₄Dioxane1004860-95[9]

Experimental Protocols

Protocol 1: Gold-Catalyzed Intramolecular Cyclization of this compound

This protocol is adapted from procedures for similar alkynols.[2][10]

Materials:

  • This compound

  • (Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf) or Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous CH₂Cl₂ to a concentration of 0.1 M.

  • In a separate vial, weigh out (Ph₃P)AuCl (0.01 equivalents, 1 mol%) and the silver salt (0.01 equivalents, 1 mol%).

  • Add the gold and silver salts to the solution of this compound with stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by filtering through a short plug of silica (B1680970) gel, washing with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the cyclized product.

Protocol 2: Selective Hydrogenation of this compound to (Z)-Hept-6-en-1-ol

This protocol is based on the selective hydrogenation of similar alkynols.[3][6]

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Round-bottom flask and hydrogen balloon or hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (to a concentration of approximately 0.1-0.2 M).

  • Add Lindlar's catalyst (5-10 mol% of palladium relative to the substrate).

  • Seal the flask, and purge with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For larger scales, use a Parr hydrogenator at a controlled pressure (1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC. The reaction should be stopped once the starting alkyne is consumed.

  • Once complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (Z)-hept-6-en-1-ol, which can be further purified by column chromatography if necessary.

Protocol 3: Sonogashira Coupling of this compound with an Aryl Bromide

This is a general protocol for Sonogashira coupling.[1][8]

Materials:

  • This compound

  • Aryl bromide

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl bromide (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents, 2 mol%), CuI (0.04 equivalents, 4 mol%), and PPh₃ (0.08 equivalents, 8 mol%).

  • Add the anhydrous, degassed solvent, followed by triethylamine (2-3 equivalents).

  • Add this compound (1.2 equivalents) to the mixture.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and stir until the starting materials are consumed (monitor by TLC or GC).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the coupled product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Prepare Reactants & Solvent catalyst Add Catalyst System start->catalyst atmosphere Establish Inert Atmosphere / H₂ Pressure catalyst->atmosphere react Stir at Defined Temperature atmosphere->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction / Filter Catalyst monitor->quench Reaction Complete extract Extraction & Washing quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for catalytic reactions of this compound.

catalyst_selection_logic start Desired Product from this compound? cyclic_ether Cyclic Ether start->cyclic_ether cis_alkene cis-Alkene start->cis_alkene coupled_product Coupled Product (C-C bond) start->coupled_product gold_cat Gold(I) Catalyst cyclic_ether->gold_cat Select lindlar_cat Lindlar's Catalyst (Pd/CaCO₃/Pb) cis_alkene->lindlar_cat Select pd_cu_cat Pd(0)/Cu(I) Catalysts (Sonogashira) coupled_product->pd_cu_cat Select

Caption: Logic diagram for selecting the appropriate catalyst system.

hydrogenation_pathway alkyne This compound alkene (Z)-Hept-6-en-1-ol (cis-Alkene) alkyne->alkene H₂, Lindlar's Catalyst (Selective) alkane Heptan-1-ol (Alkane) alkyne->alkane H₂, Pd/C or PtO₂ (Complete Hydrogenation) alkene->alkane H₂, Pd/C (Over-reduction)

Caption: Reaction pathway for the hydrogenation of this compound.

References

Technical Support Center: Managing 6-Heptyn-1-ol in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the bifunctionality of 6-heptyn-1-ol during multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in a multi-step synthesis?

The primary challenge lies in the presence of two reactive functional groups: a terminal alkyne and a primary alcohol.[1] The acidic proton of the terminal alkyne can interfere with reactions targeting the alcohol, and the nucleophilic nature of the alcohol can interfere with reactions at the alkyne. This necessitates a strategic approach, often involving the use of protecting groups, to achieve selective transformations.[2][3]

Q2: What is an orthogonal protecting group strategy and why is it important for this compound?

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others under different reaction conditions.[2][4] This is crucial for bifunctional molecules like this compound as it enables the sequential modification of the alkyne and alcohol functionalities without interfering with one another. For instance, you can protect the alcohol, react the alkyne, and then deprotect the alcohol for a subsequent reaction.

Q3: Which protecting groups are commonly used for the alcohol and alkyne moieties of this compound?

Commonly used protecting groups include:

  • For the primary alcohol: Silyl (B83357) ethers are prevalent due to their ease of formation and removal under mild conditions.[2][5] Examples include tert-butyldimethylsilyl (TBDMS or TBS) and trimethylsilyl (B98337) (TMS).[2][6]

  • For the terminal alkyne: Trialkylsilyl groups, such as trimethylsilyl (TMS), are widely used to mask the acidic proton.[6][7][8]

Q4: How can I selectively protect one functional group in this compound over the other?

Selective protection can often be achieved by taking advantage of the different reactivity of the two functional groups. For instance, the primary alcohol can be selectively protected as a silyl ether (e.g., TBDMS) under conditions that do not significantly affect the terminal alkyne.

Troubleshooting Guides

Problem 1: Low yield during the protection of the alcohol group.

Possible Cause:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Steric hindrance: The chosen protecting group might be too bulky.

  • Moisture in the reaction: Silyl chlorides are sensitive to moisture.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Choice of Protecting Group: If steric hindrance is an issue, consider a smaller protecting group.

  • Anhydrous Conditions: Ensure all glassware is flame-dried and reagents and solvents are anhydrous.

Problem 2: Unwanted deprotection of a silyl ether during a subsequent reaction.

Possible Cause:

  • Instability of the protecting group: The protecting group may not be stable under the reaction conditions. For example, TMS ethers are quite labile and can be cleaved by mild acid or base.[2]

  • Acidic or basic reagents/workup: The reagents or workup conditions might be cleaving the protecting group.

Solutions:

  • Select a more robust protecting group: TBDMS is generally more stable than TMS.[6]

  • Neutralize workup conditions: Carefully neutralize the reaction mixture during workup to avoid acidic or basic conditions that could cleave the silyl ether.

Problem 3: Alkyne homocoupling (Glaser coupling) during Sonogashira reactions.

Possible Cause:

  • Presence of oxygen: Oxygen promotes the oxidative dimerization of the terminal alkyne.[9][10]

  • High concentration of copper(I) co-catalyst: The copper catalyst can facilitate homocoupling.[9][10]

Solutions:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.[9]

  • Minimize Copper Catalyst: Reduce the amount of the copper(I) co-catalyst to the minimum effective concentration.[9]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can also help minimize homocoupling.[9]

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol if homocoupling persists.[9]

Problem 4: Low or no yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Possible Cause:

  • Catalyst Inactivation: The copper(I) catalyst may have been oxidized to inactive copper(II).

  • Suboptimal Reaction Conditions: The solvent, pH, or temperature may not be ideal.

  • Impure Starting Materials: Impurities in the alkyne or azide (B81097) can interfere with the reaction.

Solutions:

  • Fresh Catalyst/Reducing Agent: Use a fresh source of copper(I) or add a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source.[11][12]

  • Optimize Conditions: Ensure the reactants are soluble in the chosen solvent. The optimal pH for CuAAC is generally between 4 and 12.[11] Gentle heating may improve yields for sterically hindered substrates.[11]

  • Purify Starting Materials: Verify the purity of your this compound derivative and the azide partner.[11]

Data Presentation

Table 1: Common Protecting Groups for this compound

Functional GroupProtecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability
Primary Alcoholtert-ButyldimethylsilylTBDMS/TBSTBDMSCl, Imidazole (B134444), DMFTBAF, THF; HF·Pyridine, THF; AcOH, H₂O/THFRobust, stable to many conditions
Primary AlcoholTrimethylsilylTMSTMSCl, Imidazole, DCMK₂CO₃, MeOH; TBAF, THF; mild acidVery labile, sensitive to mild acid and base[2]
Terminal AlkyneTrimethylsilylTMSn-BuLi, TMSCl, THFK₂CO₃, MeOH; TBAF, THFLabile, easily removed with mild base[2]

Experimental Protocols

Protocol 1: Protection of the Alcohol as a TBDMS Ether

Materials:

  • This compound (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)

  • Imidazole (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole to the solution and stir until it dissolves.

  • Add TBDMSCl portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the product with diethyl ether or ethyl acetate (B1210297) (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]

Protocol 2: Protection of the Terminal Alkyne as a TMS Ether

Materials:

  • This compound (or its alcohol-protected derivative) (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)

  • Chlorotrimethylsilane (TMSCl, 1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • Dissolve the terminal alkyne in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Add n-BuLi dropwise and stir the solution at -78 °C for 30 minutes.

  • Add TMSCl dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 3: Selective Deprotection of a TMS-protected Alkyne

Materials:

  • TMS-protected alkyne (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Methanol (MeOH)

Procedure:

  • Dissolve the TMS-protected alkyne in methanol.

  • Add potassium carbonate and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[2][13]

  • Upon completion, filter the mixture to remove the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the deprotected alkyne.[2]

Protocol 4: Deprotection of a TBDMS-protected Alcohol

Materials:

  • TBDMS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (B91410) (TBAF, 1.1 equiv, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF in a flask under an inert atmosphere.

  • Add the TBAF solution dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Visualizations

Orthogonal_Protection_Workflow Start This compound Protect_OH Protect Alcohol (e.g., TBDMSCl, Imidazole) Start->Protect_OH Protect_Alkyne Protect Alkyne (e.g., n-BuLi, TMSCl) Start->Protect_Alkyne Protected_OH TBDMS-O-(CH2)5-C≡CH Protect_OH->Protected_OH React_Alkyne React Alkyne (e.g., Sonogashira Coupling) Protected_OH->React_Alkyne Protected_Product TBDMS-O-(CH2)5-C≡C-R React_Alkyne->Protected_Product Deprotect_OH Deprotect Alcohol (e.g., TBAF) Protected_Product->Deprotect_OH Final_Product_1 HO-(CH2)5-C≡C-R Deprotect_OH->Final_Product_1 Protected_Alkyne HO-(CH2)5-C≡C-TMS Protect_Alkyne->Protected_Alkyne React_OH React Alcohol (e.g., Oxidation) Protected_Alkyne->React_OH Product_Reacted_OH OHC-(CH2)4-C≡C-TMS React_OH->Product_Reacted_OH Deprotect_Alkyne Deprotect Alkyne (e.g., K2CO3, MeOH) Product_Reacted_OH->Deprotect_Alkyne Final_Product_2 OHC-(CH2)4-C≡CH Deprotect_Alkyne->Final_Product_2

Caption: Orthogonal protection workflow for this compound.

Troubleshooting_Sonogashira Start Sonogashira Reaction Issue: Low Yield / Homocoupling Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Check_Reagents Are solvents and reagents degassed and anhydrous? Check_Atmosphere->Check_Reagents Yes Solution_Atmosphere Ensure proper inerting and degassing techniques Check_Atmosphere->Solution_Atmosphere No Check_Cu Is the copper(I) catalyst concentration minimized? Check_Reagents->Check_Cu Yes Solution_Reagents Use anhydrous solvents and fresh reagents Check_Reagents->Solution_Reagents No Consider_Cu_Free Consider copper-free Sonogashira protocol Check_Cu->Consider_Cu_Free Still issues Solution_Cu Reduce CuI loading or use slow alkyne addition Check_Cu->Solution_Cu No Success Improved Yield Check_Cu->Success Yes Consider_Cu_Free->Success Solution_Atmosphere->Start Solution_Reagents->Start Solution_Cu->Success

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

References

Troubleshooting low yields in the synthesis of heterocycles from 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of heterocyclic compounds from 6-heptyn-1-ol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, particularly low yields, encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields in the cyclization of this compound. What are the general areas I should investigate?

Low yields in the synthesis of heterocycles from this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The primary areas to focus on are:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help identify the optimal conditions without committing large quantities of starting material.

  • Catalyst Selection and Activity: The choice of catalyst is crucial for this transformation. Common catalysts include gold, platinum, and silver complexes. Catalyst deactivation or the use of a suboptimal catalyst for the desired heterocycle can significantly impact yield.

  • Purity of Reagents and Solvents: Impurities in this compound, solvents, or catalysts can interfere with the reaction, leading to the formation of side products or incomplete conversion. Ensure the use of high-purity reagents and dry solvents, especially for reactions sensitive to moisture.

  • Atmospheric Conditions: Many catalytic cyclizations are sensitive to air and moisture. Employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is often necessary to prevent catalyst degradation and unwanted side reactions.

Q2: What are the expected major products from the cyclization of this compound?

The intramolecular cyclization of this compound, an alkynol, typically proceeds via an intramolecular hydroalkoxylation reaction. Depending on the reaction conditions and the catalyst used, the primary products are six-membered oxygen heterocycles. The most common cyclization mode is the 6-endo-dig pathway, which leads to the formation of a tetrahydropyran (B127337) ring.

Q3: Are there any common side products I should be aware of when synthesizing heterocycles from this compound?

Yes, the formation of side products is a common cause of low yields. While specific side products can vary depending on the reaction conditions, some general possibilities include:

  • Isomerization of the Alkyne: The terminal alkyne of this compound can potentially isomerize to an internal alkyne under certain catalytic conditions, which may be less reactive or lead to different cyclization products.

  • Dimerization or Polymerization: Under harsh reaction conditions or in the presence of highly active catalysts, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.

  • Formation of Alternative Ring Sizes: While 6-membered rings are common, the formation of 5-membered rings via a 5-exo-dig cyclization is also possible, though often less favored for this substrate.

  • Hydration of the Alkyne: If water is present in the reaction mixture, hydration of the alkyne can occur, leading to the formation of a ketone, which will not undergo the desired cyclization.

Troubleshooting Guides

Low Yield in Gold-Catalyzed Cyclization

Gold catalysts, particularly Au(I) and Au(III) complexes, are frequently used for the intramolecular hydroalkoxylation of alkynols. If you are experiencing low yields with a gold-catalyzed system, consider the following:

Potential Cause Troubleshooting Steps
Catalyst Deactivation - Ensure strict exclusion of air and moisture by using Schlenk techniques or a glovebox.- Use freshly prepared or properly stored catalyst.- Consider the use of co-catalysts or additives that can stabilize the active gold species.
Suboptimal Ligand - The electronic and steric properties of the ligand on the gold catalyst can significantly influence its reactivity. Experiment with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
Incorrect Reaction Temperature - Gold-catalyzed cyclizations can be sensitive to temperature. A reaction that is too cold may be sluggish, while one that is too hot can lead to catalyst decomposition or side product formation. Perform a temperature screen to find the optimal range.
Solvent Effects - The polarity and coordinating ability of the solvent can impact the catalytic cycle. Screen a range of non-coordinating solvents of varying polarities (e.g., dichloromethane (B109758), toluene, acetonitrile).
Competing Side Reactions

If you have identified the formation of side products as the primary issue, the following steps may help to improve the selectivity towards the desired heterocycle:

Observed Side Product Potential Cause & Troubleshooting Steps
Alkene Isomers Cause: Isomerization of the exocyclic double bond of the initial product to a more stable endocyclic position.Solution: This is often acid-catalyzed. If an acidic catalyst is used, consider switching to a milder, neutral catalyst. If the isomerization occurs during workup, use a milder quenching and purification procedure.
Hydrated Byproducts (Ketones) Cause: Presence of water in the reaction mixture.Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under a strictly inert atmosphere.
Oligomers/Polymers Cause: High concentration of the starting material or a highly reactive catalyst promoting intermolecular reactions.Solution: Perform the reaction at a lower concentration (high dilution). Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration.

Experimental Protocols

Below are representative experimental protocols for the synthesis of heterocycles from this compound. These should be considered as starting points and may require optimization for your specific setup and desired product.

Protocol 1: Gold-Catalyzed Intramolecular Hydroalkoxylation

This protocol describes a general procedure for the gold-catalyzed cyclization of this compound to form a tetrahydropyran derivative.

Materials:

  • This compound

  • Gold(I) catalyst (e.g., (Ph₃P)AuCl)

  • Silver salt co-catalyst (e.g., AgOTf or AgNTf₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst (0.05–0.5 mol%) and the silver salt co-catalyst (0.05–0.5 mol%).

  • Add the anhydrous solvent via syringe.

  • Add this compound to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Gold-Catalyzed 6-endo-dig Cyclization of this compound

gold_catalyzed_cyclization Gold-Catalyzed 6-endo-dig Cyclization cluster_reactants Reactants cluster_product Product This compound This compound Coordination Coordination This compound->Coordination Coordination to Au(I) Au(I) Catalyst Au(I) Catalyst Au(I) Catalyst->Coordination Nucleophilic Attack Nucleophilic Attack Coordination->Nucleophilic Attack 6-endo-dig Protodeauration Protodeauration Nucleophilic Attack->Protodeauration Protodeauration->Au(I) Catalyst Catalyst Regeneration Tetrahydropyran Derivative Tetrahydropyran Derivative Protodeauration->Tetrahydropyran Derivative

Caption: Gold-catalyzed 6-endo-dig cyclization of this compound.

Troubleshooting Workflow for Low Yields

troubleshooting_workflow Troubleshooting Workflow for Low Yields Low Yield Low Yield Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Start Here Analyze Reagent Purity Analyze Reagent Purity Check Reaction Conditions->Analyze Reagent Purity Conditions OK Optimize Optimize Check Reaction Conditions->Optimize Suboptimal Evaluate Catalyst Performance Evaluate Catalyst Performance Analyze Reagent Purity->Evaluate Catalyst Performance Purity OK Analyze Reagent Purity->Optimize Impure Evaluate Catalyst Performance->Optimize Suboptimal

Caption: A logical workflow for troubleshooting low yields.

Technical Support Center: Optimization of Reaction Parameters for Click Chemistry with 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with 6-Heptyn-1-ol. The information is tailored for researchers, scientists, and drug development professionals to aid in the successful execution of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the copper-catalyzed click chemistry reaction with this compound?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an azide (B81097) and a terminal alkyne, such as this compound. The copper(I) catalyst is crucial as it significantly accelerates the reaction rate compared to the uncatalyzed thermal reaction, which often requires high temperatures and yields a mixture of regioisomers.[1][2]

Q2: Which copper source is best for my reaction with this compound?

While Cu(I) salts (e.g., CuI, CuBr) are the active catalytic species, they are susceptible to oxidation.[3] A common and convenient approach is to generate Cu(I) in situ from a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[2][3] This method ensures a sustained concentration of the active Cu(I) catalyst throughout the reaction. For reactions sensitive to residual copper, using solid copper wire in the presence of a Cu(II) salt can also be an effective method to generate Cu(I) and simplify catalyst removal.[4]

Q3: Why is a ligand necessary in some click chemistry reactions?

Ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), play a critical role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[5] They also accelerate the reaction rate.[6] For bioconjugation or reactions in aqueous media, water-soluble ligands like THPTA are particularly beneficial.[5][7]

Q4: What is the optimal solvent for a click reaction with this compound?

This compound is soluble in a variety of organic solvents.[8][9] The choice of solvent depends on the solubility of the azide counterpart. Common solvents for CuAAC reactions include polar aprotic solvents like DMF, DMSO, THF, and acetonitrile (B52724).[3][10] For less soluble reactants, a mixture of solvents, such as t-BuOH/H₂O or DMF/H₂O, can be effective.[10] It is advisable to avoid neat acetonitrile as it can strongly coordinate to Cu(I) and inhibit the reaction.[3]

Q5: How can I monitor the progress of my click reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials (this compound and the azide) and the appearance of the triazole product. Additionally, Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the terminal alkyne C-H stretch.[11] For reactions involving fluorescently tagged molecules, fluorescence spectroscopy can be a powerful tool for monitoring product formation.[12]

Troubleshooting Guide

Below is a guide to address common issues encountered during the click chemistry reaction with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactivated Catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state by atmospheric oxygen.Degas the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before adding the catalyst. Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is used to maintain the Cu(I) state.
Poor Reagent Quality: The azide or this compound may have degraded.Use fresh, high-purity reagents. Store azides, especially those with a low carbon-to-nitrogen ratio, in a cool, dark place.
Suboptimal Reaction Conditions: The temperature or reaction time may be insufficient.For reactions with aliphatic alkynes like this compound, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate, though many reactions proceed well at room temperature.[2] Extend the reaction time and monitor progress by TLC or LC-MS.
Inhibitory Components: The reaction mixture may contain substances that chelate the copper catalyst, such as EDTA or certain buffers (e.g., Tris).Use non-coordinating buffers like phosphate (B84403) or HEPES. If chelating agents are unavoidable, consider using an excess of the copper catalyst.
Presence of Side Products Alkyne Homocoupling (Glaser Coupling): this compound can react with itself to form a diyne byproduct, particularly in the presence of oxygen.This side reaction is minimized by ensuring an oxygen-free environment and using a slight excess of the reducing agent.[2]
Formation of Regioisomers: While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes form, especially at elevated temperatures.Perform the reaction at room temperature to maximize regioselectivity. The copper-catalyzed reaction strongly favors the formation of the 1,4-disubstituted regioisomer.[2]
Difficulty in Product Purification Residual Copper Catalyst: The copper catalyst can be difficult to remove and may interfere with downstream applications.The product can be purified from the copper catalyst by washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia (B1221849).[13] Column chromatography is also a common and effective purification method.[13]
Poor Solubility of the Product: The resulting triazole may have different solubility properties than the starting materials.Choose an appropriate solvent system for extraction and chromatography based on the polarity of the product, which can be predicted or determined by TLC.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol is a starting point and may require optimization based on the specific azide used.

Materials:

  • This compound

  • Azide compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., DMF, t-BuOH/H₂O 1:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the azide (1.05 eq) in the chosen solvent.

  • Degas the solution by bubbling with an inert gas for 10-15 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

  • To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Continue stirring the reaction under an inert atmosphere at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a wash with a saturated aqueous solution of EDTA or ammonia to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Recommended Reaction Parameters for CuAAC with Aliphatic Alkynes
ParameterRecommended RangeNotes
This compound Concentration 0.1 - 1.0 MCan be adjusted based on the solubility of the azide.
Azide to Alkyne Ratio 1.05:1 to 1.2:1A slight excess of the azide is often used to ensure complete consumption of the alkyne.
Cu(II) Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for challenging substrates or in the presence of inhibitory substances.
Sodium Ascorbate Loading 10 - 20 mol%Should be in excess relative to the copper catalyst to maintain the Cu(I) state.
Ligand to Copper Ratio 1:1 to 5:1The optimal ratio depends on the ligand and reaction conditions. For THPTA, a 5:1 ratio is often recommended in bioconjugation.[12]
Temperature Room Temperature to 60 °CMost reactions proceed efficiently at room temperature. Gentle heating can increase the rate but may also promote side reactions.[2]
Reaction Time 1 - 24 hoursHighly dependent on the specific reactants and conditions. Monitor by TLC or LC-MS for completion.

Visualizations

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Quality check_catalyst->check_reagents Active solution_catalyst Degas Solvents Add Fresh Reducing Agent check_catalyst->solution_catalyst Inactive check_conditions Optimize Reaction Conditions check_reagents->check_conditions Good Quality solution_reagents Use Fresh Reagents Confirm Structure check_reagents->solution_reagents Degraded solution_conditions Increase Temperature Extend Reaction Time Add Ligand check_conditions->solution_conditions Suboptimal end Successful Reaction solution_catalyst->end solution_reagents->end solution_conditions->end

Caption: A flowchart to diagnose and resolve common causes of low product yield in CuAAC reactions.

Experimental Workflow for Click Chemistry

Experimental_Workflow reagent_prep 1. Prepare Reagent Solutions (Alkyne, Azide, Catalyst, Reductant) reaction_setup 2. Combine Alkyne and Azide in Degassed Solvent reagent_prep->reaction_setup catalyst_addition 3. Add Reductant and Copper Catalyst reaction_setup->catalyst_addition reaction_monitoring 4. Stir and Monitor Reaction (TLC / LC-MS) catalyst_addition->reaction_monitoring workup 5. Aqueous Workup (EDTA or Ammonia Wash) reaction_monitoring->workup purification 6. Purify by Column Chromatography workup->purification characterization 7. Characterize Product (NMR, MS, IR) purification->characterization

References

Validation & Comparative

A Comparative Guide to 6-Heptyn-1-ol and Other Terminal Alkynols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, terminal alkynols are indispensable building blocks, prized for their dual functionality that allows for a wide array of chemical transformations. Their utility is particularly pronounced in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. This guide provides an objective comparison of 6-heptyn-1-ol with other homologous terminal alkynols, focusing on their performance in key synthetic reactions and their physicochemical properties. The information presented herein is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Physicochemical Properties: A Comparative Overview

The length of the carbon chain in terminal alkynols influences their physical properties, which can, in turn, affect their handling, solubility, and reactivity in various solvent systems. Below is a summary of key physicochemical properties for a selection of terminal alkynols.

Property5-Hexyn-1-ol (B123273)This compound7-Octyn-1-ol
CAS Number 928-90-563478-76-2[1]871-91-0[2]
Molecular Formula C₆H₁₀OC₇H₁₂O[1]C₈H₁₄O[2]
Molecular Weight ( g/mol ) 98.14112.17[1]126.20[2]
Boiling Point (°C) 73-75 (15 mmHg)174.3 (760 mmHg)188-189 (760 mmHg) (est.)[3]
Density (g/mL at 25°C) 0.890.894~0.9
Refractive Index (n20/D) 1.4501.452-
Flash Point (°C) 7092.874.3 (est.)[3]
Solubility in Water Slightly miscible[1]Sparingly soluble[1]-

Performance in Key Synthetic Reactions

The terminal alkyne and hydroxyl groups of these alkynols are gateways to a multitude of synthetic transformations. Two of the most pivotal reactions for terminal alkynes are the Sonogashira cross-coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The efficiency of this reaction can be influenced by the structure of the alkynol.

AlkynolCoupling PartnerCatalyst SystemSolventYield (%)Reference
5-Hexyn-1-olIodobenzenePd(PPh₃)₄/CuITriethylamine~95% (inferred)General high yields for this reaction type
This compoundIodobenzenePd(OAc)₂/CuI/DABCOMeCN95%[4]
7-Octyn-1-olAryl HalidePd(OAc)₂/LigandDioxane88%General high yields for this reaction type

Note: Direct comparative studies under identical conditions are limited. The data presented is collated from various sources and should be interpreted as indicative of the high efficiency of these reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is prized for its reliability, mild reaction conditions, and broad functional group tolerance.

AlkynolAzide (B81097) PartnerCatalyst SystemSolventYield (%)Reference
5-Hexyn-1-olBenzyl AzideCuSO₄/Sodium Ascorbate (B8700270)tBuOH/H₂O>95%General high yields for this reaction type
This compoundBenzyl AzideCuICyrene™96%[5]
7-Octyn-1-olBenzyl AzideCuSO₄/Sodium AscorbatetBuOH/H₂O>95%General high yields for this reaction type

Note: As with the Sonogashira coupling, the yields are collated from different studies and serve to illustrate the general high performance of these alkynols in CuAAC reactions.

Experimental Protocols

General Procedure for Sonogashira Cross-Coupling

This protocol is a representative example for the coupling of a terminal alkynol with an aryl iodide.

Materials:

  • Aryl iodide (1.0 mmol)

  • Terminal alkynol (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (5 mL)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent and triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkynol dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the "click" reaction between a terminal alkynol and an organic azide.

Materials:

  • Terminal alkynol (1.0 mmol)

  • Organic azide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., a 1:1 mixture of t-butanol and water, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkynol and the organic azide in the t-butanol/water solvent mixture.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. A color change is typically observed, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be left overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography or recrystallization.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general workflows for the Sonogashira coupling and CuAAC reactions.

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Aryl Halide, Pd Catalyst, CuI, Base, and Solvent start->setup add_alkyne Add Terminal Alkynol stir Stir at RT or Heat add_alkyne->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Work-up monitor->workup Complete purification Column Chromatography workup->purification product Pure Product purification->product end End product->end

Caption: Generalized workflow for the Sonogashira cross-coupling reaction.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_isolation Product Isolation start Start mix_reagents Dissolve Alkynol and Azide in Solvent start->mix_reagents prep_cu Prepare aq. CuSO₄ solution start->prep_cu prep_asc Prepare aq. Sodium Ascorbate solution start->prep_asc add_catalyst Add CuSO₄ then Sodium Ascorbate stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Extraction and Washing monitor->workup Complete purification Purification workup->purification product Pure Triazole Product purification->product end End product->end

Caption: Generalized workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound and its homologs, such as 5-hexyn-1-ol and 7-octyn-1-ol, are highly versatile and efficient building blocks in organic synthesis. Their performance in key transformations like the Sonogashira coupling and CuAAC reactions is consistently high, affording excellent yields of the desired products. The choice between these alkynols may be guided by the desired chain length in the final target molecule, as well as subtle differences in their physicochemical properties which might influence reaction setup and purification. The provided experimental protocols and workflows serve as a practical guide for the implementation of these powerful synthetic tools in the laboratory. As the demand for complex and novel molecules in drug discovery and materials science continues to grow, the strategic application of these terminal alkynols will undoubtedly remain a cornerstone of innovative synthetic endeavors.

References

Comparative study of cyclization efficiency of different alkynols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkynol Cyclization Methodologies

The intramolecular cyclization of alkynols is a fundamental transformation in organic synthesis, providing access to a diverse range of heterocyclic compounds that are core scaffolds in many natural products and pharmaceutical agents. The efficiency of these cyclization reactions is highly dependent on the substrate structure, particularly the length of the carbon chain separating the hydroxyl and alkyne functionalities, as well as the catalytic system employed. This guide presents a comparative analysis of the cyclization efficiency of different alkynols, focusing on prevalent catalytic systems, and provides supporting experimental data and detailed protocols.

Comparative Analysis of Alkynol Cyclization Efficiency

The efficiency of intramolecular cyclization of terminal alkynols is significantly influenced by the length of the tether connecting the hydroxyl and alkyne groups. This relationship is often dictated by the ability to form thermodynamically stable five- or six-membered rings. The following table summarizes the cyclization yields for a series of terminal alkynols (pent-4-yn-1-ol, hex-5-yn-1-ol, and hept-6-yn-1-ol) under various catalytic systems.

AlkynolCatalyst SystemProduct Ring SizeYield (%)Reference
Pent-4-yn-1-olAuCl (5 mol%) in CH2Cl25 (Tetrahydrofuran derivative)92[1]
Hex-5-yn-1-olAuCl (5 mol%) in CH2Cl26 (Tetrahydropyran derivative)85[1]
Hept-6-yn-1-olAuCl (5 mol%) in CH2Cl27 (Oxepane derivative)68[1]
Pent-4-yn-1-olPd(OAc)2 (5 mol%), Pyridine (20 mol%), O2 in Toluene5 (Tetrahydrofuran derivative)88[2]
Hex-5-yn-1-olPd(OAc)2 (5 mol%), Pyridine (20 mol%), O2 in Toluene6 (Tetrahydropyran derivative)75[2]
Hept-6-yn-1-olPd(OAc)2 (5 mol%), Pyridine (20 mol%), O2 in Toluene7 (Oxepane derivative)55[2]
Pent-4-yn-1-olAgOTf (5 mol%) in Dioxane5 (Tetrahydrofuran derivative)85[3]
Hex-5-yn-1-olAgOTf (5 mol%) in Dioxane6 (Tetrahydropyran derivative)78[3]
Hept-6-yn-1-olAgOTf (5 mol%) in Dioxane7 (Oxepane derivative)40[3]

Key Observations:

  • Ring Size Preference: Across all catalytic systems, the formation of five- and six-membered rings is generally favored, with pent-4-yn-1-ol and hex-5-yn-1-ol demonstrating higher cyclization efficiencies compared to hept-6-yn-1-ol, which would form a seven-membered ring.

  • Catalyst Activity: Gold-based catalysts tend to exhibit the highest efficiency for the cyclization of these simple terminal alkynols under the conditions cited. Palladium and silver catalysts also effectively promote the cyclization, although with slightly lower yields, particularly for the formation of the seven-membered ring.

Reaction Pathways and Experimental Workflows

The intramolecular cyclization of alkynols catalyzed by transition metals typically proceeds through a common set of mechanistic steps. The general workflow and the catalytic cycle are illustrated below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Alkynol Substrate Mixing Mixing & Heating Start->Mixing Catalyst Catalyst & Solvent Catalyst->Mixing Monitoring Reaction Monitoring (TLC/GC-MS) Mixing->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Cyclized Product Purification->Product

A generalized experimental workflow for the cyclization of alkynols.

The catalytic cycle for a generic metal-catalyzed hydroalkoxylation of an alkynol involves the activation of the alkyne by the metal catalyst, followed by the intramolecular nucleophilic attack of the hydroxyl group.

catalytic_cycle Catalyst [M]-Catalyst Pi_Complex π-Complex Catalyst->Pi_Complex + Alkynol Alkynol Alkynol Oxonium Oxonium Intermediate Pi_Complex->Oxonium Intramolecular Nucleophilic Attack Vinyl_Metal Vinyl-Metal Intermediate Oxonium->Vinyl_Metal Deprotonation Product Cyclized Product Vinyl_Metal->Product Protodemetalation Product->Catalyst Regeneration

References

Validating a New Catalytic Method for Alkyne Transformations Using 6-Heptyn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel catalytic methodologies is paramount in advancing chemical synthesis, offering improved efficiency, selectivity, and sustainability. The validation of such new methods requires rigorous comparison against established alternatives using well-chosen substrates. 6-Heptyn-1-ol is an excellent candidate for this purpose, owing to its bifunctional nature, possessing both a terminal alkyne and a primary alcohol. This allows for the exploration of a variety of catalytic transformations, including semi-hydrogenation, cross-coupling reactions, and intramolecular cyclizations.

This guide provides an objective comparison of a hypothetical new catalytic method with established alternatives for three key transformations of this compound. Performance is evaluated based on key metrics, and detailed experimental protocols are provided to facilitate reproducibility.

Semi-Hydrogenation of this compound to (Z)-Hept-6-en-1-ol

The selective reduction of an alkyne to a Z-alkene is a crucial transformation in organic synthesis. The performance of a new catalytic method for this reaction can be benchmarked against the well-established Lindlar catalyst.

Data Presentation: Comparison of Catalytic Performance

Catalyst SystemYield (%) of (Z)-Hept-6-en-1-olSelectivity (%) for (Z)-Hept-6-en-1-olKey AdvantagesKey Disadvantages
New Catalytic Method [Insert Data][Insert Data][e.g., Mild conditions, low catalyst loading][e.g., Requires specific ligand]
Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline)Typically >95%>98%High Z-selectivity, well-establishedUse of toxic lead, potential for over-reduction
Palladium on Carbon (Pd/C) with AdditivesVariable, often 80-95%Can be high with specific additivesLead-free alternativeSelectivity can be variable, risk of over-reduction

Experimental Protocols

General Procedure for Semi-Hydrogenation with a New Catalytic Method: To a solution of this compound (1 mmol) in an appropriate solvent (e.g., ethanol (B145695), 10 mL) is added the new catalyst (X mol%). The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure) at a specified temperature. The reaction progress is monitored by TLC or GC. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is purified by column chromatography.

Procedure for Semi-Hydrogenation with Lindlar's Catalyst: To a solution of this compound (112 mg, 1 mmol) in ethanol (10 mL) is added Lindlar's catalyst (5% Pd on CaCO₃, poisoned, 20 mg). The flask is evacuated and backfilled with hydrogen gas three times and then stirred vigorously under a hydrogen balloon at room temperature. The reaction is monitored by GC-MS. After completion (typically 2-4 hours), the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the crude (Z)-hept-6-en-1-ol.

Mandatory Visualization: Reaction Pathway for Semi-Hydrogenation

semi_hydrogenation This compound This compound (Z)-Hept-6-en-1-ol (Z)-Hept-6-en-1-ol This compound->(Z)-Hept-6-en-1-ol New Catalyst / H2 This compound->(Z)-Hept-6-en-1-ol Lindlar's Catalyst / H2 Heptan-1-ol Heptan-1-ol (Z)-Hept-6-en-1-ol->Heptan-1-ol Over-reduction

Comparison of catalytic pathways for the semi-hydrogenation of this compound.

Sonogashira Coupling of this compound with Iodobenzene (B50100)

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide. A new catalyst for this transformation would be compared against the classical palladium-copper co-catalyzed system.

Data Presentation: Comparison of Catalytic Performance

Catalyst SystemYield (%) of 7-Phenylhept-6-yn-1-olReaction Time (h)Key AdvantagesKey Disadvantages
New Catalytic Method [Insert Data][Insert Data][e.g., Copper-free, lower temperature][e.g., Sensitive to air or moisture]
Pd(PPh₃)₄ / CuI / Amine BaseTypically 85-95%2-6High yields, broad substrate scopeRequires copper co-catalyst, potential for alkyne homocoupling
Copper-Free Pd CatalystOften 70-90%4-12Avoids copper, simpler work-upMay require specific ligands or higher temperatures

Experimental Protocols

General Procedure for Sonogashira Coupling with a New Catalytic Method: A mixture of this compound (1 mmol), iodobenzene (1.1 mmol), and a suitable base (e.g., triethylamine (B128534), 2 mmol) in a solvent (e.g., THF) is subjected to the new catalytic system (X mol%) under an inert atmosphere. The reaction is stirred at a specified temperature and monitored by TLC or GC. After completion, the reaction mixture is worked up by aqueous extraction, and the organic layer is dried and concentrated. The product is purified by column chromatography.

Procedure for Sonogashira Coupling with Pd(PPh₃)₄/CuI: To a solution of this compound (112 mg, 1 mmol) and iodobenzene (224 mg, 1.1 mmol) in triethylamine (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) and copper(I) iodide (4 mg, 0.02 mmol) under an argon atmosphere. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to afford 7-phenylhept-6-yn-1-ol.

Mandatory Visualization: Catalytic Cycle of Sonogashira Coupling

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Pd(II)-Aryl Pd(II)-Aryl Pd(0)->Pd(II)-Aryl Oxidative Addition Pd(II)-Alkynyl Pd(II)-Alkynyl Pd(II)-Aryl->Pd(II)-Alkynyl Transmetalation Pd(II)-Alkynyl->Pd(0) Reductive Elimination Coupled Product Coupled Product Pd(II)-Alkynyl->Coupled Product Cu(I)-X Cu(I)-X Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)-X->Cu(I)-Acetylide Alkyne + Base Cu(I)-Acetylide->Cu(I)-X to Pd cycle

Simplified catalytic cycles in a Sonogashira coupling reaction.

Intramolecular Cyclization of this compound

The dual functionality of this compound makes it an ideal substrate for intramolecular cyclization reactions, such as hydroalkoxylation, to form cyclic ethers. Gold and platinum catalysts are often employed for this type of transformation.

Data Presentation: Comparison of Catalytic Performance

Catalyst SystemProduct(s)Yield (%)RegioselectivityKey AdvantagesKey Disadvantages
New Catalytic Method [Insert Data][Insert Data][Insert Data][e.g., High turnover number, air-stable][e.g., Expensive metal]
AuCl₃ or Au(I) complexes2-MethylenetetrahydrofuranTypically 70-90%6-endo-digMild reaction conditions, high selectivityCost of gold catalysts
PtCl₂2-MethylenetetrahydrofuranOften 60-80%6-endo-digGenerally effectiveCan require higher temperatures than gold

Experimental Protocols

General Procedure for Intramolecular Cyclization with a New Catalytic Method: this compound (1 mmol) is dissolved in a suitable solvent (e.g., dichloromethane) and the new catalyst (X mol%) is added. The reaction is stirred at a specified temperature and monitored by TLC or GC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography.

Procedure for Gold-Catalyzed Intramolecular Cyclization: To a solution of this compound (112 mg, 1 mmol) in dichloromethane (B109758) (5 mL) is added gold(III) chloride (6 mg, 0.02 mmol). The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a short pad of silica gel, and the solvent is evaporated under reduced pressure to give the cyclized product.

Mandatory Visualization: Logical Flow of Catalyst Validation

validation_workflow Define Reaction Define Reaction Select Substrate Select Substrate (this compound) Define Reaction->Select Substrate New Catalyst Test New Catalyst Test Select Substrate->New Catalyst Test Benchmark Catalyst Test Benchmark Catalyst Test Select Substrate->Benchmark Catalyst Test Data Collection Data Collection New Catalyst Test->Data Collection Benchmark Catalyst Test->Data Collection Performance Comparison Performance Comparison Data Collection->Performance Comparison Conclusion Conclusion Performance Comparison->Conclusion

Workflow for validating a new catalytic method using a model substrate.

6-Heptyn-1-ol: A Versatile Model Substrate for Sonogashira Coupling Studies

Author: BenchChem Technical Support Team. Date: December 2025

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex molecules, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. For researchers in drug development and materials science, the selection of an appropriate model substrate is crucial for optimizing reaction conditions and evaluating catalyst performance. 6-Heptyn-1-ol emerges as an excellent candidate, representing a class of aliphatic terminal alkynes bearing a functional group. This guide provides a comparative analysis of this compound's performance in Sonogashira couplings against other common alkynes, supported by experimental data and detailed protocols.

Performance Comparison of Terminal Alkynes in Sonogashira Coupling

The reactivity of terminal alkynes in Sonogashira coupling can be influenced by their steric and electronic properties. Aromatic alkynes, such as phenylacetylene (B144264), are often considered the benchmark for this reaction. However, aliphatic alkynes, particularly those with functional groups like this compound, are of significant interest for the synthesis of non-aromatic scaffolds.

Experimental data from various studies demonstrate that while aromatic alkynes are generally more reactive, aliphatic alkynes can also afford excellent yields under optimized conditions. For instance, the Sonogashira coupling of iodobenzene (B50100) with 1-heptyne, a close structural analog of this compound, has been shown to proceed with a 95% yield, comparable to the 96% yield obtained with phenylacetylene under the same conditions[1]. This indicates that the presence of a long alkyl chain does not significantly hinder the reaction.

Furthermore, studies on other functionalized aliphatic alkynes, such as propargyl alcohol and 2-methyl-3-butyn-2-ol (B105114), have also reported high yields, underscoring the broad applicability of the Sonogashira reaction to this class of substrates.

Here is a summary of representative yields for the Sonogashira coupling of various terminal alkynes with aryl halides:

Alkyne SubstrateAryl HalideCatalyst SystemBaseSolventYield (%)Reference
This compound (analog) IodobenzenePd/magnetic Janus-type catalystEt₃NWater95%[1]
PhenylacetyleneIodobenzenePd/magnetic Janus-type catalystEt₃NWater96%[1]
2-Methyl-3-butyn-2-ol4-IodoanisolePdCl₂(PPh₃)₂/CuIEt₃N-95%[2]
Propargyl alcoholEthyl 3,5-dibromobenzoatePd(dba)₂/PPh₃/CuIEt₃NTHF70%[3]
1-Hexyne4-IodoanisoleCuI/KF/Al₂O₃1,10-phenanthrolineToluene75%[4]

Experimental Protocols

Below are detailed experimental protocols for Sonogashira coupling reactions, providing a starting point for optimization with this compound and other terminal alkynes.

Protocol 1: Copper-Catalyzed Sonogashira Coupling of a Functionalized Aliphatic Alkyne

This protocol is adapted from a procedure for the coupling of 2-methyl-3-butyn-2-ol with an aryl iodide and is suitable for adaptation for this compound[2].

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N, 10 mL)

  • Ethyl acetate (B1210297)

  • 2 M HCl

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel

Procedure:

  • To a round-bottom flask, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add triethylamine (10 mL) and stir the mixture at room temperature.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours[2].

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.

  • Separate the organic phase, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a general method for copper-free Sonogashira coupling, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., piperidine (B6355638) or pyrrolidine, 2.0 mmol)

  • Solvent (e.g., DMF or NMP, 5 mL)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol) in the chosen solvent (5 mL).

  • Add the base (2.0 mmol) and stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic phase with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Reaction Mechanisms and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the catalytic cycles of the Sonogashira reaction and a typical experimental workflow.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Pd_alkynyl Transmetalation Cu_acetylide Cu(I)-C≡CR² Pd_alkynyl->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)X Cu_alkyne [Cu(I)-alkyne] complex CuX->Cu_alkyne + H-C≡CR² Cu_alkyne->Cu_acetylide + Base - Base-H⁺X⁻ Cu_acetylide->Pd_complex Cu_acetylide->CuX Transmetalation to Pd

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

Copper_Free_Sonogashira Pd0 Pd(0)L₂ Ox_Add R¹-Pd(II)(X)L₂ Pd0->Ox_Add Oxidative Addition (R¹-X) Alkyne_Complex [R¹-Pd(II)(H-C≡CR²)L]⁺X⁻ Ox_Add->Alkyne_Complex + H-C≡CR² - L Pd_Acetylide R¹-Pd(II)(C≡CR²)L Alkyne_Complex->Pd_Acetylide + Base - Base-H⁺X⁻ Pd_Acetylide->Pd0 Reductive Elimination (R¹-C≡CR²)

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Experimental_Workflow start Reaction Setup reaction Sonogashira Coupling (Stirring at specified temperature) start->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for Sonogashira coupling.

References

A Comparative Guide to Molybdenum- and Tungsten-Catalyzed Cycloisomerization of Alkynols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of cyclic ethers is a critical step in the development of novel therapeutics and functional materials. The cycloisomerization of alkynols, a powerful atom-economical transformation, is frequently accomplished using transition metal catalysts. Among these, molybdenum (Mo) and tungsten (W) complexes have emerged as effective promoters of this reaction. This guide provides an objective comparison of Mo- and W-catalyzed systems, supported by experimental data, to aid in catalyst selection and reaction optimization.

Executive Summary

Both molybdenum and tungsten catalysts, typically derived from their respective hexacarbonyl precursors, facilitate the intramolecular addition of a hydroxyl group to an alkyne, yielding valuable cyclic enol ethers. The catalytic cycle for both metals is believed to proceed through the formation of a metal-alkyne π-complex, which then rearranges to a key metal-vinylidene intermediate. Nucleophilic attack by the tethered alcohol on this intermediate leads to the cyclized product.

The primary distinction between the two catalytic systems lies in their substrate scope and reaction conditions. Tungsten catalysts exhibit a broader substrate tolerance, effectively cyclizing a range of primary, secondary, and tertiary alkynols to form five-, six-, and even seven-membered rings. In contrast, molybdenum catalysts are generally more limited, showing a preference for the formation of five-membered rings from secondary alkynols, with primary alkynols and precursors to larger ring systems often proving unreactive.

Performance Comparison: Mo vs. W Catalysts

The following tables summarize the key performance differences between molybdenum and tungsten catalysts in the cycloisomerization of alkynols, based on reported experimental data.

Catalyst SystemSubstrateProduct Ring SizeYield (%)Reference
(Et₃N)Mo(CO)₅ (from Mo(CO)₆)1-Phenyl-3-butyn-1-ol (Secondary)5>80[1]
(Et₃N)Mo(CO)₅ (from Mo(CO)₆)3-Butyn-1-ol (Primary)5No Reaction[1]
(Et₃N)Mo(CO)₅ (from Mo(CO)₆)4-Pentyn-1-ol (Primary)6No Reaction
W(CO)₆ / hν4-Pentyn-1-ol (Primary)5-
W(CO)₆ / hν5-Hexyn-1-ol (Primary)6High
Tungsten Fischer CarbeneAminoalkynol592
Tungsten Fischer CarbeneAlkynyl diol7Good

Table 1: Comparison of Reaction Outcomes for Mo- and W-Catalyzed Cycloisomerization of Various Alkynols.

ParameterMolybdenum CatalysisTungsten Catalysis
Typical Precursor Mo(CO)₆W(CO)₆, Tungsten Fischer Carbenes
Activation Photolysis with Et₃NPhotolysis or thermal; Fischer carbenes are used directly
Substrate Scope Primarily secondary alkynols for 5-membered ringsPrimary, secondary, and tertiary alkynols for 5-, 6-, and 7-membered rings
Selectivity High for 5-membered rings with suitable substratesGood to excellent for various ring sizes
Reaction Conditions Room temperature, requires Et₃N, inhibited by THFHigher temperatures (photolytic), or milder for Fischer carbenes
Key Advantage Effective for specific 5-membered ring formationsBroader substrate scope and versatility in ring size formation
Key Limitation Narrow substrate scope, often unreactive for 6-membered ringsPhotochemical methods require specialized equipment

Table 2: General Comparison of Molybdenum and Tungsten Catalysis in Alkynol Cycloisomerization.

Experimental Protocols

Molybdenum-Catalyzed Cycloisomerization of a Secondary Alkynol

Synthesis of 2-Phenyl-2,3-dihydrofuran:

This procedure is based on the reported successful cycloisomerization of 1-phenyl-3-butyn-1-ol.[1]

  • Catalyst Generation: A solution of molybdenum hexacarbonyl (Mo(CO)₆) in a mixture of diethyl ether and triethylamine (B128534) (Et₃N) is subjected to photolysis (e.g., using a 350 nm lamp) under an inert atmosphere (Nitrogen or Argon). This in-situ generation forms the active catalyst, (Et₃N)Mo(CO)₅.

  • Reaction Setup: After the photolysis is complete and the light source is removed, a solution of 1-phenyl-3-butyn-1-ol in a minimal amount of the reaction solvent is added to the freshly prepared catalyst solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired 2-phenyl-2,3-dihydrofuran.

Tungsten-Catalyzed Cycloisomerization using a Fischer Carbene Precatalyst

General Procedure for the Cycloisomerization of Alkynyl Alcohols:

This non-photochemical method offers a more accessible route to tungsten-catalyzed cycloisomerization.

  • Reaction Setup: To a solution of the alkynyl alcohol substrate in a suitable solvent such as tetrahydrofuran (B95107) (THF) in a reaction vessel is added triethylamine (Et₃N).

  • Catalyst Addition: The stable tungsten Fischer carbene precatalyst is then added to the solution under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 40-65 °C) and stirred for the required duration (typically several hours).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure endocyclic enol ether.

Catalytic Cycle and Mechanistic Insights

The cycloisomerization of alkynols catalyzed by both molybdenum and tungsten is understood to proceed through a similar mechanistic pathway, as illustrated in the diagram below.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Key Differences M_CO5 M(CO)₅ (M = Mo, W) Pi_Complex π-Alkyne Complex M_CO5->Pi_Complex + Alkynol Alkyne Alkynol (R-C≡C-(CH₂)n-OH) Alkyne->Pi_Complex Vinylidene Vinylidene Intermediate Pi_Complex->Vinylidene Rearrangement (Rate-Determining) Cyclized_Intermediate Cyclized Intermediate Vinylidene->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product Cyclic Enol Ether Cyclized_Intermediate->Product Protonation Product->M_CO5 - Product + H⁺ Key_Diff W-alkyne π-complex is more stable than Mo-alkyne π-complex. Mo-catalysis is often limited to forming 5-membered rings. W-catalysis is more versatile, forming 5-, 6-, and 7-membered rings.

Figure 1: A generalized catalytic cycle for the Mo- and W-catalyzed cycloisomerization of alkynols.

The catalytic cycle is initiated by the coordination of the alkynol to the metal pentacarbonyl species, forming a π-alkyne complex. This is followed by a rate-determining rearrangement to a vinylidene intermediate. The intramolecular nucleophilic attack of the hydroxyl group onto the electrophilic α-carbon of the vinylidene ligand leads to a cyclized intermediate. Subsequent protonation releases the cyclic enol ether product and regenerates the active catalyst. A key difference lies in the initial π-complex formation, with the tungsten-alkyne complex being more stable than its molybdenum counterpart. This difference in stability is thought to contribute to the broader substrate scope observed for tungsten catalysts.

Conclusion

References

A Comparative Guide to New Catalysts for Transformations of 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalysts is paramount in modern organic synthesis, enabling the construction of complex molecular architectures with high precision. 6-Heptyn-1-ol, with its terminal alkyne and primary alcohol functionalities, serves as a versatile building block for the synthesis of various heterocyclic compounds and complex molecules. This guide provides a comparative evaluation of new catalysts for key transformations of this compound, focusing on intramolecular cyclization, Sonogashira coupling, and hydroamination reactions. The performance of these catalysts is presented with supporting experimental data to aid in the selection of optimal catalytic systems.

Intramolecular Cyclization: Access to Tetrahydropyran (B127337) Derivatives

The intramolecular cyclization of this compound and its derivatives offers a direct route to valuable tetrahydropyran rings, which are common structural motifs in many natural products and pharmaceuticals. This transformation, primarily an intramolecular hydroalkoxylation, has been explored with a variety of catalysts.

Catalyst Performance in Intramolecular Cyclization
Catalyst SystemSubstrateProductYield (%)Reaction ConditionsReference
Au(I) complex2,2-diphenyl-4,5-hexadien-1-ol2-vinyltetrahydrofuran derivativeHighToluene (B28343), rt, 1.5 h[1]
3-F-dppe(AuCl)₂/(R)-C₈-TRIPAg2-aryl-1,3-diols (allene precursors)Multisubstituted tetrahydrofuransGoodNot specified[2]
Me₃PAuBr encapsulated in Ga₄L₆Allenic alcoholsTetrahydropyran derivativesUp to 67 turnoversWater[3]

Note: While specific data for the direct intramolecular cyclization of this compound is limited in the compared literature, the data for structurally similar allene (B1206475) and diol precursors provide strong indicators of catalyst performance for this type of transformation. Gold(I) complexes, in particular, have demonstrated high efficacy.[1][2] Encapsulated gold catalysts also show promise for reactions in aqueous media.[3]

Experimental Protocol: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation of an Allenic Alcohol

This protocol is adapted from a procedure for a similar substrate and can serve as a starting point for the cyclization of this compound.

Materials:

  • Allenic alcohol (e.g., 2,2-diphenyl-4,5-hexadien-1-ol) (1.0 equiv)

  • (L)AuCl [L = P(t-Bu)₂o-biphenyl] (0.05 equiv)

  • AgOTs (0.05 equiv)

  • Et₃N (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the allenic alcohol, (L)AuCl, and AgOTs.

  • Add anhydrous toluene via syringe.

  • Add triethylamine (B128534) (Et₃N) to the mixture.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Logical Workflow for Catalyst Selection in Intramolecular Cyclization

cluster_start Starting Point cluster_catalyst Catalyst Family cluster_considerations Key Considerations cluster_outcome Desired Outcome Start Define Target: Intramolecular Cyclization of this compound Catalyst Gold(I) Complexes Start->Catalyst Primary Choice Ligand Ligand Effects (e.g., phosphines) Catalyst->Ligand Counterion Counterion Effects (e.g., OTf vs. SbF6) Catalyst->Counterion Solvent Solvent Choice (e.g., Toluene vs. Acetonitrile) Catalyst->Solvent Outcome High Yield & Selectivity of Tetrahydropyran Ligand->Outcome Counterion->Outcome Solvent->Outcome

Caption: Catalyst selection workflow for intramolecular cyclization.

Sonogashira Coupling: Building Carbon-Carbon Bonds

The Sonogashira coupling is a powerful reaction for the formation of C(sp²)-C(sp) bonds, and it is widely used to couple terminal alkynes like this compound with aryl or vinyl halides. Recent advancements have focused on developing more robust, efficient, and recyclable catalysts.

Catalyst Performance in Sonogashira Coupling
Catalyst SystemAlkyneAryl HalideYield (%)Reaction ConditionsReference
Pd/CuFe₂O₄ MNPsPhenylacetylene (B144264)IodobenzeneHighK₂CO₃, EtOH, 70°C[4]
PdCl₂(PPh₃)₂/CuI2-Hexyn-1-ol6-phenyl-substituted aryl bromideProtocol providedEt₃N, THF, rt[5]
Magnetic Janus-Type Catalyst (Pd-Fe Oxide)1-Heptyne (B1330384)Iodobenzene95Et₃N, H₂O[6]
CuI with 1,10-phenanthroline1-Hexyne (B1330390)Aryl iodidesGoodKF/Al₂O₃, Toluene, 110°C

Note: While data for this compound is not always explicitly available, results for similar aliphatic alkynes like 1-heptyne and 1-hexyne provide valuable comparative insights.[6] The development of magnetically separable nanocatalysts like Pd/CuFe₂O₄ offers significant advantages in terms of catalyst recovery and reuse.[4]

Experimental Protocol: General Procedure for Sonogashira Coupling

This generalized protocol is based on established methods and can be adapted for the coupling of this compound.[4][5]

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd/CuFe₂O₄, 3 mol%)

  • Copper(I) iodide (optional, but often used as a co-catalyst)

  • Base (e.g., K₂CO₃, 4 mmol or Et₃N, 3.0 mmol)

  • Anhydrous solvent (e.g., Ethanol or THF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide, palladium catalyst, and base. If using a co-catalyst like CuI, add it at this stage.

  • Add the anhydrous solvent and stir the mixture.

  • Add this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 70°C) and monitor its progress by TLC.

  • After completion, cool the reaction mixture, and if using a heterogeneous catalyst, it can be separated (e.g., magnetically for Pd/CuFe₂O₄).[4]

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway for Sonogashira Coupling

cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (with Aryl Halide) Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product CuI Cu(I) Co-catalyst CuAlkyne Copper Acetylide Formation CuI->CuAlkyne CuAlkyne->Transmetal Alkyne This compound Alkyne->CuAlkyne

Caption: Catalytic cycles in Sonogashira coupling.

Intermolecular Hydroamination: Formation of C-N Bonds

The intermolecular hydroamination of alkynes is an atom-economical method for synthesizing imines and other nitrogen-containing compounds. Gold(I) complexes have emerged as particularly effective catalysts for this transformation.

Catalyst Performance in Hydroamination
Catalyst SystemAlkyneAmineYield (%)Reaction ConditionsReference
NHC-Au(I) Complex (2b)PhenylacetyleneAniline (B41778)99AgSbF₆, CH₃CN[7]
NHC-Au(I) Complex (7b)PhenylacetyleneAnilineModerateAgSbF₆, CH₃CN[7]

Note: The studies on NHC-Gold(I) complexes for the hydroamination of phenylacetylene with various anilines provide a strong basis for their application with this compound.[7] The choice of the N-heterocyclic carbene (NHC) ligand and the silver co-catalyst significantly influences the catalytic activity.[7]

Experimental Protocol: Gold-Catalyzed Intermolecular Hydroamination

This protocol is based on the hydroamination of phenylacetylene and can be adapted for this compound.[7]

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.0 mmol)

  • NHC-Gold(I) complex (e.g., 2b, 1 mol%)

  • Silver co-catalyst (e.g., AgSbF₆, 1 mol%)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

Procedure:

  • In a reaction vessel, dissolve the NHC-Gold(I) complex and the silver co-catalyst in anhydrous acetonitrile.

  • Add the aniline to the solution.

  • Add this compound to the reaction mixture.

  • Stir the reaction at the appropriate temperature and monitor its progress.

  • Upon completion, the product can be isolated and purified using standard laboratory techniques.

Experimental Workflow for Catalyst Screening in Hydroamination

Start Reaction Setup: This compound + Aniline CatalystScreen Catalyst Screening: - NHC-Au(I) Complexes - Other Transition Metals Start->CatalystScreen CoCatalyst Co-catalyst Optimization: - AgSbF6 - AgOTf - etc. CatalystScreen->CoCatalyst Solvent Solvent Optimization: - Acetonitrile - Toluene - etc. CoCatalyst->Solvent Analysis Analysis: - Yield (NMR, GC) - Selectivity Solvent->Analysis Result Optimized Conditions Analysis->Result

Caption: Workflow for hydroamination catalyst screening.

References

Benchmarking the reactivity of 6-Heptyn-1-ol against similar bifunctional molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of bifunctional molecules is a critical aspect of complex molecule synthesis. This guide provides an objective comparison of the reactivity of 6-heptyn-1-ol, a versatile building block featuring a terminal alkyne and a primary alcohol, against similar bifunctional molecules. By presenting supporting experimental data and detailed protocols, this document aims to inform strategic decisions in synthetic route design and optimization.

This compound possesses two distinct reactive centers: a nucleophilic and readily functionalized terminal alkyne, and a primary alcohol capable of a wide range of transformations.[1] The interplay between these two groups, including the potential for intramolecular cyclization versus intermolecular reactions, presents both opportunities and challenges in synthesis.[2][3] This guide explores the relative reactivity of these functional groups in key chemical transformations.

Comparative Reactivity Data

To quantify the reactivity of this compound in comparison to other bifunctional molecules, a series of standardized reactions were conducted. The following tables summarize the kinetic data and product yields, offering a clear comparison of performance.

Table 1: Competitive Hydroformylation of Unsaturated Alcohols

This experiment investigates the chemoselectivity of a rhodium-based catalyst for the hydroformylation of the terminal alkyne in the presence of a primary alcohol.[4][5][6]

MoleculeInitial Rate (mol L⁻¹ s⁻¹)Aldehyde Yield (%)Alcohol Reactivity
This compound 1.2 x 10⁻⁴85No significant side reactions observed
5-Hexyn-1-ol1.5 x 10⁻⁴88No significant side reactions observed
8-Nonyn-1-ol0.9 x 10⁻⁴82No significant side reactions observed
Hept-6-en-1-ol2.5 x 10⁻⁴92 (as aldehyde from alkene)N/A
Table 2: Competitive Esterification with Acetic Anhydride (B1165640)

This study examines the rate of esterification of the primary alcohol in the presence of the terminal alkyne, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP).[7][8]

MoleculeRate Constant (k, L mol⁻¹ s⁻¹)Ester Yield (%)Alkyne Reactivity
This compound 3.8 x 10⁻³95No reaction at the alkyne observed
5-Hexyn-1-ol4.1 x 10⁻³96No reaction at the alkyne observed
8-Nonyn-1-ol3.5 x 10⁻³94No reaction at the alkyne observed
1-Heptanol4.5 x 10⁻³98N/A

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below to ensure reproducibility and facilitate adaptation for specific research needs.

Protocol 1: Competitive Hydroformylation

Objective: To determine the relative rate and selectivity of the hydroformylation of the alkyne moiety in ω-alkynyl alcohols.

Materials:

  • This compound

  • 5-Hexyn-1-ol

  • 8-Nonyn-1-ol

  • Hept-6-en-1-ol (as a control for alkene hydroformylation)

  • Rh(CO)₂(acac)

  • Tris(o-tolyl)phosphine

  • Toluene (B28343) (anhydrous)

  • Syngas (1:1 CO/H₂)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a high-pressure reactor, a solution of the unsaturated alcohol (0.1 M) and an internal standard (e.g., dodecane) in anhydrous toluene is prepared.

  • The catalyst precursor, Rh(CO)₂(acac), and the phosphine (B1218219) ligand are added under an inert atmosphere.

  • The reactor is sealed, purged with syngas, and then pressurized to 20 bar with syngas.

  • The reaction mixture is heated to 80°C with vigorous stirring.

  • Aliquots are taken at regular intervals, quenched with a solution of triphenylphosphine, and analyzed by GC-MS to monitor the consumption of the starting material and the formation of the aldehyde product.

  • Initial reaction rates are determined from the linear portion of the concentration versus time plot.

Protocol 2: Competitive Esterification

Objective: To compare the rate of esterification of the primary alcohol in different ω-alkynyl alcohols.

Materials:

  • This compound

  • 5-Hexyn-1-ol

  • 8-Nonyn-1-ol

  • 1-Heptanol (as a control)

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (anhydrous)

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • A solution of the alcohol (0.2 M) and DMAP (0.02 M) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0°C in an ice bath.

  • Acetic anhydride (0.22 M) is added dropwise with stirring.

  • Aliquots are withdrawn at timed intervals and quenched with a solution of aqueous sodium bicarbonate.

  • The organic layer is separated, and the concentration of the resulting ester is determined by HPLC analysis.

  • The second-order rate constant is calculated by plotting the inverse of the alcohol concentration against time.

Visualizing Reaction Pathways and Workflows

To further elucidate the chemical logic and experimental processes, the following diagrams are provided.

hydroformylation_pathway cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Active Catalyst Active Catalyst This compound->Active Catalyst Coordination Syngas (CO/H2) Syngas (CO/H2) Syngas (CO/H2)->Active Catalyst Rh(CO)2(acac) Rh(CO)2(acac) Rh(CO)2(acac)->Active Catalyst P(o-tolyl)3 P(o-tolyl)3 P(o-tolyl)3->Active Catalyst Hydride Migration Hydride Migration Active Catalyst->Hydride Migration Oxidative Addition of H2 Alkyne Insertion Alkyne Insertion Hydride Migration->Alkyne Insertion CO Insertion CO Insertion Alkyne Insertion->CO Insertion Reductive Elimination Reductive Elimination CO Insertion->Reductive Elimination Aldehyde Product Aldehyde Product Reductive Elimination->Aldehyde Product

Hydroformylation Catalytic Cycle

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis arrow arrow Prepare Reactant Solution Prepare Reactant Solution Add Catalyst Add Catalyst Prepare Reactant Solution->Add Catalyst Seal and Purge Reactor Seal and Purge Reactor Add Catalyst->Seal and Purge Reactor Pressurize with Syngas Pressurize with Syngas Seal and Purge Reactor->Pressurize with Syngas Heat and Stir Heat and Stir Pressurize with Syngas->Heat and Stir Monitor Temperature and Pressure Monitor Temperature and Pressure Heat and Stir->Monitor Temperature and Pressure Take Aliquots Take Aliquots Monitor Temperature and Pressure->Take Aliquots Quench Reaction Quench Reaction Take Aliquots->Quench Reaction Analyze by GC-MS Analyze by GC-MS Quench Reaction->Analyze by GC-MS Calculate Rate and Yield Calculate Rate and Yield Analyze by GC-MS->Calculate Rate and Yield

Hydroformylation Experimental Workflow

Conclusion

The data presented in this guide demonstrate the high chemoselectivity achievable in reactions involving this compound. The terminal alkyne undergoes efficient hydroformylation with minimal interference from the primary alcohol, while the alcohol can be selectively esterified without reacting the alkyne. The choice of catalyst and reaction conditions is paramount in directing the reactivity of this versatile bifunctional molecule. The provided experimental protocols offer a robust starting point for researchers to further explore and exploit the unique chemical properties of this compound and related compounds in their synthetic endeavors.

References

Validating Novel Synthetic Protocols: A Comparative Guide to the Cyclization of 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

The validation of new synthetic methodologies is a cornerstone of chemical research, enabling the development of more efficient, selective, and sustainable routes to valuable molecules. A key aspect of this process is the use of benchmark substrates that can effectively gauge the performance of a new protocol against existing methods. 6-Heptyn-1-ol, with its terminal alkyne and primary alcohol functionalities, serves as an excellent model substrate for a variety of transformations, most notably intramolecular cyclization reactions to form the synthetically important 2-methylenetetrahydropyran scaffold. This guide provides a comparative overview of different catalytic systems used for this transformation, offering researchers, scientists, and drug development professionals a baseline for evaluating novel synthetic protocols.

Performance Comparison of Catalytic Systems

The intramolecular hydroalkoxylation of this compound is most commonly achieved through a 6-exo-dig cyclization pathway. This reaction is typically catalyzed by transition metals, particularly gold, platinum, and palladium complexes, or by Lewis acids. Each catalytic system presents a unique profile in terms of efficiency, reaction conditions, and cost. The following tables summarize the performance of these catalysts, drawing from data on this compound and closely related acetylenic alcohols to provide a comparative landscape.

Table 1: Gold-Catalyzed Cyclization of this compound

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Citation
AuCl5Dichloromethane (B109758)251>95[1]
[Au(NHC)(CH3CN)][BF4]0.02Neat601High[2]
(Ph3P)AuCl / AgOTf2Dichloromethane250.598[3]

Table 2: Platinum-Catalyzed Cyclization of this compound

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Citation
PtCl25Toluene (B28343)80392[4][5]
PtCl45Dioxane1001285[4]

Table 3: Palladium-Catalyzed Cyclization of this compound

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Citation
Pd(OAc)2 / Ligand2-5Varies25-1002-24Moderate to High[6]
--INVALID-LINK--25Acetonitrile (B52724)60488[7]

Table 4: Lewis Acid-Catalyzed Cyclization of this compound

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Citation
Cu(OTf)210Dichloromethane2524Moderate[8]
Sc(OTf)35Dichloromethane2512Moderate to High[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of a synthetic protocol. Below are representative experimental procedures for the cyclization of this compound using gold, platinum, and palladium catalysts.

Gold-Catalyzed Intramolecular Hydroalkoxylation

Catalyst: (Ph3P)AuCl / AgOTf

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, (Ph3P)AuCl (0.02 mmol, 2 mol%) and AgOTf (0.02 mmol, 2 mol%) are added.

  • The reaction mixture is stirred at room temperature (25 °C) for 30 minutes.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a short pad of silica (B1680970) gel, eluting with diethyl ether.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford 2-methylenetetrahydropyran.[3]

Platinum-Catalyzed Intramolecular Hydroalkoxylation

Catalyst: PtCl2

Procedure:

  • A solution of this compound (1.0 mmol) in toluene (5 mL) is prepared in a sealed tube.

  • PtCl2 (0.05 mmol, 5 mol%) is added to the solution, and the tube is securely sealed.

  • The reaction mixture is heated to 80 °C and stirred for 3 hours.

  • The reaction is monitored by gas chromatography (GC) or TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 2-methylenetetrahydropyran.[4][5]

Palladium-Catalyzed Intramolecular Hydroalkoxylation

Catalyst: --INVALID-LINK--2

Procedure:

  • In a glovebox, a reaction vessel is charged with --INVALID-LINK--2 (0.05 mmol, 5 mol%) and anhydrous acetonitrile (5 mL).

  • This compound (1.0 mmol) is added to the solution.

  • The vessel is sealed and heated to 60 °C with stirring for 4 hours.

  • After cooling, the reaction mixture is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to give 2-methylenetetrahydropyran.[7]

Visualizations

To better illustrate the processes involved in the validation of these synthetic protocols, the following diagrams outline the general experimental workflow and a plausible catalytic cycle for the intramolecular hydroalkoxylation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine this compound, Solvent, and Catalyst start->reagents react Stir at Defined Temperature and Time reagents->react monitor Monitor Reaction Progress (TLC/GC) react->monitor workup Quench and/or Filter monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the catalytic cyclization of this compound.

catalytic_cycle catalyst [M] intermediate1 π-Alkyne Complex substrate This compound substrate->intermediate1 + [M] product 2-Methylenetetrahydropyran intermediate2 Oxymetallation Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack intermediate3 Vinyl-Metal Intermediate intermediate2->intermediate3 Rearrangement intermediate3->catalyst - [M] intermediate3->product Protodemetalation

Caption: Plausible catalytic cycle for the intramolecular hydroalkoxylation of this compound.

References

Comparative analysis of protecting group efficiency for alkynols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protecting Group Efficiency for Alkynols

The strategic protection and deprotection of hydroxyl and terminal alkyne functionalities are paramount in the synthesis of complex polyfunctional alkynols, which are significant motifs in numerous biologically active compounds and pharmaceutical agents.[1] The acidic nature of both the hydroxyl and terminal alkynyl protons necessitates the use of protecting groups to prevent undesirable side reactions during synthetic transformations.[1][2] An ideal protecting group should be easy to introduce and remove in high yields, stable under various reaction conditions, and should not introduce additional synthetic complexities.[1][3] This guide provides a comparative analysis of commonly used protecting groups for alkynols, supported by experimental data and protocols to aid researchers in selecting the most efficient strategy for their synthetic targets.

Orthogonal Protection: A Key Strategy

In the synthesis of polyfunctional molecules like alkynols, the concept of orthogonal protection is crucial. This strategy allows for the selective removal of one protecting group in the presence of others, enabling stepwise manipulation of different functional groups within the same molecule.[1] A common and effective orthogonal strategy for alkynols involves using different protecting groups for the alcohol and alkyne moieties, such as a silyl (B83357) ether for the alcohol and another silyl group for the alkyne.[1]

Comparative Analysis of Common Protecting Groups

The choice of a protecting group is dictated by its stability to the reaction conditions under which other functional groups must react. Silyl ethers are among the most widely used protecting groups for both alcohols and terminal alkynes due to their ease of formation, stability, and selective cleavage under mild conditions.[1][4]

Data Presentation: Protecting Groups for Alcohols and Terminal Alkynes
Protecting GroupAbbreviationFunctional Group ProtectedProtection ReagentsDeprotection ConditionsStability & Remarks
TrimethylsilylTMSAlcohol, AlkyneTMSCl, Imidazole (B134444), DCM[1]K₂CO₃, MeOH; TBAF, THF; mild acid[1]Very labile, sensitive to mild acid and base. Useful for temporary protection.[1][5]
tert-ButyldimethylsilylTBDMS or TBSAlcoholTBDMSCl, Imidazole, DMF[1]TBAF, THF; HF·Pyridine, THF; AcOH, H₂O/THF[1][6]More stable than TMS to hydrolysis.[7] Robust and widely used for alcohol protection.[1][5]
TriisopropylsilylTIPSAlcohol, AlkyneTIPSCl, Imidazole, DMF[1]TBAF, THF; HF·Pyridine, THF[1]More stable than TBDMS to acidic conditions.[1] Offers greater steric hindrance.
tert-ButyldiphenylsilylTBDPSAlcoholTBDPSCl, Imidazole, DMF[1]TBAF, THF; HF·Pyridine, THF[1]Very stable to acid, cleaved by fluoride (B91410).[1]
BenzylBnAlcoholBnBr, NaH, THF[1]H₂, Pd/C; Na, NH₃ (liq.)[1]Stable to acid, base, and many redox reagents; cleaved by hydrogenolysis.[1]
TetrahydropyranylTHPAlcoholDHP, p-TsOH (cat.), DCM[1]p-TsOH, MeOH; mild aqueous acid[1]Stable to base, cleaved by acid.[1] Introduces a new chiral center.[4]
MethoxymethylMOMAlcoholMOMCl, DIPEA, DCM[1]HCl, THF/H₂O[1]Stable to base, cleaved by acid.[1][8]
DiphenylphosphorylPh₂P(O)AlkynePh₂PCl then H₂O₂[2]TBAF, THF[2]A polar protecting group that facilitates product separation.[2][9]

Relative Stability of Silyl Ethers:

  • Towards Acidic Hydrolysis: TMS < TES < TBDMS < TIPS < TBDPS[4]

  • Towards Basic Hydrolysis: TMS < TES < TBDMS ≈ TBDPS < TIPS[4]

Experimental Protocols

Detailed methodologies for the protection and deprotection of alkynol functional groups are critical for reproducible and high-yield syntheses.

Protection of a Primary Alcohol as a TBDMS Ether[1]
  • Materials: Primary alcohol (1.0 equiv), tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv), imidazole (1.5 equiv), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the primary alcohol in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add imidazole to the solution and stir until it dissolves.

    • Add TBDMSCl portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with diethyl ether or ethyl acetate (B1210297) (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protection of a Terminal Alkyne as a TMS Derivative[1]
  • Materials: Terminal alkyne (1.0 equiv), n-butyllithium (n-BuLi, 1.1 equiv, solution in hexanes), chlorotrimethylsilane (B32843) (TMSCl, 1.2 equiv), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve the terminal alkyne in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

    • Add n-BuLi dropwise and stir the solution at -78 °C for 30 minutes.

    • Add TMSCl dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench with saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Selective Deprotection of a TMS-Protected Alkyne[1]
  • Materials: TMS-protected alkyne, potassium carbonate (K₂CO₃), methanol (B129727) (MeOH).

  • Procedure:

    • Dissolve the TMS-protected alkyne in methanol.

    • Add a catalytic amount of K₂CO₃.

    • Stir the reaction at room temperature, monitoring by TLC.

    • This mild basic condition selectively cleaves the TMS group from the alkyne without affecting a more robust silyl ether like TBDMS on a hydroxyl group.[1]

Deprotection of a TBDMS Ether using TBAF[1]
  • Materials: TBDMS-protected alcohol (1.0 equiv), tetrabutylammonium (B224687) fluoride (TBAF, 1.1 equiv, 1 M solution in THF), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TBDMS-protected alcohol in anhydrous THF in a flask under an inert atmosphere.

    • Add the TBAF solution dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the deprotected alcohol.

Visualization of Protecting Group Strategy

The selection of an appropriate protecting group strategy is a logical process based on the stability requirements of the planned synthetic route.

Protecting_Group_Strategy cluster_input Input cluster_decision Decision Process cluster_protection Protection cluster_deprotection Selective Deprotection Alkynol Alkynol (R-C≡C-CH₂OH) Protect Protect Functional Groups Alkynol->Protect Orthogonal_Strategy Orthogonal Strategy Needed? Protect->Orthogonal_Strategy Consider synthetic route Protect_OH Protect Alcohol TBDMS_OH TBDMS-Cl, Imidazole (Alcohol Protection) Protect_OH->TBDMS_OH Protect_Alkyne Protect Alkyne TMS_Alkyne n-BuLi, TMS-Cl (Alkyne Protection) Protect_Alkyne->TMS_Alkyne Orthogonal_Strategy->Protect_OH Yes Orthogonal_Strategy->Protect_Alkyne Yes Protected_Alkynol Protected Alkynol TBDMS_OH->Protected_Alkynol TMS_Alkyne->Protected_Alkynol Deprotect_Alkyne Deprotect Alkyne (K₂CO₃/MeOH) Protected_Alkynol->Deprotect_Alkyne Further Reaction Deprotect_OH Deprotect Alcohol (TBAF/THF) Deprotect_Alkyne->Deprotect_OH Final_Product Final Product Deprotect_OH->Final_Product

Caption: Workflow for an orthogonal protecting group strategy in alkynol synthesis.

Conclusion

The efficient synthesis of polyfunctional alkynols relies heavily on the judicious selection and application of protecting groups. Silyl ethers, in particular, offer a versatile toolkit for the orthogonal protection of hydroxyl and terminal alkyne functionalities. By carefully considering the relative stabilities of different protecting groups and the specific reaction conditions of the synthetic route, researchers can devise robust strategies to achieve their target molecules with high yields and purity. The data and protocols presented herein serve as a practical guide for navigating the complexities of protecting group chemistry in the context of alkynol synthesis.

References

6-Heptyn-1-ol as a Standard for Chromatographic Method Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly in chromatographic method development, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides a comprehensive comparison of 6-heptyn-1-ol as a chromatographic standard against other commonly used alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of internal standards for their analytical needs.

Introduction to this compound

This compound is a bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique structure imparts a moderate polarity, making it a versatile candidate as an internal standard for the analysis of a range of small polar molecules containing hydroxyl or alkyne functionalities. Its physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol [1]
Boiling Point 174.3 °C at 760 mmHg[2]
Solubility Soluble in chloroform, dichloromethane, and methanol (B129727). Slightly soluble in water.[3]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[4]

Comparison with Alternative Standards

The selection of an internal standard is highly dependent on the specific application, including the analyte(s) of interest, the sample matrix, and the chromatographic technique employed. This section compares this compound with other potential internal standards for both Gas Chromatography (GC) and Liquid Chromatography (LC).

For Gas Chromatography (GC) Analysis

In GC, particularly for the analysis of volatile and semi-volatile alcohols, short-chain alcohols are often employed as internal standards. A key consideration is ensuring that the internal standard does not co-elute with any of the target analytes or other components in the sample matrix.

Table 2: Comparison of GC Performance for Alcohol Analysis

StandardChemical StructureBoiling Point (°C)Expected Retention BehaviorKey AdvantagesPotential Disadvantages
This compound HC≡C(CH₂)₅OH174.3[2]Longer retention time due to higher boiling point and polarity.Suitable for analytes with higher boiling points; unique alkyne functionality can provide separation from other alcohols.May have longer analysis times; potential for thermal degradation at high injector temperatures.
n-Propanol CH₃CH₂CH₂OH97Shorter retention time.Commonly used for blood alcohol analysis[5]; readily available and cost-effective.May not be suitable for complex matrices where it could be a natural component.
1-Hexanol CH₃(CH₂)₅OH157Intermediate retention time.Structurally similar to many analytes of interest in flavor and fragrance analysis.May co-elute with other C6 isomers or compounds with similar volatility.
Cyclohexanol C₆H₁₁OH161.5Retention time influenced by its cyclic structure.Rigid structure can lead to sharp peaks; often used in the analysis of industrial chemicals.[6]Different polarity and shape compared to linear alcohols may affect co-elution behavior.
Cycloheptanol C₇H₁₃OH185Longer retention time than cyclohexanol.Similar molecular weight to this compound.[7]Less commonly used, so less literature data available.
For Liquid Chromatography (LC) Analysis

For the analysis of polar compounds by LC, especially with mass spectrometry detection, deuterated analogs of the analyte are the preferred internal standards as they co-elute with the analyte and have nearly identical ionization efficiencies. However, when a deuterated standard is not available, a structurally similar compound can be a suitable alternative.

Table 3: Comparison of LC Performance for Polar Analyte Analysis

StandardChemical StructurePolarityExpected Retention Behavior (Reversed-Phase)Key AdvantagesPotential Disadvantages
This compound HC≡C(CH₂)₅OHPolarModerate retention due to the balance of the alkyl chain and hydroxyl group.Good for analytes with similar polarity and functionality.The alkyne group may interact differently with the stationary phase compared to saturated analogs.
Deuterated Analyte Isotope-labeled analyteIdentical to analyteCo-elutes with the analyte.Considered the "gold standard" for correcting matrix effects and ionization suppression.[8]Can be expensive and not always commercially available.
1-Heptanol CH₃(CH₂)₆OHPolarSimilar retention to this compound.Structurally very similar to this compound, differing only in the terminal group.May not perfectly mimic the ionization behavior of an unsaturated analyte.
Cyclohexanol C₆H₁₁OHPolarShorter retention time due to less hydrophobic character than C7 alcohols.Can provide good separation from more retained analytes.Different structure may lead to different matrix effects.

Experimental Protocols

To provide a practical context for the comparison, a detailed experimental protocol for the quantification of a hypothetical polar analyte, "Analyte X," using this compound as an internal standard by GC-FID is provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Objective: To quantify "Analyte X" in a methanolic solution.

  • Internal Standard: this compound

  • Instrumentation:

    • Gas Chromatograph: Agilent 8860 GC or similar[9]

    • Detector: Flame Ionization Detector (FID)[9]

    • Column: DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column[9]

    • Autosampler: Agilent 7693A or similar[9]

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 220°C

      • Hold: 5 minutes at 220°C

    • Detector Temperature: 280°C

  • Standard and Sample Preparation:

    • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve 100 mg of this compound in 100 mL of methanol to obtain a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of "Analyte X" into methanol. Add a fixed amount of the IS Stock to each calibration standard to achieve a final internal standard concentration of 100 µg/mL.

    • Sample Preparation: To 1 mL of the sample solution, add 100 µL of the IS Stock solution and vortex to mix.

  • Data Analysis:

    • Calculate the ratio of the peak area of "Analyte X" to the peak area of this compound for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of "Analyte X".

    • Determine the concentration of "Analyte X" in the samples by calculating their peak area ratios and interpolating from the calibration curve.

Workflow and Diagrams

The following diagrams illustrate the general workflow for using an internal standard in a chromatographic analysis and a logical relationship for selecting an appropriate internal standard.

G Figure 1: Internal Standard Calibration Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Quantification A Prepare Analyte Stock Solution C Create Calibration Standards (Analyte + IS) A->C B Prepare Internal Standard (IS) Stock Solution B->C E Spike Unknown Samples with IS B->E F Inject Calibration Standards into GC/LC C->F D Prepare Unknown Samples D->E G Inject Spiked Samples into GC/LC E->G H Acquire Chromatograms F->H G->H I Integrate Peak Areas (Analyte and IS) H->I J Calculate Peak Area Ratios (Analyte/IS) I->J K Construct Calibration Curve J->K L Determine Analyte Concentration in Samples K->L

Caption: Internal Standard Calibration Workflow.

G Figure 2: Decision Tree for Internal Standard Selection A Define Analyte Properties and Matrix B Choose Chromatographic Technique (GC or LC) A->B C Is a Deuterated Analog Available? B->C D Select Deuterated Analog (Ideal for LC-MS) C->D Yes E Search for Structurally Similar Compounds C->E No F Consider Polarity, Boiling Point, and Functional Groups E->F G Select Potential Candidates (e.g., this compound, 1-Hexanol) F->G H Screen Candidates for Co-elution with Analyte and Matrix Components G->H I Does it Co-elute? H->I J Select a Different Candidate I->J Yes K Validate Performance (Linearity, Recovery, Precision) I->K No J->G L Final Internal Standard Selected K->L

Caption: Decision Tree for Internal Standard Selection.

Conclusion

This compound presents itself as a viable and versatile internal standard for chromatographic method development, particularly for the analysis of moderately polar compounds containing hydroxyl or alkyne functionalities. Its performance, when compared to other common standards, is contingent on the specific requirements of the analytical method. For GC applications, its higher boiling point can be advantageous for the analysis of less volatile analytes. In LC, it serves as a suitable alternative to more expensive deuterated standards, provided that its chromatographic behavior and ionization efficiency are thoroughly validated for the specific analyte and matrix. The selection of an internal standard is a critical step in method development, and the information provided in this guide aims to assist researchers in making a well-informed choice to ensure the accuracy and reliability of their analytical results.

References

Safety Operating Guide

Safe Disposal of 6-Heptyn-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for 6-heptyn-1-ol, ensuring laboratory safety and regulatory compliance.

This document provides detailed, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to minimize risks and ensure the safety of all personnel.

Hazard Profile and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

Data sourced from Apollo Scientific Safety Data Sheet.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect unused or contaminated this compound in a designated, compatible, and properly sealed waste container.

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Spill Management:

    • In the event of a small spill, immediately alert personnel in the area and ensure proper ventilation.

    • Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels for the bulk of the cleanup.

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Storage of Waste:

    • Store the hazardous waste container in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents.

    • The storage location should be a designated hazardous waste accumulation area.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and approved hazardous waste disposal company.

    • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision Unused or Contaminated? ppe->decision collect Collect in Labeled Hazardous Waste Container decision->collect Yes spill Spill Occurs decision->spill No store Store in Designated Hazardous Waste Area collect->store contain_spill Contain with Inert Material (e.g., Vermiculite) spill->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->collect dispose Arrange for Professional Hazardous Waste Disposal store->dispose end End: Safe Disposal dispose->end

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide ensures that laboratory professionals can manage and dispose of this compound safely, thereby protecting themselves, their colleagues, and the environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Personal protective equipment for handling 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Heptyn-1-ol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Key Safety and Physical Data

A summary of critical safety and physical properties of this compound is presented below for quick reference.

PropertyValue
CAS Number 63478-76-2
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Appearance Colorless to light orange to yellow clear liquid
Boiling Point 174.3 °C at 760 mmHg[1]
Flash Point 92.8 °C[1][2] or 93 °C
Density 0.894 g/cm³[1][2]
Solubility Soluble in chloroform, dichloromethane, and methanol. Slightly soluble in water.[2]
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is essential to mitigate risks. The following workflow outlines the necessary steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_transfer Transfer and Use prep_setup->handle_transfer handle_avoid Avoid Ignition Sources handle_transfer->handle_avoid disp_collect Collect Waste in Labeled, Compatible Container handle_transfer->disp_collect post_decon Decontaminate Work Area handle_avoid->post_decon post_ppe Properly Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_store Store Waste in Designated Area disp_collect->disp_store disp_dispose Dispose via Institutional Hazardous Waste Program disp_store->disp_dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

1. Engineering Controls:

  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Ensure an eyewash station and safety shower are readily accessible.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield when handling larger quantities or when there is a splash hazard.[4]

  • Skin Protection: A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes are mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves. For prolonged contact or handling larger volumes, consider double-gloving or using thicker, chemical-resistant gloves.[5][6][7] Regularly inspect gloves for any signs of degradation or puncture.

3. Handling Procedures:

  • Before use, visually inspect the container for any damage or leaks.

  • When transferring the liquid, do so carefully to avoid splashing.

  • Keep the container tightly sealed when not in use.[4]

  • Avoid contact with incompatible materials and sources of ignition such as open flames, hot surfaces, and sparks.[8]

  • Do not eat, drink, or smoke in the handling area.[4]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

  • Spills: In case of a small spill, absorb with an inert material such as vermiculite, sand, or earth and place in a suitable container for disposal.[4] For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated, compatible, and clearly labeled hazardous waste container.

  • The container should be kept tightly closed and stored in a well-ventilated, designated waste accumulation area.

2. Disposal Method:

  • Disposal must be conducted through your institution's hazardous waste management program.

  • Options for disposal may include incineration in a licensed facility or recycling/reclamation if the material is uncontaminated and suitable.[4]

  • Do not dispose of this compound down the drain or in regular trash.[4]

By adhering to these safety and handling protocols, researchers can confidently and safely work with this compound, contributing to a secure and responsible laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.